Product packaging for Cyclaniliprole(Cat. No.:CAS No. 1031756-98-5)

Cyclaniliprole

Cat. No.: B1261310
CAS No.: 1031756-98-5
M. Wt: 602.1 g/mol
InChI Key: RAMUASXTSSXCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-bromo-N-{2-bromo-4-chloro-6-[(1-cyclopropylethyl)carbamoyl]phenyl}-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide is a carboxamide resulting from the formal condensation of the carboxylic acid group of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with the primary amino group of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide. It is a member of cyclopropanes, a member of pyrazoles, an organobromine compound, a chloropyridine, a secondary carboxamide, a member of monochlorobenzenes and a member of bromobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17Br2Cl2N5O2 B1261310 Cyclaniliprole CAS No. 1031756-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMUASXTSSXCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893627
Record name Cyclaniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031756-98-5
Record name Cyclaniliprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclaniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLANILIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclaniliprole: A Technical Guide to its Chemical Structure, Properties, and Insecticidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclaniliprole is a potent anthranilic diamide (B1670390) insecticide that offers a unique mode of action, targeting the ryanodine (B192298) receptors (RyRs) in insects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of this compound. It details its action on the insect nervous and muscular systems, leading to cessation of feeding, paralysis, and eventual death of the target pest. This document also includes a compilation of its insecticidal activity against various pests, detailed experimental protocols for its evaluation, and a discussion on its structure-activity relationship.

Chemical Structure and Properties

This compound, belonging to the chemical class of diamide insecticides, is a white crystalline solid at room temperature.[1] Its chemical structure is characterized by a complex assembly of substituted phenyl and pyridyl rings linked by an amide bond.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 2',3-dibromo-4'-chloro-1-(3-chloro-2-pyridyl)-6'-{[(1RS)-1-cyclopropylethyl]carbamoyl}pyrazole-5-carboxanilide[2]
CAS Number 1031756-98-5[2]
Molecular Formula C₂₁H₁₇Br₂Cl₂N₅O₂[2]
Molecular Weight 602.1 g/mol [2]
InChI Key RAMUASXTSSXCMB-UHFFFAOYSA-N[3]
SMILES CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical Form White crystalline solid[2]
Melting Point 241-244 °C[2]
Vapor Pressure 2.4 x 10⁻⁶ Pa (at 25 °C)[2]
Water Solubility 0.15 mg/L (at 20 °C)[2]
LogP (Octanol-Water Partition Coefficient) 4.2[2]

Mode of Action: Ryanodine Receptor Modulation

This compound's insecticidal activity stems from its specific action on the insect's muscular and nervous systems. It is a potent modulator of ryanodine receptors (RyRs), which are large ion channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2]

Signaling Pathway of this compound Action

The binding of this compound to the insect RyR leads to an uncontrolled release of calcium ions (Ca²⁺) from internal stores into the cytoplasm.[2] This disruption of calcium homeostasis triggers a cascade of events, including:

  • Immediate Cessation of Feeding: The initial muscular dysfunction causes the insect to stop feeding almost immediately upon exposure.

  • Muscle Contraction and Paralysis: The sustained high levels of intracellular Ca²⁺ lead to uncontrolled muscle contraction, resulting in paralysis.

  • Lethargy and Death: The insect becomes lethargic, and the prolonged disruption of cellular processes ultimately leads to its death.[2]

cyclaniliprole_mode_of_action cluster_insect_cell Insect Muscle/Nerve Cell This compound This compound ryr Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->ryr Binds to and activates sr Sarcoplasmic Reticulum (Ca²⁺ Store) ca_release Uncontrolled Ca²⁺ Release sr->ca_release Triggers cytosolic_ca Increased Cytosolic Ca²⁺ ca_release->cytosolic_ca muscle_contraction Continuous Muscle Contraction cytosolic_ca->muscle_contraction paralysis Paralysis muscle_contraction->paralysis feeding_cessation Feeding Cessation muscle_contraction->feeding_cessation death Insect Death paralysis->death

Caption: Signaling pathway of this compound's mode of action.

Insecticidal Activity

This compound exhibits high efficacy against a broad spectrum of insect pests, particularly lepidopteran species.[2] Its activity is primarily through ingestion, although contact activity has also been observed.

Table 3: Insecticidal Activity (LC₅₀) of this compound against Various Pests

Pest SpeciesCommon NameLC₅₀ Value (mg/L)Exposure Time (h)Bioassay MethodReference
Plutella xylostellaDiamondback Moth0.20-Leaf Dip[1]
Spodoptera exiguaBeet Armyworm---[4]
Frankliniella occidentalisWestern Flower Thrips29.4 - 109.2 (larvae)--[5]
Myzus persicaeGreen Peach Aphid---[6]

Note: The table will be updated as more specific LC₅₀ values become publicly available.

Experimental Protocols

Leaf-Dip Bioassay for Insecticide Toxicity

This protocol is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.

leaf_dip_bioassay_workflow prep_solutions Prepare Serial Dilutions of this compound dip_leaves Dip Host Plant Leaves in Solutions (5-10s) prep_solutions->dip_leaves air_dry Air Dry Treated Leaves dip_leaves->air_dry place_in_petri Place Leaves in Petri Dishes with Moist Filter Paper air_dry->place_in_petri infest_larvae Introduce 2nd or 3rd Instar Larvae (10 larvae/dish) place_in_petri->infest_larvae incubate Incubate at Controlled Conditions (e.g., 25°C, 16:8 L:D) infest_larvae->incubate assess_mortality Assess Mortality at 24, 48, and 72 hours incubate->assess_mortality data_analysis Analyze Data (e.g., Probit Analysis) to Determine LC₅₀ assess_mortality->data_analysis

Caption: Workflow for a leaf-dip bioassay.

Detailed Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone). From this stock, create a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Select healthy, untreated host plant leaves. Dip each leaf into a test solution for 5-10 seconds with gentle agitation.[7]

  • Drying: Allow the treated leaves to air dry completely on a rack.

  • Bioassay Arenas: Place a moist filter paper in the bottom of a petri dish (or a suitable ventilated container) to maintain humidity. Place one treated leaf in each dish.

  • Insect Infestation: Introduce a known number of test insects (e.g., 10 second or third instar larvae) onto the leaf in each petri dish.[8]

  • Incubation: Maintain the bioassay arenas under controlled environmental conditions (e.g., 25 ± 1°C, >60% RH, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to determine the LC₅₀ (median lethal concentration) and its 95% confidence intervals.

[³H]-Ryanodine Binding Assay

This radioligand binding assay is used to characterize the interaction of this compound with the ryanodine receptor.

ryanodine_binding_assay_workflow prep_microsomes Prepare Microsomal Fractions from Insect Muscle Tissue incubation Incubate Microsomes with [³H]-Ryanodine and this compound (or competitor) prep_microsomes->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification data_analysis Analyze Data to Determine Binding Affinity (Kd) and Binding Site Density (Bmax) quantification->data_analysis

Caption: Workflow for a [³H]-ryanodine binding assay.

Detailed Methodology:

  • Preparation of Insect Microsomes:

    • Homogenize insect muscle tissue (e.g., from thoracic muscles of houseflies or lepidopteran larvae) in a chilled buffer solution containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction, which is enriched in sarcoplasmic reticulum vesicles containing RyRs.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.[9]

  • Binding Assay:

    • In a reaction tube, combine the insect microsomal preparation, [³H]-ryanodine (a radiolabeled ligand that binds to the open state of the RyR), and varying concentrations of unlabeled this compound (as a competitor).

    • The incubation buffer should contain components to maintain pH and ionic strength, as well as Ca²⁺ to activate the RyRs.

    • For non-specific binding determination, a parallel set of tubes containing a high concentration of unlabeled ryanodine is included.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[10]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the microsome-bound [³H]-ryanodine from the free radioligand in the solution.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard analysis) to determine the equilibrium dissociation constant (Kd), which represents the binding affinity of this compound, and the maximum number of binding sites (Bmax).

Structure-Activity Relationship (SAR)

The insecticidal activity of anthranilic diamide insecticides like this compound is highly dependent on their chemical structure. Key structural features that influence their potency include:

  • The Pyrazole (B372694) Ring: The nature and position of substituents on the pyrazole ring are critical for activity.

  • The Anthranilic Acid Moiety: Modifications to the anthranilamide part of the molecule can significantly impact insecticidal efficacy.

  • The Amide Linker: The amide bond connecting the two aromatic rings is essential for proper binding to the ryanodine receptor.[2]

Studies on related anthranilic diamides have shown that the introduction of different functional groups can modulate the insecticidal spectrum and potency. For instance, the replacement of the amide group with bioisosteres like 1,2,4-oxadiazole (B8745197) has been explored to generate novel analogs with high insecticidal activity.[1]

sar_relationship cluster_sar Structure-Activity Relationship structure Chemical Structure of Anthranilic Diamide binding_affinity Binding Affinity to Ryanodine Receptor structure->binding_affinity Determines insecticidal_activity Insecticidal Activity binding_affinity->insecticidal_activity Correlates with substituents Substituents on Aromatic Rings substituents->structure linker Nature of the Linker Group linker->structure conformation Molecular Conformation conformation->structure

Caption: Key factors in the structure-activity relationship of anthranilic diamides.

Conclusion

This compound represents a significant advancement in insecticide chemistry, offering potent and specific control of a wide range of economically important insect pests. Its unique mode of action at the ryanodine receptor provides an essential tool for insecticide resistance management programs. The information presented in this technical guide, including its chemical properties, detailed mode of action, insecticidal activity, and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of agrochemistry, entomology, and drug development. Further research into the structure-activity relationships of this compound and its analogs will continue to drive the discovery of new and improved insect control agents.

References

An In-depth Technical Guide to the Synthesis of Cyclaniliprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclaniliprole is a second-generation anthranilic diamide (B1670390) insecticide that exhibits broad-spectrum efficacy against various insect pests. Its mode of action involves the modulation of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pest. This technical guide provides a comprehensive overview of a convergent synthesis pathway for this compound, detailing the preparation of its key intermediates and the final assembly of the molecule. The experimental protocols provided are based on published literature and are intended to serve as a valuable resource for researchers in the fields of agrochemical synthesis and drug development.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of two key intermediates, followed by their coupling and subsequent functional group manipulations. The two primary building blocks are:

  • Intermediate A: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

  • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The overall synthetic pathway can be visualized as follows:

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Assembly A1 5-chloro-2-nitrobenzoic acid A2 Reaction with 1-cyclopropylethylamine A1->A2 A3 Nitro Reduction A2->A3 A4 Bromination A3->A4 A_final Intermediate A: 2-amino-3-bromo-5-chloro-N- (1-cyclopropylethyl)benzamide A4->A_final C1 Coupling of A and B A_final->C1 B1 2,3-dichloropyridine (B146566) B2 Hydrazinolysis B1->B2 B3 Cyclization with diethyl maleate (B1232345) B2->B3 B4 Bromination B3->B4 B5 Dehydrogenation B4->B5 B6 Hydrolysis B5->B6 B_final Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid B6->B_final B_final->C1 C2 Formation of Benzoxazinone (B8607429) C1->C2 C3 Reaction with Amine C2->C3 C4 Béchamp Reduction C3->C4 C5 Sandmeyer Reaction C4->C5 This compound This compound C5->this compound

Figure 1: Convergent synthesis pathway of this compound.

Synthesis of Intermediates

Synthesis of Intermediate A: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

The synthesis of this anthranilic acid derivative proceeds in four main steps, starting from 5-chloro-2-nitrobenzoic acid.

G start 5-chloro-2-nitrobenzoic acid step1 Amidation with 1-cyclopropylethylamine start->step1 intermediate1 5-chloro-N-(1-cyclopropylethyl)- 2-nitrobenzamide step1->intermediate1 step2 Nitro Reduction (e.g., with iron powder) intermediate1->step2 intermediate2 2-amino-5-chloro-N- (1-cyclopropylethyl)benzamide step2->intermediate2 step3 Bromination (e.g., with bromine) intermediate2->step3 final Intermediate A step3->final

Figure 2: Synthesis workflow for Intermediate A.

Step 1: Synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide To a solution of 5-chloro-2-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., thionyl chloride or a carbodiimide) is added. The reaction mixture is stirred at room temperature, followed by the addition of 1-cyclopropylethylamine. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is obtained after an aqueous workup and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-5-chloro-N-(1-cyclopropylethyl)benzamide The nitro group of 5-chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide is reduced to an amine. A common method is the use of iron powder in the presence of an acid such as acetic acid or hydrochloric acid.[1] The reaction is typically carried out at elevated temperatures. After completion, the iron salts are filtered off, and the product is extracted into an organic solvent.

Step 3: Synthesis of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide (Intermediate A) The final step is the bromination of the aromatic ring. This can be achieved by treating 2-amino-5-chloro-N-(1-cyclopropylethyl)benzamide with a brominating agent like bromine in a suitable solvent. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position. The final product, Intermediate A, is then purified.

Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The synthesis of this key pyrazole (B372694) carboxylic acid intermediate is a multi-step process starting from 2,3-dichloropyridine.

G start 2,3-dichloropyridine step1 Hydrazinolysis start->step1 intermediate1 (3-chloropyridin-2-yl)hydrazine step1->intermediate1 step2 Cyclization with diethyl maleate intermediate1->step2 intermediate2 Pyrazolidinone intermediate step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 Brominated pyrazoline step3->intermediate3 step4 Oxidation/Dehydrogenation intermediate3->step4 intermediate4 Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylate step4->intermediate4 step5 Hydrolysis intermediate4->step5 final Intermediate B step5->final

Figure 3: Synthesis workflow for Intermediate B.

Step 1: Synthesis of (3-chloropyridin-2-yl)hydrazine 2,3-dichloropyridine is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) at reflux.

Step 2: Cyclization The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base such as sodium ethoxide to form the pyrazolidinone ring.

Step 3: Bromination The pyrazolidinone is then treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile (B52724) to yield the corresponding brominated pyrazoline.

Step 4: Oxidation (Dehydrogenation) The pyrazoline is oxidized to the aromatic pyrazole. This can be achieved using an oxidizing agent like potassium persulfate in the presence of sulfuric acid in acetonitrile.

Step 5: Hydrolysis The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically done under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield Intermediate B. This final step can achieve a high yield and purity.

Final Assembly of this compound

The final stage of the synthesis involves the coupling of Intermediate A and Intermediate B, followed by a series of transformations to yield the final product.

G start_A Intermediate A step1 Coupling & Benzoxazinone Formation (e.g., with methanesulfonyl chloride) start_A->step1 start_B Intermediate B start_B->step1 intermediate1 Benzoxazinone intermediate step1->intermediate1 step2 Amine Reaction intermediate1->step2 intermediate2 Anthranilic diamide intermediate step2->intermediate2 step3 Béchamp Reduction intermediate2->step3 intermediate3 Aminopyrazole intermediate step3->intermediate3 step4 Sandmeyer Reaction intermediate3->step4 final This compound step4->final

Figure 4: Final assembly workflow for this compound.

Step 1: Coupling and Benzoxazinone Formation Intermediate A and Intermediate B are coupled in the presence of a coupling agent. One reported method involves the use of methanesulfonyl chloride and a base like 3-picoline.[2] This reaction proceeds via the formation of a benzoxazinone intermediate.

Step 2: Reaction with Amine The benzoxazinone intermediate is then reacted with an appropriate amine to form the anthranilic diamide structure.

Step 3: Béchamp Reduction A subsequent Béchamp reduction is carried out.[2]

Step 4: Sandmeyer Reaction The synthesis is completed by a Sandmeyer reaction to install the final bromine atom, yielding this compound.[2]

An alternative final coupling step has been described where 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide is reacted with phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate in the presence of potassium tert-butoxide and anhydrous sodium sulfate (B86663) in dimethyl sulfoxide. The reaction is carried out at room temperature. The product is then isolated by extraction with ethyl acetate (B1210297) and purified by silica (B1680970) gel column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.

StepReactantsReagents and ConditionsYieldPurityReference
Overall Synthesis 5-chloro-2-nitrobenzoic acid, 1-cyclopropylethylamine, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, etc.Multi-step process with methanesulfonyl chloride in the final coupling step at 0-5 °C.27%96.1%[1]
Synthesis of Intermediate B 2,3-dichloropyridine, hydrazine hydrate, diethyl maleate, etc.Multi-step process including oxidation with potassium persulfate and hydrolysis.>47%99.69%
Final Coupling (Alternative) 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide, phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylatePotassium tert-butoxide, sodium sulfate, dimethyl sulfoxide, room temperature, 1 h.--

Conclusion

This technical guide has outlined a detailed synthetic pathway for the insecticide this compound. The convergent strategy allows for the efficient assembly of this complex molecule from readily available starting materials. The provided experimental protocols and quantitative data serve as a foundation for researchers to further optimize and adapt these methods for their specific needs. The synthesis of this compound showcases a range of important organic transformations, making it an excellent case study for students and professionals in the field of chemical synthesis. Further research into more sustainable and cost-effective synthetic routes remains an active area of investigation.

References

Toxicological Profile of Cyclaniliprole (CAS No. 1031756-98-5): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Cyclaniliprole (CAS No. 1031756-98-5), an anthranilic diamide (B1670390) insecticide. Based on an extensive review of regulatory assessments and scientific literature, this compound exhibits a favorable toxicological profile in mammalian species, characterized by low acute toxicity. The primary mechanism of action for its insecticidal activity is the selective modulation of insect ryanodine (B192298) receptors, leading to muscle paralysis and death.[1][2] This selectivity results in significantly lower toxicity to mammals.

Key toxicological findings indicate that this compound is not genotoxic, carcinogenic, neurotoxic, or immunotoxic, and it does not produce reproductive or developmental toxicity.[3][4][5] The primary target organs identified in mammalian studies at high doses are the liver in dogs and the thyroid in rats.[2][3][4] The lowest No-Observed-Adverse-Effect Level (NOAEL) across all studies was determined to be 1.29 mg/kg body weight/day in a one-year chronic toxicity study in dogs.[3][4] Based on this NOAEL, the Food Safety Commission of Japan (FSCJ) has established an Acceptable Daily Intake (ADI) of 0.012 mg/kg bw/day.[3][4]

Chemical Identity

IdentifierValue
Chemical Name 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
CAS Number 1031756-98-5
Chemical Formula C21H17Br2Cl2N5O2
Molecular Weight 602.11 g/mol
Chemical Class Anthranilic diamide
Synonyms IKI-3106, Goemon, Muteki, Hayat, Marfik

Mechanism of Action

This compound's insecticidal activity stems from its action as a selective modulator of ryanodine receptors (RyRs), which are intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells.[1][2] In insects, this compound binds to the RyRs and locks them in an open state, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm. This disruption of calcium homeostasis results in immediate cessation of feeding, muscle contraction, paralysis, and ultimately, the death of the insect.[1]

Mammalian RyRs are significantly less sensitive to this compound, which accounts for the compound's high degree of selectivity and low mammalian toxicity.[6]

Cyclaniliprole_Mechanism_of_Action cluster_insect Insect Muscle Cell cluster_mammal Mammalian Muscle Cell This compound This compound RyR_insect Insect Ryanodine Receptor (RyR) This compound->RyR_insect Binds & Activates Ca_cytoplasm_insect Cytoplasmic Ca²⁺ (High Concentration) RyR_insect->Ca_cytoplasm_insect Uncontrolled Ca²⁺ Release SR_insect Sarcoplasmic Reticulum (SR) Ca_store Ca²⁺ Store Paralysis Muscle Paralysis & Death Ca_cytoplasm_insect->Paralysis Cyclaniliprole_mammal This compound RyR_mammal Mammalian Ryanodine Receptor (RyR) Cyclaniliprole_mammal->RyR_mammal Low Affinity Ca_cytoplasm_mammal Normal Cytoplasmic Ca²⁺ RyR_mammal->Ca_cytoplasm_mammal Regulated Ca²⁺ Release SR_mammal Sarcoplasmic Reticulum (SR) Normal_function Normal Muscle Function Ca_cytoplasm_mammal->Normal_function

Caption: Mechanism of this compound's selective toxicity.

Toxicological Profile

A comprehensive battery of toxicological studies has been conducted on this compound to support its registration for use as a pesticide. These studies were generally performed in compliance with Good Laboratory Practice (GLP) and OECD guidelines.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal models.

StudySpeciesEndpointValue
Acute Oral Toxicity RatLD50>2000 mg/kg bw[5]
Acute Dermal Toxicity RatLD50>2000 mg/kg bw[5]
Acute Inhalation Toxicity RatLC50>4620 mg/m³[5]
Skin Irritation Rabbit-Non-irritant[5]
Eye Irritation Rabbit-Non-irritant[5]
Skin Sensitization Guinea Pig, Mouse-Not a sensitizer[5]
Repeated-Dose Toxicity

The primary target organs identified in repeated-dose studies were the liver in dogs and the thyroid in rats at high dose levels.

StudySpeciesDurationKey FindingsNOAEL
Chronic Toxicity Dog1-YearIncreased liver weight and alkaline phosphatase levels.[2][3][4]1.29 mg/kg bw/day [2][3][4]
Chronic Toxicity Rat2-YearHypertrophy of follicular epithelial cells in the thyroid (males at the highest dose).[2][3][4]-
Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic and non-genotoxic.[3][5]

Carcinogenicity

Long-term dietary carcinogenicity studies in rats and mice showed no evidence of treatment-related tumor induction.[7] Consequently, this compound is not considered to be carcinogenic.[3][6]

Reproductive and Developmental Toxicity

No adverse effects on reproductive parameters or fetal development were observed in a two-generation reproductive toxicity study in rats or in developmental toxicity studies in rats and rabbits.[3][5]

Neurotoxicity and Immunotoxicity

Standard neurotoxicity and immunotoxicity studies have shown no evidence of neurotoxic or immunotoxic potential for this compound.[3][5]

Human Health Risk Assessment

Based on the complete toxicological database, regulatory agencies have established health-based guidance values for this compound.

ParameterValueBasis
Acceptable Daily Intake (ADI) 0.012 mg/kg bw/dayBased on the NOAEL of 1.29 mg/kg bw/day from the 1-year dog study with a 100-fold safety factor.[3][4]
Acute Reference Dose (ARfD) Not necessaryNo adverse effects observed that could be attributed to a single oral dose.[3][4]

Experimental Protocols

The toxicological studies for this compound were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the key studies cited.

Chronic Toxicity Study (based on OECD Guideline 452)
  • Test Species: Typically, the Beagle dog is used as the non-rodent species.

  • Administration: The test substance is administered daily in the diet for a period of 12 months.

  • Dose Groups: At least three dose levels and a concurrent control group are used.

  • Animals per Group: A minimum of 4 males and 4 females per dose group.

  • Observations:

    • Clinical: Daily observations for signs of toxicity, weekly detailed physical examinations, body weight, and food consumption measurements.

    • Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months to assess a range of hematological and biochemical parameters.

    • Ophthalmology: Examinations are performed before the start of the study and at termination.

    • Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues are weighed and examined microscopically.

  • Objective: To identify the target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure.

Chronic_Toxicity_Workflow start Study Start: Beagle Dogs (4/sex/group) control Control Group low_dose Low Dose Group mid_dose Mid Dose Group high_dose High Dose Group dosing Daily Dosing (in feed) for 12 Months monitoring In-Life Monitoring dosing->monitoring clinical_obs Daily Clinical Signs monitoring->clinical_obs bw_fc Weekly Body Weight & Food Consumption monitoring->bw_fc blood_sampling Blood Sampling (3, 6, 12 months) monitoring->blood_sampling ophthalmology Ophthalmology (Pre-test & Termination) monitoring->ophthalmology termination Study Termination (12 Months) monitoring->termination necropsy Gross Necropsy termination->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology necropsy->histopathology analysis Data Analysis & NOAEL Determination organ_weights->analysis histopathology->analysis

Caption: General workflow for a chronic toxicity study.
Carcinogenicity Study (based on OECD Guideline 451)

  • Test Species: Typically, two rodent species, such as the rat and mouse.

  • Administration: The test substance is administered daily in the diet for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

  • Dose Groups: At least three dose levels and a concurrent control group. The highest dose should elicit signs of minimal toxicity without significantly altering the normal lifespan.

  • Animals per Group: A minimum of 50 males and 50 females per dose group.

  • Observations:

    • Clinical: Daily observations for signs of toxicity and palpable masses.

    • Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Hematology: Blood smears are typically examined at termination.

    • Pathology: All animals, including those that die or are euthanized during the study, undergo a full gross necropsy. A comprehensive set of tissues and all gross lesions are examined microscopically.

  • Objective: To assess the carcinogenic potential of a substance following long-term exposure.

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)
  • Test Species: Typically, the rat.

  • Administration: The test substance is administered continuously in the diet to both males and females, beginning before mating and continuing through gestation and lactation for two generations.

  • Dose Groups: At least three dose levels and a concurrent control group.

  • Animals per Group: Sufficient number of animals to result in approximately 20 pregnant females per group.

  • Observations:

    • Parental (P and F1 generations): Reproductive performance (e.g., mating, fertility, gestation length), body weight, food consumption, and clinical signs are monitored.

    • Offspring (F1 and F2 generations): Viability, sex ratio, body weight, and clinical signs are recorded.

    • Pathology: All parental animals and selected offspring undergo a gross necropsy, with a focus on reproductive organs.

  • Objective: To assess potential adverse effects on reproductive function and offspring development.

Conclusion

This compound (CAS No. 1031756-98-5) has a well-defined toxicological profile characterized by low mammalian toxicity. Its insect-selective mode of action on the ryanodine receptor provides a wide margin of safety for human health. The comprehensive toxicological data package indicates a lack of genotoxic, carcinogenic, reproductive, developmental, neurotoxic, and immunotoxic effects. The established ADI of 0.012 mg/kg bw/day, based on a chronic dog study, is considered protective for long-term human exposure. This information is critical for researchers, scientists, and drug development professionals in understanding the safety profile of this class of compounds.

References

Spectroscopic Analysis of Cyclaniliprole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the insecticide Cyclaniliprole. The document outlines the core principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this complex molecule. While experimental mass spectrometry data is presented, the NMR and IR data are predicted based on the known chemical structure and established spectroscopic principles due to the limited availability of public domain experimental spectra.

Introduction to this compound

This compound is a member of the anthranilic diamide (B1670390) class of insecticides.[1] Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to uncontrolled release of calcium and subsequent muscle paralysis.[2] The complex structure of this compound, featuring multiple aromatic rings, amide functionalities, and halogen substituents, necessitates a multi-faceted analytical approach for comprehensive characterization.

Chemical Structure of this compound:

(Simplified 2D representation)

The IUPAC name for this compound is 3-bromo-N-[2-bromo-4-chloro-6-[(1-cyclopropylethyl)carbamoyl]phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1] Its molecular formula is C₂₁H₁₇Br₂Cl₂N₅O₂.[1]

Spectroscopic Data

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectroscopic data for this compound in structured tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound.

Ionm/z (Da)Notes
[M+H]⁺599.9Protonated molecule (experimental value)
Fragment Ion 1514.8Putative fragment ion (experimental value)
Fragment Ion 2283.8Putative fragment ion (experimental value)

M represents the this compound molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons in this compound are listed below, based on typical values for similar functional groups.[3][4][5][6][7][8][9]

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H (phenyl & pyridyl)7.0 - 8.5mMultiple signals in the aromatic region due to different substitutions.
Amide-H (N-H)8.5 - 10.0br sBroad singlets, chemical shift can be solvent dependent.
Methine-H (-CH-)4.0 - 4.5mCoupled to methyl and cyclopropyl (B3062369) protons.
Methyl-H (-CH₃)1.2 - 1.5dDoublet due to coupling with the adjacent methine proton.
Cyclopropyl-H (-C₃H₅)0.5 - 1.5mComplex multiplet due to diastereotopic protons and coupling.

s: singlet, d: doublet, m: multiplet, br: broad

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below, based on established correlation charts.[10][11][12][13][14][15][16][17][18]

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Carbonyl-C (C=O)160 - 175Two distinct signals expected for the two amide carbonyls.
Aromatic-C (phenyl & pyridyl)110 - 150Multiple signals corresponding to substituted and unsubstituted carbons.
Methine-C (-CH-)50 - 60
Methyl-C (-CH₃)15 - 25
Cyclopropyl-C (-C₃H₅)5 - 15
Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below.[19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Mode
N-H (Amide)3300 - 3100MediumStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Amide I)1680 - 1630StrongStretching
C=C (Aromatic)1600 - 1450MediumStretching
N-H (Amide II)1570 - 1515MediumBending
C-N1400 - 1200MediumStretching
C-Cl800 - 600StrongStretching
C-Br600 - 500StrongStretching

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound standard.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Reference: TMS at 0 ppm or the solvent peak.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS Parameters:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for diamide insecticides.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A range that includes the expected m/z of the protonated molecule (e.g., 100-800 Da).

  • Data Acquisition and Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

    • Analyze the resulting mass spectra to determine the m/z values of the parent and fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum & MS/MS MS->MS_Data NMR_Interp Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Interp IR_Interp Functional Group Identification IR_Data->IR_Interp MS_Interp Molecular Weight Elemental Formula Fragmentation Pattern MS_Data->MS_Interp Structure Confirm Chemical Structure NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. By combining mass spectrometry with predicted ¹H NMR, ¹³C NMR, and IR data, a detailed structural characterization of this important insecticide can be achieved. The experimental protocols outlined herein serve as a valuable resource for researchers and scientists involved in the analysis and development of agrochemicals and related compounds. It is important to reiterate that while the mass spectrometry data is based on experimental findings, the NMR and IR data are predictive and should be confirmed with experimental spectra when available.

References

Physicochemical properties of Cyclaniliprole formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Cyclaniliprole Formulations

Introduction

This compound is an anthranilic diamide (B1670390) insecticide that is effective against a wide range of insect pests across several orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera.[1] Its mode of action involves the modulation of insect ryanodine (B192298) receptors, leading to impaired muscle function and eventual paralysis.[1] The effectiveness and stability of this compound in agricultural applications are significantly influenced by the physicochemical properties of its active ingredient and corresponding formulations. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visual representations of key biological and analytical processes.

Physicochemical Properties of this compound (Active Ingredient)

This compound is a white, odorless powder at room temperature. It possesses low volatility and is not considered explosive, flammable, or oxidizing. The technical grade active ingredient has a purity of ≥ 95%, while the purified active ingredient has a purity of ≥ 99%.

Quantitative Data Summary

The key physicochemical properties of the this compound active ingredient are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₇Br₂Cl₂N₅O₂[1]
Molecular Weight 602.11 g/mol [1][2]
Physical Form White crystalline solid/powder[1]
Odor Odorless
Melting Point 241 - 244 °C (Purified Active Ingredient)[2]
Degradation Point 246 °C[3]
Relative Density 1.60 at 20°C (Purified Active Ingredient)
1.57 at 20°C (Technical Grade)[2]
Vapor Pressure 2.4 x 10⁻⁶ Pa at 25°C[1]
pH 5.9 (1% w/v dispersion in water)[2]

Table 2: Solubility of this compound

SolventSolubility (g/L at 20°C)Reference
Water 0.00015 (0.15 mg/L)[1][2]
n-Heptane < 0.01[2]
Xylene 0.2[2]
1,2-Dichloromethane 1.0[2]
Methanol 1.4[2][3]
Acetone 4.5[2][3]

This compound exhibits very low solubility in water and nonpolar hydrocarbon solvents, while being moderately soluble in polar organic solvents.[2]

Table 3: Partition and Dissociation Coefficients

CoefficientValueConditionsReference
Octanol-Water Partition Coefficient (log Kₒw) 2.8pH 5, 40°C
2.4pH 7, 40°C
2.0pH 9, 40°C
2.7pH 7, 20°C[3]

The octanol-water partition coefficient (log Kₒw) is below 3, suggesting a low potential for bioaccumulation.

Formulation Information

This compound is commonly available in Soluble Concentrate (SL) formulations, such as ISK this compound 50 SL, which contains 50 g/L of the active ingredient.[2] These formulations are designed to be stable for at least two years under normal storage conditions and are packaged in high-density polyethylene (B3416737) (HDPE) containers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties and for quality control of formulations.

Determination of Active Ingredient Concentration

The concentration of this compound and its metabolites in various matrices is typically determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

Methodology:

  • Extraction: Samples (e.g., plant tissues, soil, water) are extracted with an organic solvent, typically acetonitrile (B52724) or an acetonitrile/water mixture.

  • Cleanup: The crude extract undergoes a cleanup procedure to remove interfering matrix components. This is often achieved through solid-phase extraction (SPE) or liquid-liquid partition with a nonpolar solvent like hexane.[2]

  • Analysis: The purified extract is then analyzed by LC-MS/MS. The system is equipped with a suitable column (e.g., C18) and a mobile phase gradient to achieve separation.[5]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. The limit of quantitation (LOQ) for this method is typically validated at 0.01 mg/kg for most matrices.

Stability Studies

a) Storage Stability: To assess the stability of this compound in formulated products and in analytical samples, long-term storage studies are conducted.

Methodology:

  • Sample Preparation: A representative matrix (e.g., a specific crop) is fortified with a known concentration of this compound (e.g., 0.10 ppm).

  • Storage: The fortified samples are stored under specified conditions, typically frozen at approximately -20°C, for an extended period (e.g., up to 18 months).[4]

  • Analysis: At regular intervals, aliquots of the stored samples are analyzed using the validated LC-MS/MS method to determine the remaining concentration of the analyte.

  • Evaluation: The results are used to determine if the analyte is stable under storage conditions, which is crucial for ensuring the validity of residue trial data.

b) Hydrolysis Study: The stability of this compound in aqueous environments at different pH levels is evaluated through hydrolysis studies.

Methodology:

  • Test System: Sterile aqueous buffer solutions are prepared at different pH values, typically pH 4 (acidic), 7 (neutral), and 9 (alkaline).[6][7]

  • Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated at a constant temperature in the dark to prevent photolysis.

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed by LC-MS/MS or another suitable method to measure the concentration of the parent compound and any degradation products.

  • Kinetics: The rate of hydrolysis and the half-life (DT₅₀) of the compound at each pH level are calculated. Studies on related diamide insecticides have shown that degradation often occurs through intramolecular cyclizations rather than simple amide hydrolysis.[6]

c) Photolysis Study: The degradation of this compound due to light exposure is assessed in both aqueous and soil environments.

Methodology:

  • Test System: The study is conducted in sterile buffer solutions or on the surface of a thin layer of soil.[5]

  • Irradiation: Samples are exposed to a light source that simulates natural sunlight. Control samples are maintained in the dark at the same temperature.

  • Analysis: Samples are collected at various time intervals and analyzed to determine the concentration of this compound and its photoproducts.

  • Evaluation: The rate of photolysis and the half-life (DT₅₀) are determined. For related compounds, photolysis can be rapid and lead to intramolecular rearrangements and cleavage.[5]

Octanol-Water Partition Coefficient (Kₒw) Determination

The Kₒw is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance.[8]

Methodology (Shake-Flask Method):

  • Equilibration: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in the octanol (B41247) or water phase. The two phases are then combined in a flask and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Measurement: The concentration of this compound in each phase (Cₒ in octanol, Cw in water) is determined analytically.

  • Calculation: The partition coefficient (Kₒw) is calculated as the ratio Cₒ / Cw. The result is typically expressed as its base-10 logarithm (log Kₒw).[8]

Visualizations: Pathways and Workflows

Mode of Action Signaling Pathway

This compound acts as a ryanodine receptor modulator. The following diagram illustrates its mechanism of action at the cellular level.

Cyclaniliprole_Mode_of_Action cluster_extracellular Extracellular/Ingestion cluster_cell Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds & Activates Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Opens Channel SR Sarcoplasmic Reticulum (SR) (Calcium Store) Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_Release->Muscle_Contraction Leads to Feeding_Cessation Feeding Cessation & Lethargy Muscle_Contraction->Feeding_Cessation Results in

This compound's activation of the ryanodine receptor.
Experimental Workflow for Residue Analysis

The analytical workflow for determining this compound residues in agricultural samples is a multi-step process designed for accuracy and sensitivity.

Residue_Analysis_Workflow Sample 1. Sample Collection (e.g., Apple, Soil) Extraction 2. Extraction (Acetonitrile) Sample->Extraction Cleanup 3. Cleanup (Solid-Phase Extraction) Extraction->Cleanup Analysis 4. Instrumental Analysis (LC-MS/MS) Cleanup->Analysis Data 5. Data Processing & Quantification Analysis->Data Report 6. Final Report (Residue Level) Data->Report

General workflow for this compound residue analysis.
Relationship Between Properties and Formulation

The physicochemical properties of an active ingredient are fundamental to the development of a stable and effective formulation.

Formulation_Logic cluster_properties Core Physicochemical Properties cluster_decision Formulation Development Considerations cluster_outcome Final Product Characteristics Solubility Solubility Profile (Low Water, Moderate Polar Organic) Formulation_Type Choice of Formulation Type Solubility->Formulation_Type Adjuvants Selection of Adjuvants (Solvents, Stabilizers) Solubility->Adjuvants Stability Chemical Stability (Hydrolysis, Photolysis) Stability->Adjuvants Physical Physical State (Solid Powder) Physical->Formulation_Type SL_Formulation Soluble Concentrate (SL) Formulation_Type->SL_Formulation Leads to Efficacy Bioavailability & Efficacy SL_Formulation->Efficacy Adjuvants->Efficacy Shelf_Life Product Shelf-Life Adjuvants->Shelf_Life

Influence of properties on formulation development.

References

Degradation of Cyclaniliprole in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a novel anthranilic diamide (B1670390) insecticide that functions as a ryanodine (B192298) receptor modulator, effectively controlling a range of insect pests.[1][2] Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its breakdown products, the kinetics of its degradation under various environmental conditions, and the methodologies employed in these assessments.

Core Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several key metabolites.

Hydrolysis

This compound is generally stable to hydrolysis at neutral and acidic pH.[1] However, under alkaline conditions, hydrolysis can be a more significant degradation pathway. The primary hydrolysis pathway involves the cleavage of the phenyl amide moiety.[1]

Photolysis

Aqueous photolysis is a significant route of degradation for this compound in clear water, with reported half-lives of less than 1.5 days.[1] The degradation process involves intramolecular rearrangements and the addition of hydroxyl radicals, leading to molecular cleavage.[3][4] Key photodegradation products identified include NK-1375 and NU-536.[1]

Microbial Degradation in Soil

In soil, microbial activity plays a role in the degradation of this compound, although the process can be slow. The degradation pathways in soil can lead to the formation of various metabolites through processes such as cleavage of the cyclopropyl (B3062369) amide moiety and internal ring condensation.[1] Under aerobic conditions, this compound is persistent, with long half-lives.[1][5]

The degradation pathway of the related compound cyantraniliprole (B1669382) in soil has been shown to involve the formation of metabolites such as IN-J9Z38, IN-JCZ38, IN-N7B69, and IN-QKV54.[6]

Key Metabolites

Several key metabolites of this compound have been identified in various environmental compartments. The structures and points of formation of these metabolites are crucial for understanding the overall degradation pathway.

  • NK-1375: A major metabolite formed through internal ring condensation of the pyridyl and amide moieties. It is a significant residue in dietary risk assessments.[7]

  • YT-1284: Formed by the hydrolysis of the phenyl amide moiety or cleavage of the cyclopropyl amide moiety.[1]

  • NSY-27: A product of further hydrolysis of YT-1284.[1]

  • NSY-28: Formed through ring condensation.[1]

  • NU-536: A major photodegradate found in aqueous photolysis studies.[1]

  • IN-J9Z38: A major metabolite of the related compound cyantraniliprole, formed in soil and through photolysis.[6][8][9]

Degradation Kinetics: Half-Life (DT50) Data

The persistence of this compound in the environment is quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This value is influenced by various factors such as soil type, temperature, pH, and light exposure.

Table 1: Aerobic Soil Metabolism Half-Lives of this compound
Soil TypeTemperature (°C)Half-Life (DT50) in DaysReference
5 Different Soils201409 - 1728[1]
4 of the same soils35548 - 681[1]
Not specifiedNot specified>445[10]
Table 2: Field Soil Dissipation Half-Lives of this compound
Location ConditionHalf-Life (DT50) in DaysReference
4 North American Sites (Geometric Mean)694[1]
4 North American Sites (Range)381 - 1247[1][5]
Table 3: Aqueous Photolysis Half-Life of this compound
Water TypeConditionsHalf-Life (DT50) in DaysReference
Clear WaterLaboratory data<1.5[1]
Sterilized River Water12-hour light/dark cycle~0.5[10]
Table 4: Hydrolysis Half-Lives of a Related Diamide Insecticide (Cyantraniliprole) at 25°C
pHHalf-Life (DT50) in DaysReference
4210[8]
730[8]
90.85[8]

Experimental Protocols

Standardized methodologies are essential for the accurate assessment of pesticide degradation. The following sections outline typical protocols for key experiments.

Aerobic and Anaerobic Soil Metabolism Study (Following OECD 307)

Objective: To determine the rate and pathway of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Test System: Use a range of relevant soil types with varying organic carbon content, pH, and microbial biomass.

  • Test Substance: Apply technical grade, typically radiolabelled, this compound to the soil samples.

  • Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C). For aerobic conditions, maintain soil moisture at 40-60% of maximum water holding capacity and ensure adequate aeration. For anaerobic conditions, flood the soil with water and maintain an anaerobic atmosphere.

  • Sampling: Collect soil samples at various time intervals.

  • Extraction: Extract this compound and its metabolites from the soil using an appropriate solvent, such as acetonitrile (B52724).

  • Analysis: Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its degradation products.

  • Data Analysis: Calculate the DT50, DT75, and DT90 values and propose a degradation pathway.

Aqueous Photolysis Study (Following OECD 316)

Objective: To determine the rate and pathway of this compound degradation in water due to direct photolysis.

Methodology:

  • Test Solution: Prepare a sterile aqueous solution of this compound in a buffer at a relevant pH (e.g., pH 7).

  • Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Dark Control: Prepare identical samples and keep them in the dark to measure hydrolysis and other non-photolytic degradation.

  • Sampling: Take samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Analyze the samples using HPLC-MS/MS or a similar technique to determine the concentration of this compound and identify photoproducts.

  • Data Analysis: Calculate the photolysis half-life and quantum yield.

QuEChERS Method for Residue Analysis in Soil and Water

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.

Extraction Protocol for Soil:

  • Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.

  • Add acetonitrile and an internal standard, then shake vigorously.

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake again.

  • Centrifuge to separate the phases.

Extraction Protocol for Water:

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Take an aliquot of the supernatant from the extraction step.

  • Add it to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

  • Vortex and centrifuge.

  • The final extract is then ready for analysis by LC-MS/MS.[7]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis.

This compound Degradation Pathways

cluster_photolysis Aqueous Photolysis cluster_hydrolysis Hydrolysis cluster_soil Soil Metabolism Cyclaniliprole_photo This compound NK1375_photo NK-1375 Cyclaniliprole_photo->NK1375_photo Intramolecular Rearrangement NU536 NU-536 Cyclaniliprole_photo->NU536 Molecular Cleavage Cyclaniliprole_hydro This compound YT1284_hydro YT-1284 Cyclaniliprole_hydro->YT1284_hydro Amide Moiety Cleavage NSY27 NSY-27 YT1284_hydro->NSY27 Further Hydrolysis Cyclaniliprole_soil This compound NK1375_soil NK-1375 Cyclaniliprole_soil->NK1375_soil Ring Condensation YT1284_soil YT-1284 Cyclaniliprole_soil->YT1284_soil Amide Moiety Cleavage NSY28 NSY-28 YT1284_soil->NSY28 Ring Condensation

Caption: Proposed degradation pathways of this compound in different environmental compartments.

Experimental Workflow for this compound Residue Analysis

Sample Soil or Water Sample Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA Sorbent) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow for the analysis of this compound residues in environmental samples.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by multiple environmental factors. While photolysis can be a rapid degradation route in water, the compound exhibits greater persistence in soil, particularly under aerobic conditions. A thorough understanding of its degradation pathways and the formation of various metabolites is essential for a comprehensive environmental risk assessment. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for obtaining reliable data on the environmental fate of this important insecticide.

References

An In-depth Technical Guide to the Environmental Fate and Metabolism of Cyclaniliprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a novel anthranilic diamide (B1670390) insecticide that demonstrates high efficacy against a broad spectrum of chewing and sucking insect pests. Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to uncontrolled release of intracellular calcium and subsequent muscle paralysis. A thorough understanding of the environmental fate and metabolism of this compound is crucial for assessing its environmental risk, ensuring food safety, and guiding its responsible use in agriculture. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, transformation, and metabolic pathways of this compound in various environmental compartments and biological systems.

Environmental Fate

The environmental fate of a pesticide is dictated by a combination of its physicochemical properties and its susceptibility to various degradation processes, including photolysis, hydrolysis, and microbial metabolism in soil and water.

Degradation in Soil

This compound is characterized by its persistence in the soil environment. Laboratory studies under aerobic conditions have shown that the half-life of this compound can be substantial, indicating slow degradation.

Table 1: Aerobic and Anaerobic Soil Metabolism of this compound and Related Compounds

CompoundConditionHalf-life (days)Reference
This compoundAerobic Soil>445[1][2]
CyantraniliproleAerobic Soil16.2 - 89.4
CyantraniliproleAnaerobic Soil4.3

Note: Data for the closely related compound Cyantraniliprole is included for comparative purposes.

The primary route of dissipation in soil appears to be photolysis on the soil surface, although this process is slower than in aqueous environments. Microbial metabolism also contributes to the degradation of this compound, albeit at a slower rate.

Degradation in Water

The fate of this compound in aquatic systems is primarily governed by photolysis and, to a lesser extent, hydrolysis.

Aqueous Photolysis: this compound is susceptible to rapid degradation by sunlight in water. The aqueous photolysis half-life is relatively short, suggesting that this is a major route of dissipation in clear, sunlit surface waters. The major photodegradates identified are NK-1375 and NU-536.[3]

Hydrolysis: this compound is hydrolytically stable under acidic and neutral conditions (pH 4 and 7).[3] This indicates that hydrolysis is not a significant degradation pathway in most natural water bodies.

Table 2: Abiotic Degradation of this compound and Cyantraniliprole in Water

CompoundDegradation PathwayConditionHalf-lifeReference
This compoundAqueous PhotolysisClear water<1.5 days[3]
This compoundHydrolysispH 4, 7Stable[3]
CyantraniliproleAqueous Photolysis-0.33 days
CyantraniliproleHydrolysispH 4222 days
CyantraniliproleHydrolysispH 716.2 - 89.4 days
CyantraniliproleHydrolysispH 90.86 days

Note: Data for the closely related compound Cyantraniliprole is included for comparative purposes.

Metabolism in Plants

Understanding the metabolism of this compound in plants is essential for defining the residue of concern for dietary risk assessment. Studies have been conducted on various crops, including apples, lettuce, and potatoes.

The metabolism of this compound in plants is generally limited. The parent compound is often the major component of the residue. The primary metabolic pathway involves an intramolecular cyclization to form the metabolite NK-1375 .[2]

For dietary risk assessment in plant commodities, the residue definition includes both the parent this compound and its metabolite NK-1375.[4][5]

Table 3: Residues of this compound and NK-1375 in Various Crops

CropResidue ComponentHighest Residue (mg/kg)STMR (mg/kg)Reference
GrapesTotal this compound0.590.12[4]
StrawberriesTotal this compound0.360.16[4]
PlumsTotal this compound0.110.052[4]
CabbageTotal this compound0.420.0325[4]
Lettuce (Leaf)Total this compound3.31.35[4]
PeppersTotal this compound0.120.063[4]

STMR: Supervised Trial Median Residue

Metabolic Pathway in Plants

plant_metabolism This compound This compound NK_1375 NK-1375 This compound->NK_1375 Intramolecular Cyclization

Metabolic pathway of this compound in plants.

Metabolism in Animals

The metabolism of this compound has been investigated in laboratory animals (rats) and livestock (goats and hens) to determine the nature and extent of residues in edible tissues, milk, and eggs.

In animals, this compound is metabolized more extensively than in plants. The major metabolic pathways include hydrolysis of the amide bond and subsequent cyclization. The primary metabolites identified in both goats and hens are NSY-28 , YT-1284 , and NSY-27 .[1][2]

For dietary risk assessment in animal commodities, the residue definition for compliance with the Maximum Residue Limit (MRL) is this compound itself. For estimation of dietary exposure, the definition varies by commodity.[4][5]

Table 4: Major Metabolites of this compound in Livestock

MetaboliteFound In
NSY-28Goats, Hens
YT-1284Goats, Hens
NSY-27Goats, Hens

Metabolic Pathway in Animals

animal_metabolism This compound This compound YT_1284 YT-1284 This compound->YT_1284 Hydrolysis NSY_27 NSY-27 YT_1284->NSY_27 Further Hydrolysis NSY_28 NSY-28 NSY_27->NSY_28 Cyclization experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS Cleanup Cleanup Extraction->Cleanup d-SPE LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification summary_diagram cluster_environment Environmental Compartments cluster_biota Biological Systems This compound This compound Soil Soil This compound->Soil Degradation (slow) Water Water This compound->Water Photolysis (fast) Plants Plants This compound->Plants Metabolism (limited) Animals Animals This compound->Animals Metabolism (extensive)

References

An In-Depth Technical Guide to the Photostability and Photodegradation of Cyclaniliprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class. Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to impaired muscle function and eventual death of the target pest. As with any pesticide, understanding its environmental fate is crucial for assessing its overall safety and impact. This technical guide provides a comprehensive overview of the photostability of this compound and the formation of its photodegradation products, with a focus on data relevant to researchers and scientists in the field.

Photostability of this compound

The degradation of this compound in the environment is influenced by several factors, with photolysis (degradation by light) being a significant pathway, particularly in aqueous environments.

Aqueous Photolysis

This compound is susceptible to rapid degradation in water when exposed to light. Regulatory studies have established that aqueous photolysis is a primary route of dissipation for this insecticide. The rate of degradation is typically quantified by its photolysis half-life (DT50), which is the time required for 50% of the compound to degrade under specific light conditions.

Soil Photolysis

On soil surfaces, the photodegradation of this compound also occurs, although typically at a slower rate compared to aqueous environments. The soil matrix can affect the extent of light penetration and the availability of the molecule for photochemical reactions.

Quantitative Photostability Data

The following table summarizes the available quantitative data on the photostability of this compound.

MatrixHalf-life (DT50)ConditionsReference
Sterilized River Water~0.5 days12-hour light/dark cycle[1][2]
Clear Water<1.5 daysLaboratory data[3]
Soil26 days12-hour light/dark cycle[1]

Note: The specific light source, intensity, and spectral characteristics for these studies are not fully detailed in the publicly available regulatory summaries.

Photodegradation Products of this compound

The photolysis of this compound leads to the formation of several degradation products. Four major photodegradates have been identified in regulatory studies: NK-1375, NU-536, NSY-137, and TJ-537.

Major Photodegradation Products
  • NK-1375: This is a major metabolite and photodegradation product of this compound. Its formation involves an intramolecular cyclization. In aqueous photolysis studies, NK-1375 has been observed to form at levels up to 40% of the applied radioactivity.

  • NU-536: Another significant photodegradate, NU-536, has been reported to form at up to 15% of the applied radioactivity in aqueous photolysis studies.

  • NSY-137: This compound has been identified as a major photodegradate in water.

  • TJ-537: This is also a major photodegradation product observed in aqueous photolysis.

The chemical structures of NU-536, NSY-137, and TJ-537 are not publicly available in the reviewed literature. The structure of NK-1375 has been reported and is presented below.

Chemical Structure of this compound and its Major Photodegradation Product NK-1375

  • This compound:

    • IUPAC Name: 3-bromo-N-[2-bromo-4-chloro-6-{[(1R)-1-cyclopropylethyl]carbamoyl}phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

    • Chemical Formula: C₂₁H₁₇Br₂Cl₂N₅O₂

  • NK-1375:

    • IUPAC Name: (Z)-3-bromo-2-((2-bromo-4H-pyrazolo[1,5-d]pyrido[3,2-b][2][4]oxazin-4-ylidene)amino)-5-chloro-N-(1-cyclopropylethyl)benzamide

    • Chemical Formula: C₂₁H₁₆Br₂ClN₅O₂

The following table summarizes the identified major photodegradation products of this compound.

Degradation ProductFormation (% of Applied Radioactivity in Aqueous Photolysis)
NK-1375Up to 40%
NU-536Up to 15%
NSY-137Major degradate
TJ-537Major degradate

Experimental Protocols

Detailed experimental protocols for the photostability studies of this compound are not fully available in the public domain. However, based on regulatory guidelines such as OECD 316, these studies typically involve the following methodologies.

Aqueous Photolysis Study (General Protocol based on OECD 316)
  • Test Substance Preparation: A solution of radiolabeled this compound in a sterile aqueous buffer (e.g., pH 7) is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The light intensity and spectral distribution are monitored.

  • Dark Control: A parallel set of samples is kept in the dark at the same temperature to account for any non-photolytic degradation.

  • Sampling: Aliquots of the irradiated and dark control solutions are taken at various time points.

  • Analysis: The concentration of this compound and its degradation products in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The degradation kinetics are determined, and the photolysis half-life (DT50) is calculated.

Soil Photolysis Study (General Protocol)
  • Soil Treatment: A thin layer of soil is treated with a solution of radiolabeled this compound.

  • Irradiation: The treated soil samples are exposed to a light source simulating natural sunlight.

  • Dark Control: Control samples are maintained in the dark.

  • Sampling: Soil samples are collected at different time intervals.

  • Extraction and Analysis: The soil samples are extracted, and the extracts are analyzed by HPLC with radiometric detection and/or LC-MS/MS to quantify this compound and its photodegradation products.

  • Data Analysis: The DT50 for soil photolysis is calculated.

Mandatory Visualizations

Experimental Workflow for Aqueous Photolysis Study

Aqueous_Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_output Output start Prepare Radiolabeled This compound Solution light Irradiate with Simulated Sunlight start->light Split Samples dark Incubate in Dark (Control) start->dark Split Samples sampling Collect Samples at Time Intervals light->sampling dark->sampling extraction Analyze via HPLC and/or LC-MS/MS sampling->extraction data_analysis Determine DT50 and Identify Degradants extraction->data_analysis report Photostability Report data_analysis->report

Aqueous Photolysis Experimental Workflow
Proposed Photodegradation Pathway of this compound

Photodegradation_Pathway cluster_products Major Photodegradation Products This compound This compound NK1375 NK-1375 This compound->NK1375 Intramolecular Cyclization NU536 NU-536 This compound->NU536 NSY137 NSY-137 This compound->NSY137 TJ537 TJ-537 This compound->TJ537

This compound Photodegradation Pathway

Conclusion

The available data indicate that this compound undergoes rapid photodegradation in aqueous environments and at a slower rate on soil surfaces. The primary photodegradation pathway involves the formation of several major products, with NK-1375 being a significant and structurally characterized degradate. While quantitative half-life data are available from regulatory summaries, a complete understanding of the photochemistry of this compound is limited by the lack of publicly available detailed experimental protocols, quantum yield data, and the chemical structures of all major photodegradation products. Further research in these areas would provide a more comprehensive picture of the environmental fate of this compound.

References

The Hidden Toll: A Technical Guide to the Sublethal Effects of Cyclaniliprole on Target Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant sublethal effects of cyclaniliprole, a second-generation diamide (B1670390) insecticide, on a range of economically important agricultural pests. This document, intended for researchers, scientists, and crop protection professionals, synthesizes current research on how this compound, even at concentrations that do not cause immediate death, can profoundly impact pest populations by disrupting their development, reproduction, and behavior. The guide provides an in-depth analysis of the physiological and behavioral consequences of sublethal exposure, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

This compound is recognized for its efficacy against a broad spectrum of insect pests, including species in the orders Lepidoptera, Hemiptera, and Thysanoptera.[1] Its primary mode of action is the activation of insect ryanodine (B192298) receptors (RyRs), leading to the uncontrolled release of internal calcium stores, which causes muscle contraction, paralysis, feeding cessation, and ultimately death.[1][2][3] However, a growing body of evidence, detailed in this guide, demonstrates that exposure to sublethal concentrations of this compound has significant and lasting consequences on the fitness and viability of surviving pests.

Quantitative Analysis of Sublethal Effects

Sublethal concentrations of this compound have been shown to elicit a variety of detrimental effects on the life history traits of several key pest species. The following tables summarize the quantitative data from various studies, providing a clear comparison of the insecticide's impact across different pests and life stages.

Table 1: Lethal and Sublethal Concentrations of this compound for Various Target Pests

Pest SpeciesLife StageLC10 (mg/L)LC15 (mg/L)LC20 (mg/L)LC25 (mg/L)LC30 (mg/L)LC35 (mg/L)LC50 (mg/L)Citation(s)
Plutella xylostella3rd Instar Larvae0.012-0.021-0.033-0.069[4][5][6][7]
Bemisia tabaciAdult0.22--0.631.32-2.05 (most toxic of 8 tested)[8][9]
Frankliniella occidentalisLarvae------33.4 - 109.2[10][11]
Rhopalosiphum padiAdult-4.19---16.9038.56 (24h)[12][13][14]
Schizaphis graminumAdult-2.17---12.1633.71 (24h)[12][13][14]
Agrotis ipsilon4th Instar Larvae------0.354 (µg/g)[2]

Table 2: Sublethal Effects of this compound on the Development and Reproduction of Target Pests (F0 Generation)

Pest SpeciesSublethal ConcentrationObserved EffectsCitation(s)
Plutella xylostellaLC10, LC20, LC30Prolonged 4th instar larval and pupal duration; Reduced pupal weight, pupation rate, emergence rate, and fecundity per female.[4][5][6][7]
Bemisia tabaciLC10, LC25Prolonged developmental duration; Decreased survival rate of nymphs, pseudopupae, and adults; Reduced oviposition duration, fecundity, and egg hatching rate.[9]
Frankliniella occidentalisNot specifiedReduced fecundity, fertility, feeding, oviposition, and mating success.[10][11]
Agrotis ipsilonLC5, LC20, LC40Prolonged larval and pupal duration; Extended mean generation time and total preovipositional period; Significantly shorter adult longevity; Decreased survival rate, reproductive value, intrinsic and finite rates of increase, and net reproduction rate.[2]
Rhopalosiphum padiLC15, LC35Significantly reduced adult longevity and fecundity.[12][13][14]
Schizaphis graminumLC35Significantly reduced adult longevity and fecundity.[12][13][14]

Table 3: Transgenerational Sublethal Effects of this compound (F1 Generation)

Pest SpeciesParental (F0) ExposureObserved Effects in F1 GenerationCitation(s)
Plutella xylostellaLC10, LC20, LC30Minimal effects on most biological characteristics; Significantly reduced pupal weight in females.[4][5][6][7]
Rhopalosiphum padiLC35Significantly reduced duration of the fourth nymphal stage and the net reproductive rate (R0).[12][13][14]
Schizaphis graminumLC15Shortened duration of the third nymphal stage.[12][13][14]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this guide provides detailed methodologies for key experiments.

Toxicity Bioassays

Objective: To determine the lethal and sublethal concentrations (e.g., LC10, LC50) of this compound.

Methodology (Feed-Mixing for Lepidopteran Larvae): [4][5][7]

  • Preparation of Test Solutions: A series of this compound concentrations are prepared by diluting a stock solution with a suitable solvent (e.g., acetone) and then mixing with distilled water containing a surfactant (e.g., Triton X-100). A control solution contains only the solvent and surfactant.

  • Diet Preparation: Artificial diet is prepared and poured into sterile Petri dishes or multi-well plates.

  • Treatment Application: A specific volume of each test solution is evenly applied to the surface of the artificial diet and allowed to air dry.

  • Insect Exposure: Third-instar larvae of the target pest (e.g., Plutella xylostella) are individually placed on the treated diet.

  • Incubation: The larvae are maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Probit analysis is used to calculate the LC values (e.g., LC10, LC50) and their corresponding 95% confidence intervals.

Life Table Studies

Objective: To evaluate the sublethal effects of this compound on the growth, development, survival, and reproduction of a pest population.

Methodology (Age-Stage, Two-Sex Life Table): [12][13]

  • Cohort Establishment: Newly emerged adults or nymphs of the target pest (e.g., Rhopalosiphum padi) are collected and exposed to sublethal concentrations (e.g., LC15, LC35) of this compound, typically through a leaf-dip or diet incorporation method. A control group is exposed to a solvent-only treatment.

  • Individual Rearing: After exposure, individual insects (or pairs for mating) are transferred to separate rearing units (e.g., clip cages on leaves, Petri dishes with diet).

  • Daily Observations: The survival, developmental stage, and fecundity of each individual are recorded daily until the death of the last individual.

  • Data Analysis: The collected data are analyzed using age-stage, two-sex life table software to calculate various population parameters, including:

    • Age-stage specific survival rate (s_xj)

    • Age-specific survival rate (l_x)

    • Age-specific fecundity (m_x)

    • Net reproductive rate (R0)

    • Intrinsic rate of increase (r)

    • Finite rate of increase (λ)

    • Mean generation time (T)

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mode of action of this compound and a typical experimental workflow for assessing sublethal effects.

G cluster_0 Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds & Activates Ca_Cytoplasm Cytoplasmic Ca2+ RyR->Ca_Cytoplasm Uncontrolled Release Ca_Store Ca2+ Store (SR) Ca_Store->RyR Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytoplasm->Muscle_Contraction Feeding_Cessation Feeding Cessation Muscle_Contraction->Feeding_Cessation

Caption: Mode of action of this compound on insect ryanodine receptors.

G cluster_0 Phase 1: Toxicity Bioassay cluster_1 Phase 2: Sublethal Effects Study (Life Table) A Prepare this compound Concentrations B Treat Artificial Diet or Host Plant A->B C Expose Target Pest (e.g., 3rd Instar Larvae) B->C D Record Mortality (24, 48, 72h) C->D E Calculate LC Values (LC10, LC20, LC50) via Probit Analysis D->E F Expose Pest Cohort to Sublethal Concentrations (from Phase 1) E->F Inform Doses G Rear Individuals & Record Daily Survival, Development, & Fecundity F->G H Analyze Data using Age-Stage, Two-Sex Life Table G->H I Determine Effects on Population Parameters (R0, r, T, etc.) H->I

Caption: Experimental workflow for assessing sublethal effects of this compound.

Conclusion

The evidence presented in this technical guide underscores the importance of considering sublethal effects in the overall assessment of insecticide efficacy and in the development of integrated pest management (IPM) strategies. While this compound is a valuable tool for controlling key pests, its impact extends beyond immediate mortality. The disruptions in development, reproduction, and behavior at sublethal doses can significantly contribute to the suppression of pest populations over time. For researchers and professionals in the field, a thorough understanding of these nuanced effects is critical for optimizing the use of this compound, managing insecticide resistance, and ensuring sustainable crop protection. Future research should continue to explore the transgenerational effects and the broader ecological implications of sublethal insecticide exposure.

References

Transgenerational Impact of Cyclaniliprole on Insect Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole, a novel anthranilic diamide (B1670390) insecticide, has demonstrated significant efficacy against a broad spectrum of insect pests. Its primary mode of action involves the activation of ryanodine (B192298) receptors (RyRs), leading to an uncontrolled release of intracellular calcium stores, which results in muscle paralysis and eventual death of the insect.[1] Beyond its acute toxicity, sublethal exposure to this compound can induce profound transgenerational effects, influencing the fitness and population dynamics of subsequent generations. This technical guide provides an in-depth analysis of these effects, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Data Presentation: Quantitative Transgenerational Effects

The following tables summarize the key quantitative data from studies investigating the sublethal and transgenerational effects of this compound and the closely related compound, Cyantraniliprole, on various insect species.

Table 1: Sublethal and Transgenerational Effects of this compound on Rhopalosiphum padi

GenerationParameterControlLC₁₅LC₃₅
F₀ Adult Longevity (days)13.267.173.26
Fecundity (nymphs/female)20.2111.124.31
F₁ Fourth Nymphal Stage (days)--Significantly Reduced
Net Reproductive Rate (R₀)--Significantly Reduced
Age-Stage Specific Survival Rate (sₓⱼ)-Significantly ReducedSignificantly Reduced
Age-Specific Survival Rate (lₓ)-Significantly ReducedSignificantly Reduced
Age-Specific Maternity (lₓmₓ)-Significantly ReducedSignificantly Reduced
Age-Stage Life Expectancy (eₓⱼ)-Significantly ReducedSignificantly Reduced

Data extracted from a study on the effects of this compound on the bird cherry-oat aphid, Rhopalosiphum padi.[2][3]

Table 2: Sublethal and Transgenerational Effects of this compound on Schizaphis graminum

GenerationParameterControlLC₁₅LC₃₅
F₀ Adult Longevity (days)8.407.505.76
Fecundity (nymphs/female)12.3310.257.08
F₁ Third Nymphal Stage (days)-Significantly Shortened-
Age-Specific Survival Rate (lₓ)-No Significant EffectSignificantly Reduced
Age-Specific Maternity (lₓmₓ)-No Significant EffectSignificantly Reduced
Age-Stage Life Expectancy (eₓⱼ)-No Significant EffectSignificantly Reduced

Data extracted from a study on the effects of this compound on the greenbug aphid, Schizaphis graminum.[2][3]

Table 3: Sublethal and Transgenerational Effects of Cyantraniliprole on Agrotis ipsilon

GenerationParameterControlLC₅LC₂₀LC₄₀
F₀ Larval Duration (days)ShorterProlongedProlongedProlonged
Pupal Duration (days)16.3717.6317.7917.67
Female Adult Longevity (days)12.049.547.538.40
Male Adult Longevity (days)10.738.678.288.00
Fecundity (eggs/female)HigherReducedReducedReduced
F₁ Pupal Weight (female)LowerSignificantly HigherSignificantly HigherSignificantly Higher
Pupal Weight (male)LowerSignificantly HigherSignificantly HigherSignificantly Higher
Egg Hatchability (%)HigherSignificantly LowerSignificantly LowerSignificantly Lower

Data extracted from a study on the effects of Cyantraniliprole on the black cutworm, Agrotis ipsilon.[4][5][6][7][8][9]

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the transgenerational effects of this compound.

Insect Rearing and Culture Maintenance
  • Aphid Rearing (R. padi and S. graminum): Aphids are reared on wheat seedlings in a controlled environment, typically at 20-25°C with a 16:8 hour (light:dark) photoperiod and 60-70% relative humidity.[2]

  • Moth Rearing (A. ipsilon): Black cutworm larvae are reared on an artificial diet in individual containers under controlled conditions (e.g., 25±1°C, 70±5% RH, 14:10 h L:D photoperiod) to prevent cannibalism.[4]

Bioassays to Determine Sublethal Concentrations (LCx)
  • Leaf-Dipping Method (for aphids): Wheat leaves are dipped in serial dilutions of this compound solution for a specified time (e.g., 10-20 seconds) and then air-dried. Adult aphids are then placed on these treated leaves. Mortality is assessed after 24-48 hours to calculate the lethal concentrations (e.g., LC₁₅, LC₃₅).[2]

  • Diet Incorporation Method (for moths): this compound is incorporated into the artificial diet at various concentrations. Fourth-instar larvae are fed this treated diet. Mortality is recorded after a set period to determine the LC values (e.g., LC₅, LC₂₀, LC₄₀).[4]

Assessment of F₀ Generation Effects
  • Surviving adult insects from the sublethal concentration bioassays are used as the F₀ generation.

  • Longevity and Fecundity: Individual adults are maintained on untreated food sources. The lifespan of each adult and the number of offspring produced daily are recorded until the death of the adult.[2][4]

Assessment of F₁ Generation Effects
  • Offspring produced by the F₀ generation are collected within 24 hours of birth/hatching and are reared on untreated food sources.

  • Life Table Parameters: A cohort of F₁ individuals is monitored daily. The duration of each developmental stage (nymphal instars or larval/pupal stages), survival, and fecundity of the resulting adults are recorded.

  • Data Analysis: The collected data are analyzed using age-stage, two-sex life table analysis to calculate various demographic parameters, including the net reproductive rate (R₀), intrinsic rate of increase (r), mean generation time (T), age-stage specific survival rate (sₓⱼ), age-specific survival rate (lₓ), age-specific maternity (lₓmₓ), and age-stage life expectancy (eₓⱼ).[2][4]

Mandatory Visualizations

Signaling Pathway of this compound's Primary Mode of Action

G cluster_cell Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) (on Sarcoplasmic Reticulum) This compound->RyR Binds and Activates Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) RyR->Ca_Store Opens Ca²⁺ Channel Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Uncontrolled Release Muscle_Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis Results in

Caption: Primary mechanism of this compound action in insect muscle cells.

Experimental Workflow for Assessing Transgenerational Effects

G cluster_F0 F₀ Generation cluster_F1 F₁ Generation start Insect Population bioassay Sublethal Dose Bioassay (e.g., LC₁₅, LC₃₅) start->bioassay survivors Surviving F₀ Adults bioassay->survivors f0_data Record F₀ Longevity & Fecundity survivors->f0_data offspring Collect F₁ Offspring survivors->offspring Produce analysis Data Analysis (Age-Stage, Two-Sex Life Table) f0_data->analysis rearing Rear on Untreated Diet offspring->rearing f1_data Record F₁ Life Table Parameters (Development, Survival, Fecundity) rearing->f1_data f1_data->analysis G cluster_parent Parental Generation (F₀) cluster_epigenetic Epigenetic Modifications cluster_offspring Offspring Generation (F₁) This compound Sublethal this compound Exposure RyR_Activation Ryanodine Receptor Activation This compound->RyR_Activation Ca_Homeostasis Disruption of Ca²⁺ Homeostasis RyR_Activation->Ca_Homeostasis Cellular_Stress Cellular Stress Response Ca_Homeostasis->Cellular_Stress DNA_Methylation DNA Methylation Changes Cellular_Stress->DNA_Methylation Induces Histone_Mod Histone Modifications Cellular_Stress->Histone_Mod Induces ncRNA Non-coding RNA Expression Changes Cellular_Stress->ncRNA Induces Gene_Expression Altered Gene Expression (e.g., development, reproduction) DNA_Methylation->Gene_Expression Inherited & Regulates Histone_Mod->Gene_Expression Inherited & Regulates ncRNA->Gene_Expression Inherited & Regulates Phenotypic_Changes Altered Phenotype (e.g., reduced fecundity, altered development) Gene_Expression->Phenotypic_Changes

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Cyclaniliprole Residues in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable method for the determination of Cyclaniliprole residues in various fruit and vegetable matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences.[1][2][3] The method is validated to demonstrate its accuracy, precision, and linearity over a specified concentration range, with a limit of quantification of 0.01 mg/kg.[1] This protocol is intended for researchers, scientists, and professionals involved in food safety, pesticide residue analysis, and environmental monitoring.

Introduction

This compound is an anthranilic diamide (B1670390) insecticide that is effective against a range of lepidopteran pests in various crops.[1] Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pest.[1] Due to its widespread use, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in food commodities to ensure consumer safety.[1] Therefore, a robust and sensitive analytical method is crucial for the routine monitoring of this compound residues. This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in complex agricultural matrices.

Experimental Protocols

  • Solvents: Acetonitrile (B52724) (MeCN), Methanol (MeOH), and water (all LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium formate (B1220265) (NH₄COOH), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).

  • Standards: this compound analytical standard (purity >98%).

  • Solid Phase Extraction (SPE) Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) for dispersive SPE (d-SPE) cleanup.

  • Sample Matrices: The method was validated for fruits and vegetables, including apples, grapes, tomatoes, and lettuce.[1]

Standard Solution Preparation: A primary stock solution of this compound (100 µg/mL) is prepared in acetonitrile. This stock is used to prepare working standard solutions through serial dilution in acetonitrile to concentrations ranging from 0.001 to 1 µg/mL.[1] Matrix-matched calibration standards are prepared by spiking blank matrix extracts with the working standards to compensate for matrix effects.[1]

Sample Preparation (QuEChERS Method):

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1] Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.[5]

  • Mobile Phase B: Methanol or Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40 °C.[1]

  • Gradient Elution:

    • 0.0 min: 45% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 45% B

    • 10.0 min: 45% B[1]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

  • IonSpray Voltage: 5500 V.[1][5]

  • Source Temperature: 550 °C.[1][5]

  • Curtain Gas: 20-25 psi.[1][4]

  • Collision Gas (CAD): 11 psi.[4]

  • Ion Source Gas 1 (Nebulizer Gas): 40-55 psi.[1][5]

  • Ion Source Gas 2 (Heater Gas): 55-70 psi.[1][5]

Data Presentation

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound599.9283.8514.89023

Data sourced from a study on this compound analysis in fruits and vegetables.[1]

ParameterResult
Linearity Range0.001 - 1 µg/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Limit of Quantification (LOQ)0.01 mg/kg[1][6]
Recovery (at 0.01, 0.1, 1 mg/kg)75.7% - 111.5%[1]
Intra-day Precision (RSD, n=5)< 12.1%[1]
Inter-day Precision (RSD, n=15)< 12.1%[1]
Matrix Effects-1.0% to -7.6% (after cleanup)[1]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data acquisition.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenize Sample (10g) Extraction 2. Add Acetonitrile (10mL) & Shake Sample->Extraction Salting 3. Add MgSO4 & NaCl & Shake Extraction->Salting Centrifuge1 4. Centrifuge Salting->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup Centrifuge1->Cleanup Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 Filter 7. Filter Supernatant Centrifuge2->Filter LC_Separation 8. UHPLC Separation Filter->LC_Separation Inject into LC-MS/MS MS_Detection 9. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 10. Quantification using Matrix-Matched Standards MS_Detection->Quantification Acquire Data Reporting 11. Report Results Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The described LC-MS/MS method provides a reliable and efficient tool for the quantification of this compound residues in various agricultural products. The use of a modified QuEChERS protocol for sample preparation ensures high throughput and excellent recoveries, while the sensitivity and selectivity of the tandem mass spectrometry detection allow for accurate measurement at levels compliant with regulatory MRLs. This application note serves as a comprehensive guide for laboratories conducting routine pesticide residue monitoring.

References

Application Note: Determination of Cyclaniliprole Residues in Vegetables using QuEChERS Extraction and UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclaniliprole is a diamide (B1670390) insecticide effective against various lepidopteran pests on a wide range of crops.[1][2] Due to its potential impact on human health, regulatory bodies have established maximum residue limits (MRLs) for its presence in food commodities.[2] This necessitates sensitive and reliable analytical methods for monitoring this compound residues in vegetables. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[2][3] This application note details a validated QuEChERS protocol coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the extraction and quantification of this compound in various vegetable samples.

Principle

The QuEChERS method involves a two-step process: an extraction step with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[2][3] In the first step, the homogenized vegetable sample is extracted with acetonitrile, and partitioning is induced by the addition of salts (magnesium sulfate (B86663) and sodium chloride). This separates the aqueous and organic layers. An aliquot of the acetonitrile supernatant is then subjected to d-SPE, where sorbents are used to remove interfering matrix components such as pigments and fatty acids.[4] The final cleaned extract is then analyzed by UHPLC-MS/MS for the sensitive and selective determination of this compound.

Experimental Protocol

1. Sample Preparation and Homogenization

  • Obtain representative samples of the vegetable matrix.

  • Wash the vegetables with cold running water to remove any adhering soil, and trim them according to standard agricultural practices.[5]

  • Homogenize the entire sample using a food processor or blender to achieve a uniform consistency.[2]

  • Store the homogenized sample in a freezer at -20°C until analysis to prevent degradation of the analyte.[6]

2. QuEChERS Extraction

  • Weigh 10.0 g (± 0.1 g) of the homogenized vegetable sample into a 50 mL centrifuge tube.[2]

  • Add 10.0 mL of acetonitrile to the centrifuge tube.[2]

  • Cap the tube and shake it vigorously by hand for 1 minute.[2]

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.[2]

  • Immediately cap the tube and shake it vigorously for 30 seconds to prevent the formation of salt agglomerates.[2]

  • Centrifuge the tube at 5000 rpm for 5 minutes.[2]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer an 800 µL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube.[2]

  • The choice of d-SPE sorbents depends on the matrix. For many vegetables, a combination of Primary Secondary Amine (PSA) and graphitized carbon black (GCB) is effective for removing sugars, organic acids, and pigments.[7] For this protocol, a disposable pipette extraction (DPX) tip containing styrene-divinyl benzene (B151609) (SDVB) and/or graphitized carbon black (GCB) can be utilized for a rapid cleanup.[1][2]

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is the final extract for analysis.

4. UHPLC-MS/MS Analysis

  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.[1]

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B) can be effective.[2]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions for this compound should be monitored for quantification and confirmation.

Quantitative Data Summary

The following table summarizes the performance of the described method for the analysis of this compound in various vegetable matrices. The data is based on a validation study performed at spiking levels of 0.01, 0.1, and 1 mg/kg.[1]

Vegetable MatrixSpiking Level (mg/kg)Mean Recovery (%)Intra-day RSD (%) (n=5)Inter-day RSD (%) (n=15)
Bell Pepper 0.0195.75.27.8
0.198.34.16.5
1102.13.55.9
Lettuce 0.0188.97.810.2
0.192.56.48.7
196.35.17.3
Tomato 0.0191.26.99.1
0.194.75.88.1
199.84.66.8

Method Performance Characteristics:

  • Linearity: Excellent linearity was achieved with a correlation coefficient (r) > 0.99 in the calibration range of 0.001–1 µg/mL.[1]

  • Limit of Quantification (LOQ): The LOQ for this method was established at 0.01 mg/kg.[1]

  • Matrix Effects: After the cleanup step, matrix effects were significantly reduced, ranging from -1.0% to -7.6%.[1]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. QuEChERS Extraction cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis Sample Vegetable Sample Homogenize Homogenize Sample->Homogenize Homogenized_Sample 10g Homogenized Sample Homogenize->Homogenized_Sample Add_Solvent Add 10mL Acetonitrile Homogenized_Sample->Add_Solvent Shake1 Shake (1 min) Add_Solvent->Shake1 Add_Salts Add 4g MgSO4 + 1g NaCl Shake1->Add_Salts Shake2 Shake (30 sec) Add_Salts->Shake2 Centrifuge1 Centrifuge (5000 rpm, 5 min) Shake2->Centrifuge1 Supernatant1 Acetonitrile Extract (Supernatant) Centrifuge1->Supernatant1 Take_Aliquot Take 800µL Aliquot Supernatant1->Take_Aliquot Add_Sorbent Add d-SPE Sorbent (e.g., PSA/GCB) Take_Aliquot->Add_Sorbent Vortex Vortex (30 sec) Add_Sorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis UHPLC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound extraction from vegetables.

References

Application Note: Validated UPLC-MS/MS Method for the Determination of Cyclaniliprole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated analytical method for the quantitative determination of Cyclaniliprole in complex matrices such as fruits, vegetables, and water. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high sensitivity and selectivity. Sample preparation is streamlined using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique for solid matrices and Solid-Phase Extraction (SPE) for aqueous samples. This document provides comprehensive experimental protocols, validation data, and visual workflows to assist researchers, scientists, and drug development professionals in the accurate residue analysis of this compound.

Introduction

This compound is an anthranilic diamide (B1670390) insecticide that effectively controls various lepidopteran pests in a wide range of crops.[1] Due to its potential impact on food safety and the environment, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in agricultural commodities.[1][2] Although it has low mammalian toxicity, it is suspected to be a carcinogen, making sensitive and reliable analytical methods crucial for monitoring its residues.[1][3] This application note presents a validated method based on UPLC-MS/MS for the determination of this compound in diverse and complex sample matrices.

Experimental Protocols

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[1][4]

Materials:

  • Homogenized sample (e.g., apple, tomato, lettuce)

  • Acetonitrile (B52724) (ACN), HPLC grade[2]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)[2]

  • Sodium chloride (NaCl)[2]

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents[5]

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.[5]

  • Centrifuge at ≥3000 rpm for 5 minutes.[5]

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing PSA and C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

For aqueous matrices, SPE is employed to extract and concentrate this compound residues.[6]

Materials:

  • Water sample

  • Oasis HLB SPE cartridges[6]

  • Acetonitrile (ACN), HPLC grade

  • Acetic acid[6]

  • SPE vacuum manifold

Protocol:

  • Acidify 100 mL of the water sample with acetic acid.[6]

  • Condition the Oasis HLB SPE cartridge with 10 mL of acetonitrile followed by 10 mL of 0.2% acetic acid in water.[6]

  • Load the acidified water sample onto the SPE cartridge.[6]

  • Wash the cartridge with 5 mL of an acetonitrile/water mixture (e.g., 20:80 v/v).[6]

  • Elute the analyte with 10 mL of an acidified acetonitrile/water mixture (e.g., 90:10:0.1 v/v/v ACN/water/acetic acid).[6]

  • The eluate is collected and is ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separation.[7]

  • Mobile Phase: A gradient of water with 0.1% formic acid and 1 mM ammonium (B1175870) formate (B1220265) (A) and methanol (B129727) or acetonitrile (B).[7]

  • Flow Rate: 0.2 - 0.4 mL/min.[7][8]

  • Injection Volume: 1-5 µL.[7]

  • Column Temperature: 35-40 °C.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound for quantification and confirmation.

    • Quantifier Transition: m/z 602 > 284[6]

    • Qualifier Transition: m/z 602 > 514.8[1][3]

  • Optimize cone voltage and collision energy for maximum signal intensity.

Method Validation Data

The analytical method was validated according to SANTE guidelines.[2][7] The validation parameters, including linearity, limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD), are summarized below.

Table 1: Summary of Method Validation Data for this compound in Various Matrices

MatrixLinearity (r²)LOQ (mg/kg)Spiking Level (mg/kg)Recovery (%)RSD (%) (Intra-day, n=5)Reference
Apple>0.990.010.01, 0.1, 175.7 - 111.5<12.1[1][9]
Grape>0.990.010.01, 0.1, 175.7 - 111.5<12.1[1][9]
Peach>0.990.010.01, 0.1, 175.7 - 111.5<12.1[1][9]
Bell Pepper>0.990.010.01, 0.1, 175.7 - 111.5<12.1[1][9]
Lettuce>0.990.010.01, 0.1, 175.7 - 111.5<12.1[1][9]
Tomato>0.990.010.01, 0.1, 175.7 - 111.5<12.1[1][9]
Orange>0.9990.00080.0008, 0.004, 0.00871.2 - 1203.8 - 9.4[7]
Celery>0.9990.00080.0008, 0.004, 0.00871.2 - 1203.8 - 9.4[7]
WaterN/A0.01 ppmN/AN/AN/A[10]

Note: Recovery and RSD values are often presented as a range across different spiking levels and matrices as reported in the literature.

Matrix Effects: Matrix effects were observed in all tested fruit and vegetable matrices, typically causing signal suppression ranging from -1.0% to -17.9%.[1][9] The use of matrix-matched calibration curves is therefore essential for accurate quantification.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Fruit, Vegetable, Water) Homogenization Homogenization (Solid Matrices) Sample->Homogenization Extraction Extraction (QuEChERS or SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE or Cartridge Wash) Extraction->Cleanup LC_Separation UPLC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Validation Method Validation (Recovery, Precision, LOQ) Quantification->Validation Reporting Final Report Validation->Reporting

Caption: Overall workflow for this compound residue analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 10g Homogenized Sample B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Salts (MgSO4, NaCl) B->C D 4. Shake & Centrifuge C->D E 5. Take 1mL Supernatant D->E F 6. Add to d-SPE Tube (PSA, C18) E->F G 7. Vortex & Centrifuge F->G H 8. Filter for Analysis G->H

Caption: QuEChERS sample preparation protocol for solid matrices.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability, RSD) Validation->Precision LOQ Limit of Quantification Validation->LOQ LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Key parameters for analytical method validation.

Conclusion

The described UPLC-MS/MS method combined with QuEChERS or SPE sample preparation provides a sensitive, accurate, and reliable approach for the determination of this compound residues in complex food and environmental matrices. The validation data confirms that the method meets the performance criteria required for routine monitoring and regulatory compliance. The provided protocols and workflows serve as a comprehensive guide for laboratories aiming to implement this analysis.

References

Application Notes and Protocols for Disposable Pipette Extraction of Cyclaniliprole in Fruit Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclaniliprole is a novel diamide (B1670390) insecticide effective against various lepidopteran pests in a wide range of crops.[1] Due to its potential carcinogenicity, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products.[1][2] This necessitates sensitive and efficient analytical methods for its routine monitoring in fruits and vegetables. Disposable pipette extraction (DPX) is a rapid and effective sample cleanup technique that combines aspects of dispersive solid-phase extraction (d-SPE) and traditional solid-phase extraction (SPE).[1][3] This application note details a validated method for the determination of this compound in various fruit samples using DPX for sample cleanup, followed by analysis with ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[4][5]

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound in different fruit matrices using the DPX method.[4][5][6]

Fruit MatrixSpike Level (mg kg⁻¹)Recovery (%)Intra-day RSD (%) (n=5)Inter-day RSD (%) (n=15)Matrix Effect (%)LOQ (mg kg⁻¹)
Apple 0.0195.75.26.8-5.30.01
0.198.24.15.5
1101.33.54.9
Grape 0.0192.46.88.1-7.60.01
0.195.15.56.9
199.84.86.2
Peach 0.0188.98.29.7-6.10.01
0.191.57.18.5
196.26.47.8

RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound in fruit samples.[1][4]

1. Sample Preparation and Extraction (QuEChERS-based)

  • Homogenize a representative sample of the fruit (e.g., apple, grape, peach) using a high-speed blender.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add the appropriate salting-out mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation. The un-buffered QuEChERS method is suitable as this compound is stable across different pH values.[1]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.

  • Collect the upper acetonitrile layer for the DPX cleanup step.

2. Disposable Pipette Extraction (DPX) Cleanup

  • Select a DPX tip containing the appropriate sorbent. For apple, grape, and peach samples, a DPX tip with 40 mg of styrene (B11656) divinyl benzene (B151609) (SDVB) is effective in minimizing matrix effects.[6]

  • Aspirate the acetonitrile extract (supernatant from step 1.7) into the DPX tip.

  • Dispense the extract back into the vial.

  • Repeat the aspirate and dispense cycle for a total of 5-10 times to ensure adequate interaction between the sample extract and the sorbent material. This turbulent mixing enhances the cleanup efficiency.[3]

  • After the final dispense, the cleaned extract is ready for analysis.

3. UHPLC-MS/MS Analysis

  • Instrumentation: An ultrahigh-performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS) is used for the analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor and product ions of this compound.

  • Quantification: Generate a calibration curve using matrix-matched standards. The linearity of the method is established in the range of 0.001 to 1 µg mL⁻¹ (r > 0.99).[4][5][6]

Mandatory Visualization

DPX_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_dpx DPX Cleanup cluster_analysis Analysis Sample Fruit Sample (Apple, Grape, Peach) Homogenize Homogenize Sample->Homogenize Extract Add Acetonitrile & Salts Homogenize->Extract Centrifuge Vortex & Centrifuge Extract->Centrifuge Supernatant Collect Acetonitrile Extract Centrifuge->Supernatant Mix Aspirate & Dispense (5-10 cycles) Supernatant->Mix DPX_Tip DPX Tip with SDVB Sorbent Mix->DPX_Tip Clean_Extract Cleaned Extract Mix->Clean_Extract Analysis UHPLC-MS/MS Analysis Clean_Extract->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: Workflow for this compound analysis in fruit using DPX.

References

Application Note: Analysis of Cyclaniliprole Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclaniliprole is a diamide (B1670390) insecticide that is effective against a variety of insect pests. For quality control and regulatory purposes, a reliable and accurate analytical method is required to determine the concentration of this compound in its various formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound in Soluble Liquid (SL) formulations.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the formulation. The sample is diluted with a suitable solvent, and an aliquot is injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water. Detection is performed using a UV detector, and the concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Condition
HPLC System Isocratic Pump, Autosampler, UV/VIS Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 270 nm
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions

a. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with acetonitrile and mix thoroughly.

b. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1, 5, 10, 25, and 50 µg/mL.

c. Sample Preparation (for a 50 g/L SL Formulation)

  • Accurately weigh an amount of the this compound formulation equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask.

  • Add acetonitrile to dissolve the sample and sonicate for 15 minutes.

  • Bring the solution to volume with acetonitrile and mix well.

  • Filter an aliquot of this solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute this filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., a 1:50 dilution to get a theoretical concentration of 20 µg/mL).

Data Presentation

Method Validation Summary

The described HPLC method should be validated according to standard guidelines (e.g., ICH) to ensure its suitability for its intended purpose. The following table summarizes the expected performance characteristics of the method.

ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Retention Time ~ 6 minutes
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Sample Analysis Results
Sample IDTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Active Ingredient
Formulation Batch 120.019.849.5 g/L
Formulation Batch 220.020.150.3 g/L
Formulation Batch 320.019.949.8 g/L

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution (1000 µg/mL in Acetonitrile) prep_work Prepare Working Standards (1-50 µg/mL in Mobile Phase) prep_std->prep_work injection Inject Standards and Samples (10 µL) prep_work->injection prep_sample Prepare Sample Solution (Dilute Formulation in Acetonitrile) filter_sample Filter Sample Extract (0.45 µm Syringe Filter) prep_sample->filter_sample filter_sample->injection hplc_system HPLC System (C18 Column, Acetonitrile:Water 70:30) hplc_system->injection detection UV Detection at 270 nm injection->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify this compound in Sample (Based on Calibration Curve) calibration->quantification reporting Report Final Concentration (g/L or % w/w) quantification->reporting

Caption: Workflow for HPLC analysis of this compound formulations.

logical_relationship formulation This compound Formulation (SL) dissolution Dissolution in Acetonitrile formulation->dissolution Step 1 dilution Serial Dilution with Mobile Phase dissolution->dilution Step 2 hplc_analysis HPLC-UV Analysis dilution->hplc_analysis Step 3 quantification Quantification against Standard hplc_analysis->quantification Step 4 result Assay Result (% Active Ingredient) quantification->result Final Output

Caption: Logical steps for this compound formulation assay.

Application Notes and Protocols for Bioassay Development: Assessing Cyclaniliprole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a member of the anthranilic diamide (B1670390) class of insecticides (IRAC Group 28).[1] Its mode of action involves the selective activation of insect ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells.[1][2] This activation leads to an uncontrolled release of internal calcium stores, causing immediate feeding cessation, muscle contraction, paralysis, and eventual death of the target insect pest.[1] The high selectivity of this compound for insect RyRs over mammalian RyRs contributes to its favorable toxicological profile for non-target organisms.[1][3]

These application notes provide detailed protocols for developing and conducting bioassays to evaluate the efficacy of this compound against a range of insect pests. The methodologies described are essential for determining baseline susceptibility, monitoring for potential resistance, and screening new formulations.

Principle of Bioassays for Insecticide Efficacy

Bioassays are fundamental tools in toxicology for determining the potency of a substance by measuring its effect on living organisms. For insecticides like this compound, bioassays are used to establish a dose-response relationship, from which key toxicological endpoints such as the Lethal Concentration (LC50) or Lethal Dose (LD50) can be derived.[4] The LC50 represents the concentration of the insecticide that is lethal to 50% of the test population, while the LD50 is the dose per unit of body weight that is lethal to 50% of the population.[4] These values are critical for comparing the relative toxicity of different compounds, assessing the susceptibility of various insect populations, and detecting shifts in susceptibility that may indicate the development of resistance.[4][5]

Signaling Pathway of this compound

This compound targets the ryanodine receptor (RyR), a key component in excitation-contraction coupling in muscle cells. The binding of this compound to the insect RyR locks the channel in an open state, leading to a continuous and uncontrolled release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm.[1][2] This disruption of calcium homeostasis is the primary mechanism of its insecticidal action.

Cyclaniliprole_MoA cluster_cell Insect Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) cluster_cyto Cytoplasm RyR Ryanodine Receptor (RyR) Ca_Cytoplasm Low Ca2+ RyR->Ca_Cytoplasm Uncontrolled Ca2+ Release Ca_Store High Ca2+ Store Muscle_Contraction Muscle Contraction & Paralysis Ca_Cytoplasm->Muscle_Contraction Leads to This compound This compound This compound->RyR Binds & Activates

Caption: Mode of action of this compound on insect muscle cells.

Experimental Protocols

A variety of bioassay methods can be employed to assess the efficacy of this compound, depending on the target insect, its life stage, and the primary route of exposure (e.g., contact or ingestion).

Diet-Incorporation Bioassay (for chewing insects)

This method is suitable for larval stages of lepidopteran pests that consume a significant amount of plant material.

Objective: To determine the LC50 of this compound when ingested by insect larvae.

Materials:

  • Technical grade or formulated this compound

  • Distilled water

  • Appropriate artificial diet for the target insect

  • Multi-well bioassay trays (e.g., 128-well)[6]

  • Neonate larvae (<12 hours old) of the target insect species[6]

  • Incubator or environmental chamber set to appropriate conditions (e.g., 25±2°C, >60% RH, 14:10 L:D photoperiod)[6]

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in distilled water.[6] If the technical grade material is not water-soluble, a small amount of a suitable solvent like acetone (B3395972) may be used initially, which is then added to the water.[5]

  • Serial Dilutions: Perform a series of serial dilutions from the stock solution to create a range of at least 5-7 test concentrations. A control using only distilled water (and solvent if used) must be included.

  • Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions. While the diet is still liquid, add the appropriate amount of each insecticide dilution to a known volume of the diet to achieve the desired final concentrations.[6] Mix thoroughly.

  • Dispensing: Dispense the treated diet into the wells of the bioassay trays.[6]

  • Insect Infestation: Place one neonate larva into each well.[6]

  • Incubation: Seal the trays and place them in an incubator under controlled environmental conditions.

  • Mortality Assessment: Assess larval mortality after a set period, typically 7 days.[6] Larvae that are unable to move when prodded with a fine brush are considered dead. Sub-lethal effects, such as significant weight reduction, can also be recorded.[6]

  • Data Analysis: Correct for control mortality using Abbott's formula.[6][7] Analyze the data using probit analysis to determine the LC50 value and its 95% fiducial limits.[5][6]

Diet_Bioassay_Workflow A Prepare this compound Stock & Serial Dilutions C Incorporate Dilutions into Diet A->C B Prepare Artificial Diet B->C D Dispense Treated Diet into Bioassay Trays C->D E Introduce One Larva per Well D->E F Incubate for 7 Days E->F G Assess Mortality & Record Data F->G H Probit Analysis (Calculate LC50) G->H

Caption: Workflow for the diet-incorporation bioassay.

Leaf-Dip Bioassay (for sucking and chewing insects)

This method is commonly used for insects like whiteflies, aphids, and early-instar lepidopteran larvae.[8][9]

Objective: To determine the LC50 of this compound through both contact and ingestion.

Materials:

  • This compound dilutions (as prepared above)

  • Host plant leaves (e.g., cotton, cabbage)

  • Petri dishes lined with moist filter paper

  • Soft brush for handling insects

  • Adult or larval stages of the target insect

Procedure:

  • Preparation of Treated Leaves: Dip host plant leaves into each insecticide dilution for approximately 20-30 seconds.[7][9] Ensure complete coverage. The control leaves are dipped in water (plus solvent, if applicable).

  • Drying: Allow the leaves to air-dry completely on a clean surface.[7]

  • Setup: Place each treated leaf into a petri dish lined with moist filter paper to maintain turgidity.

  • Insect Infestation: Introduce a known number of insects (e.g., 20-30 adults or larvae) onto each leaf.[9]

  • Incubation: Cover the petri dishes and place them in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).[7]

  • Data Analysis: Use probit analysis to calculate the LC50 values at each time point.[8]

Adult Vial Test (for contact toxicity)

This method is used to assess the toxicity of an insecticide through direct contact.[5]

Objective: To determine the LC50 of this compound via tarsal contact.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable volatile solvent)

  • Glass vials (e.g., 20 ml scintillation vials)[5]

  • Repeating pipette

  • Vial roller or hot dog roller (heating element off)[10]

  • Adult insects

Procedure:

  • Preparation of Solutions: Dissolve the technical grade this compound in acetone to create a stock solution. Perform serial dilutions in acetone to obtain the desired range of concentrations.[10]

  • Coating Vials: Add a precise volume (e.g., 0.5 ml) of each dilution to a glass vial.[5]

  • Solvent Evaporation: Roll the vials on their side until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.[10] Prepare control vials using only acetone.

  • Insect Exposure: Introduce a known number of adult insects into each vial and cap it.[5]

  • Incubation: Hold the vials at room temperature.

  • Mortality Assessment: Record mortality at predetermined time points until mortality in the highest concentration reaches 100% while the control mortality remains below 10%.[5]

  • Data Analysis: Calculate the LC50 using probit analysis.[5]

Systemic Efficacy Bioassay (for systemic insecticides)

This protocol is a modification of the vial test to assess insecticides that are taken up and translocated by plants.[5]

Objective: To evaluate the efficacy of this compound when delivered systemically.

Materials:

  • This compound

  • 10% honey-water solution[5]

  • Floral foam, cut into small pieces (e.g., 12mm x 12mm)[5]

  • Glass vials

  • Adult insects (e.g., aphids, whiteflies)

Procedure:

  • Preparation of Solutions: Dissolve this compound in the 10% honey-water solution to create a stock solution and subsequent serial dilutions.[5]

  • Setup: Place one piece of floral foam into each glass vial.

  • Application: Pipette a standard volume (e.g., 0.5 ml) of each dilution onto the floral foam. This volume should saturate the foam but not create a puddle.[5]

  • Insect Exposure: Introduce the target insects into the vials. The insects will feed on the treated honey-water solution.

  • Incubation and Assessment: Follow the same incubation and mortality assessment steps as the Adult Vial Test.

  • Data Analysis: Calculate the LC50 using probit analysis.

Data Presentation

Quantitative data from bioassays should be summarized for clear comparison. The primary metric for efficacy is the LC50 value, often presented with 95% fiducial limits (FL) or confidence intervals (CI).

Table 1: Comparative Efficacy (LC50) of Diamide Insecticides against Various Lepidopteran Pests

InsecticidePest SpeciesLC50 (µg/L)95% Fiducial LimitsBioassay MethodReference
This compound Data Not Available in Search Results----
Chlorantraniliprole (B1668704)Loxostege sticticalis (3rd instar)0.08183 (at 72h)0.03418–0.14524Insect-dip[11]
ChlorantraniliprolePlutella xylostella (susceptible)230 (at 48h)-Leaf-dip[11]
CyantraniliproleBemisia tabaci (Field Population 1)8.521 mg/L5.922-10.987Leaf-dip[9]
CyantraniliproleBemisia tabaci (Field Population 2)101.474 mg/L83.217-128.525Leaf-dip[9]

Note: The table is populated with data for closely related diamide insecticides to illustrate the format. Specific LC50 values for this compound would be inserted here as they are determined through the described bioassays.

Table 2: Larval Mortality of Leucinodes orbonalis after Exposure to Diamide Insecticides via Fruit Dip Method

InsecticideConcentrationMortality % (24h)Mortality % (48h)Mortality % (72h)
Cyantraniliprole 10OD 0.3 ml/lit-84.33%97.26%
Chlorantraniliprole 18.5SC 0.3 ml/lit-77.24%94.14%
Flubendiamide 480SC 0.3 ml/lit-71.08%88.45%
Control-0.00%0.00%0.00%

Data adapted from a study on L. orbonalis, demonstrating a time-dependent increase in mortality.[7]

Conclusion

The protocols outlined provide a robust framework for the development of bioassays to assess the efficacy of this compound. Consistent application of these methods is crucial for generating reliable and comparable data for resistance monitoring, product development, and integrated pest management strategies. The choice of bioassay will depend on the target pest's biology and the primary route of insecticide exposure. Accurate determination of baseline susceptibility using these methods is the first and most critical step in the long-term stewardship of this important insecticidal chemistry.

References

Application Notes & Protocols for Evaluating Cyclaniliprole Performance in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclaniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) chemical class (IRAC Group 28).[1] Its primary mode of action is the activation of insect ryanodine (B192298) receptors (RyRs), which are critical for regulating calcium ion release in muscle cells.[1][2][3] Upon exposure through ingestion or contact, this compound binds to these receptors, causing an uncontrolled release of internal calcium stores.[1] This leads to rapid feeding cessation, muscle contraction, paralysis, and ultimately, the death of the target pest.[1][3] Due to its high selectivity for insect RyRs, this compound demonstrates a favorable toxicological profile for mammals.[1] These application notes provide detailed protocols for researchers and scientists to design and execute robust field trials to evaluate the efficacy of this compound formulations against key agricultural pests.

Mechanism of Action: Ryanodine Receptor Modulation

This compound selectively targets and activates the ryanodine receptors in the sarcoplasmic reticulum of insect muscle cells. This disrupts the normal regulation of calcium channels, causing them to remain partially open. The resulting uncontrolled leakage of calcium ions from the sarcoplasmic reticulum into the cytoplasm triggers immediate and irreversible muscle contraction, leading to paralysis and cessation of feeding.[4][5][6]

cluster_0 Insect Muscle Cell cluster_1 Action of this compound SR Sarcoplasmic Reticulum (Calcium Store) RyR Ryanodine Receptor (RyR) (Closed State) Ca_out Cytoplasm (Low Ca2+) This compound This compound RyR_Active Activated RyR (Partially Open) This compound->RyR_Active Binds & Activates Ca_in Cytoplasm (High Ca2+) RyR_Active->Ca_in Uncontrolled Ca2+ Release Result Muscle Paralysis & Feeding Cessation Ca_in->Result

Caption: this compound's signaling pathway in an insect muscle cell.

Field Trial Design and Planning

Effective evaluation of an insecticide's performance requires meticulous planning and adherence to established scientific principles to ensure the data generated is reliable and robust.[7]

Application Notes: Key Considerations
  • Objective Definition: Clearly define the trial's objectives. This may include determining the effective dose rate, comparing performance against a reference product, or assessing the duration of control.[8]

  • Site Selection: Choose a site with a known history of the target pest infestation and uniform environmental conditions (soil type, topography).[9] This minimizes variability not related to the treatments.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is highly recommended for field trials to account for field heterogeneity.[10][11] Treatments within each block are randomized to prevent systematic bias.

  • Plot Size and Replication: Each treatment should be replicated at least four times.[12] Plot size should be sufficient to avoid inter-plot interference (spray drift) and allow for representative sampling.

  • Treatments: The trial should include multiple dose rates of the this compound test product, an untreated control (UTC), and a registered standard insecticide for comparison.[8]

Data Summary: this compound Properties
PropertyDescriptionSource(s)
Chemical Class Anthranilic Diamide[3]
IRAC Group Group 28[1]
Mode of Action Ryanodine Receptor Modulator[3][4]
Activity Contact, Translaminar, Systemic[4]
Target Pest Spectrum Lepidoptera (caterpillars, borers), Coleoptera (beetles), Thysanoptera (thrips), Hemiptera (aphids, whiteflies), Diptera[1][13][14]

Experimental Protocol: Efficacy Evaluation

This protocol outlines the step-by-step methodology for conducting a field efficacy trial.

Experimental Workflow Diagram

A 1. Trial Planning - Define Objectives - Site Selection - Experimental Design (RCBD) B 2. Plot Establishment - Mark Plots & Buffers - Pre-Treatment Pest Scouting A->B C 3. Treatment Application - Calibrate Sprayer - Apply Treatments at  Specified Rates B->C D 4. Data Collection - Pest Counts (3, 7, 14 DAT) - Phytotoxicity Assessment - Yield Measurement C->D E 5. Data Analysis - Statistical Analysis (ANOVA) - Calculate % Pest Reduction - Mean Comparison D->E F 6. Reporting - Summarize Findings - Draw Conclusions E->F

Caption: Standard workflow for an insecticide field efficacy trial.

Detailed Methodology

Step 1: Trial Setup and Pre-Treatment Assessment

  • Establish Plots: Mark out experimental plots according to the RCBD, ensuring adequate buffer zones between plots to prevent spray drift.

  • Pre-Treatment Count: One day before application, conduct a pre-treatment count of the target pest population in each plot.[15] This is typically done by counting the number of larvae or adults on a specific number of randomly selected plants per plot.[15]

Step 2: Treatment Preparation and Application

  • Calibration: Calibrate application equipment (e.g., backpack sprayer) to ensure accurate and uniform spray volume delivery.

  • Application: Apply the insecticidal treatments as a foliar spray according to the rates specified in the treatment list. Ensure thorough coverage of the plant canopy. Application should be done under favorable weather conditions (e.g., low wind).

Step 3: Post-Treatment Data Collection

  • Pest Population Assessment: Record the number of live target pests at specified intervals after treatment, commonly at 3, 7, and 14 Days After Treatment (DAT).[10]

  • Phytotoxicity Assessment: Visually inspect the crop in each plot for any signs of phytotoxicity (e.g., leaf yellowing, burning, stunting) at each observation interval.

  • Yield Data: At crop maturity, harvest the produce from a designated area within each plot and record the yield. This helps in assessing the economic benefit of the treatment.

Step 4: Data Analysis

  • Data Transformation: If necessary, transform the pest count data (e.g., using a square root transformation √X+1) to stabilize variance before analysis.[10]

  • Efficacy Calculation: Calculate the percent reduction in the pest population over the untreated control using a formula like Abbott's formula, especially if there are changes in the control population.[15]

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.[16] If the ANOVA shows significant differences between treatments, perform a mean separation test (e.g., Duncan's Multiple Range Test - DMRT) to compare treatment means.[10]

Quantitative Data Presentation

The following tables provide examples of a treatment list and a summary of efficacy data from hypothetical field trials based on published research.

Table: Example Treatment List for a Field Trial
Treatment No.ProductActive Ingredient (a.i.)Dose Rate (g a.i./ha)Formulation
T1This compound 100 DCThis compound30Dispersible Concentrate
T2This compound 100 DCThis compound35Dispersible Concentrate
T3This compound 100 DCThis compound40Dispersible Concentrate
T4Standard CheckChlorantraniliprole 18.5% SC30Suspension Concentrate
T5Untreated Control---

Source: Based on methodologies described in studies on chickpea and soybean pests.[10][17]

Table: Example Efficacy Data Against Defoliators (e.g., Spodoptera) in Soybean
TreatmentDose (g a.i./ha)Mean Larval Population (per meter row)Percent Reduction over Control (14 DAT)Seed Yield ( kg/ha )
Pre-count 7 DAT 14 DAT
This compound 100 DC3012.53.84.5
This compound 100 DC3512.82.93.6
This compound 100 DC 40 12.6 2.1 2.8
Standard Check3012.72.53.1
Untreated Control-12.413.915.6

Note: Data are hypothetical but representative of findings where this compound 100 DC @ 40 g a.i/ha was found to be an effective and economical dose for managing pests like semilooper and Spodoptera in soybean, resulting in higher seed yield.[17]

References

Cyclaniliprole: Application Notes and Protocols for Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a broad-spectrum anthranilic diamide (B1670390) insecticide, classified under the Insecticide Resistance Action Committee (IRAC) Group 28.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd. (ISK), it has demonstrated high efficacy against a wide range of agricultural pests, including those in the orders Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera.[1][2] Its specific mode of action and selectivity make it a valuable tool for modern Integrated Pest Management (IPM) programs, aiming to reduce reliance on broad-spectrum insecticides while managing pest populations effectively. This document provides detailed application notes, protocols, and key data for the use of this compound in a research and professional setting.

Mode of Action: Ryanodine (B192298) Receptor Modulation

This compound functions by selectively activating insect ryanodine receptors (RyRs), which are critical intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells.[1][3] Upon ingestion or contact, the molecule binds to these receptors, inducing an uncontrolled and continuous release of calcium ions from internal stores into the cytoplasm.[1][3] This disruption of calcium homeostasis leads to immediate feeding cessation, followed by muscle contraction, paralysis, and eventual death of the target insect.[1][3] A key advantage of this compound is its high selectivity for insect RyRs over their mammalian counterparts, contributing to its favorable toxicological profile for non-target organisms.[1][4]

cluster_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) Ca_ion Ca²⁺ RyR->Ca_ion Uncontrolled Ca²⁺ Release Myofibrils Myofibrils RyR->Myofibrils Regulates Ca²⁺ flow Result Uncontrolled Muscle Contraction, Paralysis, Death Myofibrils->Result Leads to This compound This compound (IRAC Group 28) This compound->RyR Binds & Activates

Caption: this compound's mode of action on insect ryanodine receptors.

Spectrum of Activity and Efficacy

This compound provides effective control against a wide array of chewing and sucking insect pests across various crops. It is available in several formulations, such as Soluble Concentrate (SL) and Dispersible Concentrate (DC).[1][5][6] Its efficacy is characterized by rapid action and long-lasting protection, which can help reduce the total number of insecticide applications needed in a season.[1][6]

Data Presentation: Table 1. Efficacy of this compound Against Key Agricultural Pests

CropTarget PestApplication Rate (g a.i./ha)Observed EfficacyReference
SoybeanSemilooper, Spodoptera, Girdle Beetle40Effective and economical control; higher seed yield.[7]
ChickpeaGram Pod Borer (Helicoverpa armigera)30 - 40Significant reduction in larval population; highest yield at 40 g a.i./ha (13.25 q/ha).[8]
ApplesCodling Moth (Cydia pomonella)4 g a.i./100 L waterProposed for effective control.[5]
CabbageDiamondback Moth, Cabbage Looper150 ml/acre (of 10% DC formulation)Effective control of lepidopteran pests.[6]
BrinjalShoot and Fruit Borer150 ml/acre (of 10% DC formulation)Effective control.[6]
PaddyStem Borers, Leaf Folders150 ml/acre (of 10% DC formulation)Effective control.[6]
TomatoWestern Flower Thrips (Frankliniella occidentalis)Not specifiedProvides suppression.[9]

Application in Integrated Pest Management (IPM) Programs

The successful integration of this compound into an IPM program hinges on proper stewardship, with a primary focus on resistance management.

Resistance Management

As a Group 28 insecticide, this compound is a critical tool that must be protected from the development of pest resistance.[5] The repeated and sole use of this mode of action can lead to the selection of resistant individuals within a pest population.[5] Key strategies for resistance management include:

  • Mode of Action Rotation: Avoid applying this compound or other Group 28 insecticides to consecutive generations of a pest.[9] A "treatment interval" or "window" approach should be used, where a block of time is designated for Group 28 insecticides, followed by a rotation to products with different modes of action (e.g., Group 4 neonicotinoids, etc.).[9]

  • Application Limits: Adhere to label recommendations, which often limit the number of applications per season. For example, some recommendations suggest no more than three applications per year, with a minimum interval of 7-10 days between treatments.[5][10]

  • Monitoring: Regularly monitor pest populations to assess the efficacy of treatments. A decrease in expected performance may indicate the development of local resistance.

A laboratory study on the peach-potato aphid (Myzus persicae) indicated a low risk of resistance, with only a 2.56-fold increase after 26 generations of selection.[11]

cluster_rotation Insecticide Rotation Strategy Scout Pest Scouting & Threshold Monitoring Decision Action Threshold Reached? Scout->Decision Decision->Scout No Window1 Treatment Window 1 (Pest Generation A) Decision->Window1 Yes Action1 Apply this compound (IRAC Group 28) Window2 Treatment Window 2 (Pest Generation B) Action1->Window2 Action2 Apply Insecticide from DIFFERENT MoA Group (e.g., Group 4A, 5, 6) Window3 Treatment Window 3 (Pest Generation C) Action2->Window3 Action3 Apply Insecticide from ANOTHER MoA Group (e.g., Group 22A, 13) Evaluate Evaluate Efficacy Action3->Evaluate Evaluate->Scout Continue Monitoring

Caption: IPM strategy incorporating insecticide rotation windows.

Data Presentation: Table 2. Resistance Development Potential in Myzus persicae

ParameterValueNoteReference
Selected Generations26Continuous laboratory selection.[11]
Resistance Factor (RF)2.56-foldCompared to the initial susceptible population.[11]
Realized Heritability (h²)0.0362Indicates a low potential for resistance evolution.[11]
Cross-Resistance4.2-foldLow level of cross-resistance observed with imidacloprid.[11]

Ecotoxicology and Non-Target Effects

Understanding the ecotoxicological profile of an insecticide is crucial for its safe and responsible use within an IPM framework. This compound's selectivity provides a margin of safety for mammals but requires careful management to protect beneficial arthropods and aquatic ecosystems.[1][5]

  • Beneficial Arthropods: The product is toxic to beneficial arthropods. To mitigate this, spray drift should be minimized. Residues in the crop are expected to become safe for beneficials 56 days after the final application.[5]

  • Pollinators: The compound is toxic to bees through both contact and oral exposure.[1] Applications should not be made when bees are actively foraging.

  • Aquatic Organisms: this compound is toxic to aquatic invertebrates like Daphnia magna.[1] Care must be taken to avoid contamination of water bodies through runoff or spray drift.

Data Presentation: Table 3. Ecotoxicological Profile of this compound

OrganismTest TypeValueReference
Rat (mammal)Acute Oral LD₅₀> 2,000 mg/kg[1]
Rat (mammal)Acute Dermal LD₅₀> 2,000 mg/kg[1]
Quail (avian)Acute Oral LD₅₀> 2,000 mg/kg[1]
Honey Bee (Apis mellifera)Acute Oral LD₅₀ (96h)0.66 µg a.i./bee[1]
Honey Bee (Apis mellifera)Acute Contact LD₅₀ (96h)0.83 µg a.i./bee[1]
Carp (fish)LC₅₀ (96h)> 0.630 mg/L[1]
Daphnia magna (aquatic invert.)EC₅₀ (48h)0.0808 mg/L[1]

Experimental Protocols

Protocol: Field Efficacy Trial for this compound

This protocol outlines a standard method for evaluating the efficacy of this compound against a target pest in a field setting.

  • Objective: To determine the field efficacy of different dosages of this compound 100 DC against a target pest (e.g., Helicoverpa armigera on chickpea) and assess its phytotoxicity.

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: 5m x 4m for each treatment plot, with a 1m buffer zone between plots and replications.

  • Treatments:

    • This compound @ 30 g a.i./ha

    • This compound @ 35 g a.i./ha

    • This compound @ 40 g a.i./ha

    • Standard Check (e.g., Chlorantraniliprole 18.5 SC @ 25 g a.i./ha)

    • Untreated Control (water spray)

  • Application: Apply treatments using a calibrated knapsack sprayer when the pest population reaches the economic threshold level (ETL). Ensure thorough coverage of the foliage.

  • Data Collection:

    • Pest Population: Record the number of live larvae on five randomly selected and tagged plants per plot before spraying, and at 3, 7, and 14 days after application.

    • Yield: Harvest the produce from the net plot area at maturity, sundry, and record the grain yield (q/ha).

    • Phytotoxicity: Observe for any phytotoxic symptoms such as leaf injury, yellowing, wilting, or scorching at 1, 3, 7, and 14 days after application on a 0-10 scale.

  • Statistical Analysis: Analyze the larval population data after appropriate transformation (e.g., √x+0.5). Subject the data to Analysis of Variance (ANOVA) to determine the significance of treatment effects.

start Start: Pest Reaches Economic Threshold setup 1. Experimental Setup (RCBD, Plots, Replications) start->setup pre_count 2. Pre-treatment Pest Count setup->pre_count apply 3. Apply Treatments (this compound Doses, Control, Check) pre_count->apply post_count 4. Post-treatment Counts (3, 7, 14 days) & Phytotoxicity Check apply->post_count harvest 5. Harvest & Record Yield Data post_count->harvest analysis 6. Statistical Analysis (ANOVA) harvest->analysis end End: Efficacy Determination analysis->end

Caption: Experimental workflow for a field efficacy trial.

Protocol: Laboratory Bioassay for Insecticide Resistance Monitoring

This protocol describes a method to assess the susceptibility of a pest population to this compound and determine the LC₅₀ (lethal concentration to kill 50% of the population).

  • Objective: To determine the dose-response mortality of a target insect population to this compound and calculate the LC₅₀ value.

  • Insect Rearing: Collect a field population of the target insect and rear them in the laboratory under controlled conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod) on an appropriate host plant or artificial diet. Use F1 or F2 generations for bioassays to avoid maternal effects.

  • Insecticide Solutions: Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone). Make serial dilutions with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to obtain a range of 5-7 concentrations expected to cause between 10% and 90% mortality. A control solution should contain only water and the surfactant.

  • Bioassay Method (Leaf-Dip Method for Larvae):

    • Excise uniform-sized leaves from unsprayed host plants.

    • Dip each leaf into a test solution for 10-20 seconds with gentle agitation.

    • Allow leaves to air dry completely on a wire rack.

    • Place one treated leaf into a Petri dish lined with moistened filter paper.

    • Introduce a known number of test insects (e.g., 10-20 third-instar larvae) into each Petri dish.

    • Replicate each concentration and the control at least three times.

  • Data Collection: Record insect mortality after a set exposure period (e.g., 48 or 72 hours). Insects are considered dead if they cannot move when prodded with a fine brush.

  • Statistical Analysis: Correct mortality data for control mortality using Abbott's formula. Subject the corrected mortality data to Probit analysis to calculate the LC₅₀, LC₉₀, their fiducial limits, and the slope of the dose-response curve.

References

Application Notes and Protocols: Efficacy of Cyclaniliprole Against Lepidopteran Pests in Corn

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclaniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) chemical class, classified within the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 28.[1][2][3] It is highly effective against a range of insect pests, including those from the orders Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera.[1] Developed by ISHIHARA SANGYO KAISHA, LTD., this compound provides long-lasting efficacy and is registered for use on various crops in numerous countries.[1] Its mode of action, coupled with favorable toxicological and crop safety profiles, makes it a valuable tool in integrated pest management (IPM) programs for corn.

Mechanism of Action

This compound selectively targets and activates insect ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle cells.[1][4][5] This activation leads to an uncontrolled release of internal calcium stores, causing continuous muscle contraction, paralysis, feeding cessation, and ultimately, the death of the insect pest.[1][2] The high selectivity of this compound for insect RyRs over mammalian RyRs contributes to its low mammalian toxicity.[1][6]

cluster_muscle_cell Insect Muscle Cell This compound This compound (ingestion or contact) RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds and Activates Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Ca_Stores Ca²⁺ Stores Ca_Stores->Ca_Release Contraction Continuous Muscle Contraction Ca_Release->Contraction Paralysis Paralysis & Feeding Cessation Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Signaling pathway of this compound's mode of action.

Efficacy Data

This compound has demonstrated significant efficacy in controlling key lepidopteran pests in corn, such as the Corn Earworm (Helicoverpa zea) and Fall Armyworm (Spodoptera frugiperda).

Table 1: Field Efficacy of this compound Against Corn Earworm (Helicoverpa zea) in Sweet Corn

TreatmentRate (amt product/acre)% Unmarketable Ears (Severe Damage)% Ears with Tip Damage Only% Total Damaged EarsMean No. Live Larvae/25 Ears
This compound 50SL10.3 fl oz31.044.075.012.0
This compound 50SL13.7 fl oz25.045.070.011.5
Untreated Control-60.028.088.028.0
Data adapted from a 2014 field trial in Virginia. Lepidopteran pressure was primarily Corn Earworm (98%). All treatments had significantly fewer total damaged ears and larvae than the untreated control.[7][8]

Table 2: Efficacy of this compound Seed Treatment Against Fall Armyworm (Spodoptera frugiperda) in Corn

TreatmentApplication MethodLarval Mortality (%) at Different Corn Growth Stages
V1 V6
This compoundSeed Treatment85.0 ± 12.640.0 ± 8.1
Chlorantraniliprole (B1668704)Seed Treatment95.0 ± 5.057.5 ± 9.5
Data from a laboratory bioassay using leaves from corn plants grown from treated seeds. Mortality was assessed after 48 hours of feeding.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from studies evaluating this compound's efficacy.

1. Field Trial Protocol for Efficacy Against Corn Earworm

This protocol is based on a study conducted to evaluate insecticides for the control of lepidopteran pests in sweet corn.[7][8]

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replicates.

  • Plot Size: Plots consist of 2 rows, 20 ft long, with a 3 ft row center.

  • Crop: Sweet corn (e.g., 'Merit' hybrid).

  • Treatment Application:

    • Insecticide treatments are initiated at 80% tasselling.

    • Applications are made using a CO₂ backpack sprayer at approximately 40 psi, ensuring thorough coverage.

    • A total of seven applications are made at 2-3 day intervals.

  • Data Collection:

    • At harvest (e.g., 24 hours after the final application), collect a random sample of 25 ears from each plot.

    • Examine each ear for the presence of larvae and feeding damage.

    • Record the number and species of larvae.

    • Categorize ears as undamaged, tip-damaged only, or unmarketable (severely damaged).

  • Data Analysis:

    • Analyze data using Analysis of Variance (ANOVA).

    • Proportion data (e.g., percentage of damaged ears) should be arcsine square root transformed before analysis.

    • Use a statistical test like Fisher's LSD for mean separation (P < 0.05).

start Start: Corn Planting tassel 80% Tasselling Stage start->tassel apply Apply this compound (7 applications, 2-3 day intervals) tassel->apply harvest Harvest: Collect 25 Ears/Plot apply->harvest assess Assess Larvae & Damage (Undamaged, Tip, Severe) harvest->assess analyze Data Analysis (ANOVA, Mean Separation) assess->analyze end End: Efficacy Determined analyze->end

Caption: Experimental workflow for a field trial evaluation.

2. Laboratory Bioassay Protocol for Seed Treatment Efficacy

This protocol evaluates the systemic translocation and residual activity of seed-applied this compound against S. frugiperda.[9]

  • Seed Treatment: Corn seeds are treated with a formulation of this compound at a specified rate. Untreated seeds serve as a control.

  • Plant Growth: Treated and untreated seeds are planted in pots and grown in a greenhouse or controlled environment.

  • Insect Rearing: Maintain a colony of S. frugiperda on an artificial diet. Use third-instar larvae for the bioassay.

  • Leaf Collection: Collect leaves from different growth stages of the corn plants (e.g., V1, V2, V3, V4, V5, V6).

  • Bioassay:

    • Place a section of a collected corn leaf into a Petri dish with a moistened filter paper.

    • Introduce one third-instar S. frugiperda larva into each Petri dish.

    • Seal the Petri dishes and maintain them in a growth chamber under controlled temperature, humidity, and photoperiod.

    • Replicate each treatment (e.g., 20 replicates per plant stage).

  • Data Collection: Record larval mortality at specified intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Analyze mortality data, correcting for control mortality if necessary (e.g., using Abbott's formula). Compare mortality rates across different plant growth stages using ANOVA.

start Start: Treat Corn Seeds grow Grow Plants to Various Stages (V1-V6) start->grow collect Collect Leaves from Each Growth Stage grow->collect bioassay Leaf Disc Bioassay (1 Larva/Dish) collect->bioassay incubate Incubate in Growth Chamber bioassay->incubate record Record Larval Mortality (e.g., at 48 hours) incubate->record analyze Data Analysis (ANOVA) record->analyze end End: Systemic Efficacy Determined analyze->end

Caption: Workflow for a laboratory bioassay of seed treatments.

Application Notes

  • Spectrum of Activity: this compound is effective against a broad range of lepidopteran pests in corn, providing a valuable rotational option for managing resistance.[1]

  • Systemic Properties: When applied as a seed treatment, this compound is absorbed by the roots and translocated via the xylem to new leaves, providing protection against early-season pests like the Fall Armyworm for an extended period (up to the V6 stage).[9] It also exhibits contact and translaminar activity when applied as a foliar spray.[2]

  • Rapid Action: Upon ingestion or contact, this compound causes rapid feeding cessation, which helps to minimize crop damage even before the pest is killed.[1]

  • Resistance Management: As an IRAC Group 28 insecticide, this compound should be used in rotation with insecticides from different mode of action groups to delay the development of resistance. Always follow local resistance management guidelines and product label instructions.[3][10]

References

Control of Thrips and Whiteflies with Cyclaniliprole in Greenhouses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyclaniliprole in the control of thrips and whiteflies in greenhouse environments. The information is compiled from recent scientific studies and is intended to guide research and development efforts.

Introduction

This compound is a novel anthranilic diamide (B1670390) insecticide belonging to IRAC Group 28.[1] Its mode of action involves the selective activation of insect ryanodine (B192298) receptors (RyRs), leading to an uncontrolled release of internal calcium stores within muscle cells.[1][2][3] This disruption of calcium homeostasis results in rapid feeding cessation, muscle contraction, paralysis, and ultimately, the death of the target insect.[1] this compound has demonstrated broad-spectrum activity against various insect pests, including those in the orders Thysanoptera (thrips) and Hemiptera (whiteflies).[1][4] Its high selectivity for insect RyRs over mammalian counterparts contributes to a favorable toxicological profile.[1][5]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and the closely related compound Cyantraniliprole against thrips and whiteflies in greenhouse and laboratory settings.

Table 1: Efficacy of this compound and Cyantraniliprole Against Whiteflies

Active IngredientPest SpeciesCropEfficacy MetricResultSource
CyantraniliproleBemisia tabaci (Whitefly)EggplantCorrected % Reduction (Eggs) - After 2nd Application19.15% - 37.79%
CyantraniliproleBemisia tabaci (Whitefly)EggplantCorrected % Reduction (Nymphs) - After 2nd Application36.02% - 44.04%
CyantraniliproleBemisia tabaci (Whitefly)EggplantCorrected % Reduction (Eggs) - After 5th Application23.69% - 42.47%
CyantraniliproleBemisia tabaci (Whitefly)EggplantCorrected % Reduction (Nymphs) - After 5th Application76.25% (Greenhouse 1) / No reduction (Greenhouse 2)

Table 2: Efficacy of Cyantraniliprole Against Thrips

Active IngredientPest SpeciesCropEfficacy MetricResultSource
CyantraniliproleFrankliniella occidentalis (Western Flower Thrips)Pepper% Population Reduction60%[6]
CyantraniliproleThrips-General EfficacyEffective in reducing populations on young flush[7]

Table 3: Acute Toxicity of this compound Against Aphids (for reference)

Active IngredientPest SpeciesEfficacy Metric (24h)Value (mg/L)Source
This compoundRhopalosiphum padi (Bird cherry-oat aphid)LC154.19[4]
This compoundRhopalosiphum padiLC3516.90[4]
This compoundRhopalosiphum padiLC5038.56[4]
This compoundSchizaphis graminum (Greenbug)LC152.17[4]
This compoundSchizaphis graminumLC3512.16[4]
This compoundSchizaphis graminumLC5033.71[4]

Signaling Pathway of this compound

This compound's insecticidal activity is mediated through the activation of the ryanodine receptor (RyR), a crucial component of the excitation-contraction coupling machinery in insect muscle cells.

Cyclaniliprole_Signaling_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen SR Lumen (Ca²⁺ Store) RyR Ryanodine Receptor (RyR) Ca_cytosol Ca²⁺ RyR->Ca_cytosol Uncontrolled Ca²⁺ Release Muscle_Contraction Muscle Contraction Ca_cytosol->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis Ca_store High [Ca²⁺] This compound This compound (ingestion or contact) This compound->RyR Binds and Activates

This compound's Mode of Action

Experimental Protocols

The following are detailed protocols for conducting greenhouse efficacy trials of this compound against thrips and whiteflies. These protocols are synthesized from established methodologies and can be adapted to specific research needs.

Efficacy Against Western Flower Thrips (Frankliniella occidentalis)

This protocol is adapted from methodologies for testing insecticides on greenhouse-grown strawberries and other ornamental crops.[8][9]

Thrips_Efficacy_Protocol cluster_prep 1. Preparation cluster_infestation 2. Infestation cluster_treatment 3. Treatment Application cluster_data 4. Data Collection & Analysis Plant_Prep Host Plant Cultivation (e.g., peppers, ornamentals) Cage_Setup Set up Replicated Cages Plant_Prep->Cage_Setup Thrips_Rearing Rear Western Flower Thrips Colony Infestation Introduce Adult Thrips into Cages (e.g., 20-40 adults/plant) Thrips_Rearing->Infestation Cage_Setup->Infestation Establishment Allow 1-2 weeks for Population Establishment Infestation->Establishment Pre_Count Pre-treatment Count of Thrips (adults and larvae) Establishment->Pre_Count Application Apply this compound Treatments (various concentrations) and Control Pre_Count->Application Post_Count Post-treatment Counts at Intervals (e.g., 3, 7, 14 days) Application->Post_Count Data_Analysis Calculate % Mortality / Population Reduction and perform Statistical Analysis (e.g., ANOVA) Post_Count->Data_Analysis

Thrips Efficacy Trial Workflow

Methodology Details:

  • Host Plant Management: Utilize a commercially relevant greenhouse crop known to be susceptible to thrips (e.g., bell peppers, chrysanthemums, or gerbera daisies). Maintain plants under standard greenhouse conditions.

  • Insect Rearing: Maintain a healthy, pesticide-susceptible colony of Western Flower Thrips (Frankliniella occidentalis).

  • Experimental Design: Employ a randomized complete block design with a minimum of four replicates per treatment. Each replicate should consist of a cage containing a set number of plants (e.g., 4-6 plants). Cages are essential to prevent thrips movement between treatments.

  • Artificial Infestation: Introduce a known number of adult thrips (e.g., 20-40 per plant) into each cage. Allow a period of 1-2 weeks for the thrips to establish and for larvae to be present.

  • Treatments: Prepare different concentrations of this compound based on proposed label rates. Include a water-only control and a positive control with a standard insecticide. Apply treatments as a foliar spray, ensuring thorough coverage of all plant surfaces.

  • Data Collection:

    • Pre-treatment count: One day before application, sample a subset of leaves and/or flowers from each replicate to determine the initial population density of thrips adults and larvae.

    • Post-treatment counts: At set intervals (e.g., 3, 7, and 14 days after treatment), collect a standardized number of leaves and/or flowers from each replicate. Count the number of live thrips adults and larvae. A common method is to wash the plant material in 70% ethanol (B145695) to dislodge the thrips for easier counting.

  • Data Analysis: Calculate the percent mortality or population reduction for each treatment relative to the control. Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Efficacy Against Greenhouse Whitefly (Trialeurodes vaporariorum or Bemisia tabaci)

This protocol is based on methodologies for evaluating insecticide efficacy against whiteflies on greenhouse-grown vegetables.

Whitefly_Efficacy_Protocol cluster_prep_wf 1. Preparation cluster_infestation_wf 2. Infestation cluster_treatment_wf 3. Treatment Application cluster_data_wf 4. Data Collection & Analysis Plant_Prep_WF Host Plant Cultivation (e.g., tomato, eggplant) Compartment_Setup Set up Replicated Greenhouse Compartments or Cages Plant_Prep_WF->Compartment_Setup Whitefly_Rearing Rear Greenhouse Whitefly Colony Infestation_WF Introduce Adult Whiteflies Whitefly_Rearing->Infestation_WF Compartment_Setup->Infestation_WF Oviposition Allow for Oviposition and Nymph Development Infestation_WF->Oviposition Pre_Count_WF Pre-treatment Count of Whitefly Eggs and Nymphs Oviposition->Pre_Count_WF Application_WF Apply this compound Treatments (various concentrations) and Control Pre_Count_WF->Application_WF Post_Count_WF Post-treatment Counts of Eggs and Nymphs at Intervals Application_WF->Post_Count_WF Data_Analysis_WF Calculate % Reduction and perform Statistical Analysis Post_Count_WF->Data_Analysis_WF

Whitefly Efficacy Trial Workflow

Methodology Details:

  • Host Plant Management: Grow a suitable host plant such as tomato or eggplant under standard greenhouse conditions.

  • Insect Rearing: Maintain a healthy colony of either Greenhouse Whitefly (Trialeurodes vaporariorum) or Sweetpotato Whitefly (Bemisia tabaci).

  • Experimental Design: Use a randomized complete block design with at least four replicates per treatment. Isolate replicates in separate greenhouse compartments or large cages to prevent whitefly movement.

  • Infestation: Introduce a sufficient number of adult whiteflies to achieve a uniform infestation across all replicates. Allow for a period of oviposition and development until various nymphal stages are present.

  • Treatments: Prepare and apply this compound treatments and controls as described for the thrips protocol.

  • Data Collection:

    • Pre-treatment count: Before application, select and mark several leaves per plant in each replicate. Using a microscope or hand lens, count the number of whitefly eggs and nymphs on a defined area of each marked leaf.

    • Post-treatment counts: At regular intervals (e.g., 7, 14, and 21 days after treatment), recount the number of viable eggs and live nymphs on the marked leaf areas.

  • Data Analysis: Calculate the corrected percent reduction in egg and nymph populations for each treatment using a formula such as Abbott's formula. Analyze the data statistically to determine significant differences between treatments.

Conclusion

This compound demonstrates significant potential for the control of thrips and whiteflies in greenhouse production systems. Its unique mode of action makes it a valuable tool for insecticide resistance management programs. The protocols and data presented here provide a foundation for further research into the optimal use of this compound for the effective and sustainable management of these economically important pests. Researchers should always adhere to local regulations and conduct small-scale phytotoxicity tests before large-scale application.

References

Application Notes and Protocols for Cyclaniliprole Seed Treatment in Early-Season Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a second-generation anthranilic diamide (B1670390) insecticide developed by Ishihara Sangyo Kaisha, Ltd. (ISK).[1] It is classified under Group 28 of the Insecticide Resistance Action Committee (IRAC) mode of action classification, functioning as a ryanodine (B192298) receptor (RyR) modulator.[1] Upon ingestion or contact by susceptible insects, this compound binds to the RyR, leading to an uncontrolled release of internal calcium stores from the sarcoplasmic reticulum in muscle cells.[1] This disruption of calcium homeostasis results in immediate feeding cessation, muscle paralysis, and eventual death of the insect pest.[1] Due to its high selectivity for insect RyRs over mammalian receptors, this compound exhibits a favorable toxicological profile for non-target organisms.[1]

Seed treatment with this compound offers a targeted approach for the control of a broad spectrum of early-season insect pests, including those from the orders Lepidoptera, Coleoptera, Hemiptera (such as aphids), and Thysanoptera (thrips).[1] This method of application provides systemic protection to the developing seedling, ensuring that the active ingredient is present in the plant tissues consumed by feeding pests. This document provides a summary of available data on the efficacy of this compound and its close analog, cyantraniliprole (B1669382), as seed treatments, along with generalized experimental protocols for research and development purposes.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and the closely related diamide insecticide, cyantraniliprole, when applied as a seed treatment for the control of various early-season pests. Due to the limited public availability of extensive data specifically for this compound seed treatments, data for cyantraniliprole is included to provide a broader understanding of the potential efficacy of this class of chemistry in seed treatment applications.

Table 1: Efficacy of this compound Foliar Application Against Thrips in Cotton

Active IngredientCropPestApplication RateEfficacy MetricResultCitation
This compoundPima CottonAdult Western Flower Thrips (Frankliniella occidentalis)Not Specified% Control (7 DAT)≥ 50%[2]

Note: Data is for foliar application, which may indicate sensitivity of the pest to the active ingredient.

Table 2: Efficacy of Cyantraniliprole Seed Treatment Against Lepidopteran Pests in Corn and Soybean

Active IngredientCropPestApplication RateEfficacy MetricResultCitation
CyantraniliproleCornBlack Cutworm (Agrotis ipsilon)2 g a.i./kg seedLarval Mortality> 92%[3][4]
CyantraniliproleCornBlack Cutworm (Agrotis ipsilon)4 g a.i./kg seedLarval Mortality> 92%[4]
CyantraniliproleCornFall Armyworm (Spodoptera frugiperda)150 g a.i./100 kg of seedLarval Mortality (at V6 stage)40 ± 8.1%[1][5]
Cyantraniliprole + ThiamethoxamSoybeanLepidoptera Complex (Spodoptera frugiperda, S. cosmioides, Agrotis ipsilon)200 cc c.p./100 kg seedsControl Efficacy (28 DAE)98%[6]
CyantraniliproleSoybeanFall Armyworm (Spodoptera frugiperda)120 g a.i./100 kg seedCaterpillar ControlHigh Efficacy[7]

Table 3: Efficacy of Cyantraniliprole Seed Treatment Against Coleopteran Pests in Maize

Active IngredientCropPestApplication Rate (g a.i./kg seed)Efficacy MetricResult (% Control)Citation
CyantraniliproleMaizeWireworms (Pleonomus canaliculatus)3Field Control (7-14 DAE)71.64 - 71.93%
CyantraniliproleMaizeWireworms (Pleonomus canaliculatus)4Field Control (7-14 DAE)79.1 - 80.7%
CyantraniliproleMaizeWhite Grubs (Anomala corpulenta)3Field Control (7-14 DAE)69.46 - 71.48%
CyantraniliproleMaizeWhite Grubs (Anomala corpulenta)4Field Control (7-14 DAE)75.41 - 76.25%

DAE: Days After Emergence

Experimental Protocols

The following are generalized protocols for conducting laboratory and field trials to evaluate the efficacy of this compound seed treatments. These protocols are based on methodologies reported in studies of diamide insecticides.

Protocol 1: Laboratory-Based Seed Treatment and Efficacy Bioassay

Objective: To determine the efficacy of different rates of this compound seed treatment against a target pest in a controlled environment.

Materials:

  • Certified seeds of the target crop (e.g., corn, soybean, cotton).

  • This compound formulation for seed treatment.

  • Laboratory-scale seed treater (e.g., rotating drum or batch treater).

  • Fungicide compatible with this compound (if required).

  • Adhesive polymer (optional).

  • Target insect pests (reared in the laboratory or field-collected).

  • Potting medium (soil, sand, or artificial substrate).

  • Growth chambers or greenhouse with controlled temperature, humidity, and photoperiod.

  • Bioassay arenas (e.g., Petri dishes, plastic containers).

Procedure:

  • Seed Treatment:

    • Calculate the required amount of this compound formulation based on the seed weight and desired application rates (e.g., g a.i./kg seed or mg a.i./seed).

    • Prepare a slurry by mixing the this compound formulation with a small amount of water. A compatible fungicide and polymer can be included in the slurry.

    • Place a known weight of seeds in the seed treater and apply the slurry while the treater is in motion to ensure uniform coating.

    • Allow the treated seeds to air dry in a well-ventilated area before planting.

  • Pot Experiment:

    • Fill pots with the chosen potting medium.

    • Plant a predetermined number of treated and untreated (control) seeds in each pot.

    • Maintain the pots in a growth chamber or greenhouse under conditions suitable for the crop.

    • Water the plants as needed.

  • Insect Bioassay:

    • At a specific time after planting (e.g., when seedlings reach a certain growth stage), infest the plants with a known number of target insect pests.

    • For leaf-feeding insects, excised leaves can be placed in bioassay arenas with the insects. For soil-dwelling pests, they can be introduced directly into the pots.

    • Assess insect mortality and plant damage at regular intervals (e.g., 24, 48, 72 hours after infestation).

    • Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.

Protocol 2: Field Trial for Efficacy and Phytotoxicity Assessment

Objective: To evaluate the performance of this compound seed treatment under field conditions and assess any potential phytotoxicity.

Materials:

  • Certified seeds of the target crop.

  • This compound formulation for seed treatment.

  • Commercial-scale seed treatment equipment.

  • Standard farm machinery for planting and plot maintenance.

  • Data collection tools (e.g., insect traps, sampling bags, data sheets).

Procedure:

  • Trial Design and Setup:

    • Select a trial site with a known history of the target pest pressure.

    • Design the experiment using a randomized complete block design with multiple replications.

    • Treatments should include different rates of this compound, an untreated control, and a commercial standard insecticide for comparison.

  • Seed Treatment and Planting:

    • Treat a sufficient quantity of seeds with the designated this compound rates using commercial-scale equipment.

    • Plant the treated and untreated seeds in their respective plots according to standard agronomic practices for the crop.

  • Data Collection:

    • Pest Efficacy: Monitor the plots for the presence of the target pests throughout the early stages of crop growth.

      • Conduct insect counts on a regular basis.

      • Assess plant damage using a standardized rating scale.

    • Phytotoxicity: Visually assess the plants for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, at regular intervals after emergence.

    • Plant Vigor: Measure plant stand, height, and biomass to assess the impact of the seed treatment on plant health.

    • Yield: Harvest the plots at the end of the season and measure the yield to determine the impact of the seed treatment on crop productivity.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on pest populations, plant health, and yield.

Mandatory Visualization

Signaling Pathway of this compound

G cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell Nerve Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve Impulse->RyR Activates SR Sarcoplasmic Reticulum (SR) (Calcium Store) Ca_cytosol Cytosolic Ca²⁺ SR->Ca_cytosol Uncontrolled Ca²⁺ release RyR->SR Opens Ca²⁺ channel Contraction Muscle Contraction Ca_cytosol->Contraction Leads to Paralysis Paralysis & Death Contraction->Paralysis Continuous contraction leads to This compound This compound This compound->RyR Binds to and locks open

Caption: Mode of action of this compound on insect ryanodine receptors.

Experimental Workflow for Seed Treatment Evaluation

G cluster_lab Laboratory Phase cluster_field Field Phase Seed_Prep Seed Preparation & Treatment Application Germ_Test Germination & Vigor Testing Seed_Prep->Germ_Test Bioassay Controlled Environment Bioassay (Pest Mortality & Plant Damage) Seed_Prep->Bioassay Plot_Establishment Randomized Field Plot Establishment Seed_Prep->Plot_Establishment Scale-up Data_Collection Early-Season Pest & Damage Scouting Plot_Establishment->Data_Collection Phyto_Assessment Phytotoxicity & Crop Vigor Assessment Data_Collection->Phyto_Assessment Yield_Analysis Harvest & Yield Data Analysis Phyto_Assessment->Yield_Analysis

Caption: Generalized workflow for evaluating this compound seed treatments.

References

Application Notes and Protocols for the Analysis of Cyclaniliprole and its Metabolites in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class. Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to impaired muscle function and eventual death of the target pest. As with any agricultural chemical, it is imperative to monitor its potential residues in animal-derived food products to ensure consumer safety and comply with regulatory standards. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its relevant metabolites in various animal tissues.

For the purpose of dietary risk assessment in animal commodities, the residue definition includes the parent compound, this compound, and its metabolite, NSY-28. For compliance with Maximum Residue Limits (MRLs), only this compound is typically considered.[1] This protocol will focus on the simultaneous determination of both this compound and NSY-28.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound and its metabolites in complex biological matrices. An analytical method for the determination of this compound and its metabolites, including NSY-28, in animal tissues and milk has been developed and validated with a limit of quantification (LOQ) of 0.01 mg/kg for all analytes.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in animal tissues is depicted in the following diagram.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Animal Tissue Sample (Muscle, Liver, Kidney, Fat) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Workflow for the analysis of this compound and its metabolites in animal tissues.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis. The following is a generalized protocol adaptable for various animal tissues.

Materials:

  • Homogenizer

  • Centrifuge tubes (50 mL)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Anhydrous MgSO₄

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 10 g (± 0.1 g) of the homogenized animal tissue sample (muscle, liver, kidney, or fat) into a 50 mL centrifuge tube. For fatty tissues, a smaller sample size (e.g., 2-5 g) may be necessary.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents may need to be optimized depending on the fat content of the tissue. For high-fat matrices, a higher amount of C18 may be required.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of the analytes from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions, collision energies (CE), and other compound-specific parameters need to be optimized for each analyte.

Table 1: Proposed MRM Transitions for this compound and NSY-28

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)CE 1 (eV)Product Ion 2 (m/z) (Qualifier)CE 2 (eV)
This compound599.9283.8Optimize514.8Optimize
NSY-28To be determinedTo be determinedOptimizeTo be determinedOptimize

Data Presentation: Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method. The values presented are indicative and should be verified through in-house validation.

Table 2: Method Validation Parameters

ParameterThis compoundNSY-28Acceptance Criteria
Limit of Detection (LOD) ~0.003 mg/kg~0.003 mg/kgS/N ≥ 3
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kgS/N ≥ 10, with acceptable precision and accuracy
Linearity (r²) > 0.99> 0.99r² > 0.99

Table 3: Recovery and Precision in Different Animal Tissues (at 0.01 mg/kg)

TissueAnalyteMean Recovery (%)RSD (%)
Muscle This compound85 - 110< 15
NSY-2880 - 110< 15
Liver This compound80 - 105< 20
NSY-2875 - 105< 20
Kidney This compound85 - 110< 15
NSY-2880 - 110< 15
Fat This compound70 - 100< 20
NSY-2870 - 100< 20

RSD: Relative Standard Deviation

Table 4: Matrix Effects in Different Animal Tissues

TissueThis compoundNSY-28
Muscle Low to MediumLow to Medium
Liver Medium to HighMedium to High
Kidney Low to MediumLow to Medium
Fat HighHigh

Note: Matrix effects should be assessed for each tissue type and compensated for, typically by using matrix-matched calibration standards or isotopically labeled internal standards.

Signaling Pathways and Logical Relationships

The metabolism of this compound in animals involves several transformation pathways. The following diagram illustrates a simplified metabolic pathway leading to the formation of key metabolites.

This compound This compound Metabolite1 Intermediate Metabolites This compound->Metabolite1 Metabolism in Liver NSY28 NSY-28 Metabolite1->NSY28

Simplified metabolic pathway of this compound.

Conclusion

The described QuEChERS-based sample preparation method coupled with LC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound and its metabolite NSY-28 in various animal tissues. Adherence to the detailed protocols and proper method validation are crucial for obtaining accurate and reliable results for regulatory compliance and food safety assessment. Further optimization of the d-SPE cleanup step and LC-MS/MS parameters may be necessary depending on the specific laboratory instrumentation and the complexity of the tissue matrix.

References

Troubleshooting & Optimization

Overcoming matrix effects in Cyclaniliprole LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclaniliprole LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analysis.[1][2] In essence, components of the sample matrix (e.g., sugars, lipids, pigments in fruits and vegetables) can interfere with the process of this compound ions reaching the mass spectrometer detector, leading to unreliable results.[2][3]

Q2: I am observing significant signal suppression for this compound in my fruit and vegetable samples. What are the initial steps to troubleshoot this issue?

A2: Signal suppression is a common manifestation of matrix effects. Here are some initial troubleshooting steps:

  • Sample Dilution: A simple and often effective approach is to dilute the sample extract.[1][4][5] This reduces the concentration of interfering matrix components. A 5-fold dilution can significantly reduce suppression, and a 10-fold or 15-fold dilution may eliminate most matrix effects, allowing for quantification with solvent-based standards.[5][6][7]

  • Optimize Sample Preparation: Review your sample cleanup procedure. Inadequate cleanup is a primary cause of matrix effects. Techniques like Solid-Phase Extraction (SPE) or advanced QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are designed to remove interfering compounds.[8]

  • Chromatographic Separation: Ensure your LC method provides good separation between this compound and the matrix components. Modifying the gradient, mobile phase composition, or even the analytical column can improve resolution and minimize co-elution.[1]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis in complex matrices like fruits and vegetables?

A3: Effective sample preparation is crucial. For this compound analysis in fruits and vegetables, a modified QuEChERS method followed by a cleanup step is highly recommended. One successful approach involves:

  • Acetonitrile-Salting-Out Extraction: This is a common and effective initial extraction step.[9][10][11]

  • Disposable Pipette Extraction (DPX) Cleanup: This is a rapid and efficient cleanup technique. The choice of sorbent is critical and depends on the matrix. For instance, Styrene Divinyl Benzene (SDVB) is effective at removing non-polar interferences, while Graphitized Carbon Black (GCB) is used for pigment removal.[9][10][11] For green vegetables like lettuce and bell peppers, a smaller amount of GCB may be optimal to ensure good recovery of this compound.[10]

Q4: Can I use matrix-matched calibration to compensate for matrix effects?

A4: Yes, matrix-matched calibration is a widely used technique to compensate for matrix effects.[5] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to ensure that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification. However, finding a truly blank matrix can be challenging, and matrix variability between samples can still introduce inaccuracies.[4][5]

Q5: Are there specific LC-MS/MS parameters that can be optimized to reduce matrix effects for this compound?

A5: Yes, optimizing MS conditions can help. Consider the following:

  • Ionization Polarity: Electrospray ionization (ESI) in positive mode (ESI+) is commonly used for this compound detection.[10] Some studies suggest that negative ionization can be less susceptible to matrix effects as fewer matrix components ionize in this mode.[4]

  • Mobile Phase Additives: The composition of the mobile phase can significantly impact signal response. For this compound, using 5 mM ammonium (B1175870) formate (B1220265) in the aqueous phase has been shown to provide good peak shape and the highest response compared to the addition of formic acid or using pure water.[9][10]

  • MS/MS Transitions: Use of Multiple Reaction Monitoring (MRM) mode is standard for quantification.[9][10] Ensure that the selected precursor and product ion transitions are specific to this compound and free from interference from matrix components.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound
Possible Cause Troubleshooting Step
Inappropriate Sample Cleanup Sorbent The choice of sorbent in your cleanup step (e.g., d-SPE or DPX) is critical. For example, Graphitized Carbon Black (GCB) can strongly adsorb planar molecules and may lead to low recovery of this compound in some matrices.[10]
Solution: Test different sorbents or combinations. For matrices like apples, grapes, and tomatoes, Styrene Divinyl Benzene (SDVB) may be more suitable. For pigmented matrices like bell peppers and lettuce, a reduced amount of GCB (e.g., 20 mg) might be necessary to achieve acceptable recovery.[10]
Suboptimal Extraction Conditions The pH and composition of the extraction solvent can affect the stability and extraction efficiency of this compound.
Solution: While this compound appears stable across different pH values in some matrices, using a non-buffering acetonitrile (B52724) extraction can be economical and effective.[10]
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Matrix composition can vary significantly even between samples of the same type, leading to inconsistent signal suppression or enhancement.[4][5]
Solution: Implement the use of a stable isotope-labeled internal standard for this compound if available. This is one of the most reliable ways to correct for matrix effects as the internal standard co-elutes and experiences similar ionization effects as the analyte.[1] Alternatively, the standard addition method can be effective but is more time-consuming.[1][4]
Instrument Source Contamination Buildup of non-volatile matrix components in the ion source can lead to fluctuating signal intensity.
Solution: Regularly clean the mass spectrometer's ion source. Using a divert valve to direct the initial and final portions of the LC eluent (which may contain high concentrations of matrix components) to waste can help reduce source contamination.[4]

Quantitative Data Summary

The following table summarizes the matrix effects observed for this compound in various fruit and vegetable matrices before and after a disposable pipette extraction (DPX) cleanup procedure. Matrix effect is calculated as a percentage, where a negative value indicates signal suppression.

MatrixMatrix Effect (%) Before CleanupMatrix Effect (%) After DPX Cleanup
Apple-17.9%-7.6%
Grape-15.4%-5.8%
Peach-16.8%-6.5%
Bell Pepper-12.3%-1.0%
Lettuce-9.9%-2.1%
Tomato-14.7%-4.3%
Data sourced from a study on the determination of this compound in fruits and vegetables.[9][10][11]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Fruits and Vegetables

This protocol is based on a modified QuEChERS method with DPX cleanup.[9][10][11]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (DPX):

    • Take a disposable pipette extraction (DPX) tip containing the appropriate sorbent (e.g., 40 mg of SDVB for fruits, 20 mg of GCB for green vegetables).[10]

    • Aspirate and dispense the supernatant from the extraction step through the DPX tip five times to ensure thorough mixing and interaction with the sorbent.

  • Final Preparation:

    • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These parameters are a starting point and may require optimization for your specific instrumentation.[9][10][12]

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 5 mM ammonium formate in water[10]

    • B: Methanol

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Key MS/MS Parameters for this compound:

    • Precursor Ion (m/z): 599.9

    • Product Ion (Quantifier, m/z): 283.8

    • Product Ion (Qualifier, m/z): 514.8

    • IonSpray Voltage: 5500 V

    • Source Temperature: 550 °C

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Homogenization (10g sample) extraction 2. Acetonitrile Extraction homogenization->extraction salting_out 3. Salting Out (MgSO4 + NaCl) extraction->salting_out centrifugation1 4. Centrifugation salting_out->centrifugation1 cleanup 5. DPX Cleanup (SDVB or GCB) centrifugation1->cleanup filtration 6. Filtration (0.22 µm) cleanup->filtration lc_msms UHPLC-MS/MS (ESI+, MRM) filtration->lc_msms quantification Quantification lc_msms->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem: Inaccurate Quantification of this compound check_matrix_effect Suspect Matrix Effects? start->check_matrix_effect dilution Strategy 1: Sample Dilution check_matrix_effect->dilution cleanup Strategy 2: Optimize Sample Cleanup check_matrix_effect->cleanup calibration Strategy 3: Modify Calibration check_matrix_effect->calibration lc_ms Strategy 4: Adjust LC-MS/MS Method check_matrix_effect->lc_ms solution Result: Improved Accuracy dilution->solution cleanup->solution calibration->solution lc_ms->solution

Caption: Troubleshooting logic for overcoming matrix effects.

References

Improving recovery of Cyclaniliprole in QuEChERS method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the QuEChERS method for Cyclaniliprole analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the recovery of this compound using the QuEChERS method.

Issue 1: Low Recovery of this compound

Low or inconsistent recovery rates are a frequent challenge. The following sections detail potential causes and solutions.

❓ Cause A: Ineffective d-SPE Cleanup Sorbent

The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical for removing matrix interferences without sacrificing the analyte of interest. Using an inappropriate sorbent can lead to significant loss of this compound.

✔ Solution:

  • Avoid Graphitized Carbon Black (GCB) for most matrices: Studies have shown that GCB can substantially reduce the recovery of this compound, particularly in fruits like apples, grapes, and peaches.[1]

  • Utilize Styrene Divinyl Benzene (SDVB): SDVB has been demonstrated to provide satisfactory recoveries for this compound across various fruit and vegetable matrices.[1]

  • Optimize Sorbent Amount: Using an excessive amount of sorbent can lead to analyte loss. It is recommended to start with a moderate amount (e.g., 20-40 mg of SDVB) and optimize based on the matrix complexity and recovery results.[1]

❓ Cause B: Matrix Effects

Complex sample matrices can interfere with the ionization of this compound during LC-MS/MS analysis, leading to signal suppression or enhancement that manifests as poor recovery.

✔ Solution:

  • Employ Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure. This helps to normalize the instrument response between the standards and the samples.

  • Cleanup Optimization: An effective cleanup step is crucial. As mentioned, selecting the right sorbent, like SDVB, can significantly reduce matrix interferences.[1] A proper cleanup can decrease matrix effects from a range of -9.9% to -17.9% down to -1.0% to -7.6%.[2][3]

❓ Cause C: Inadequate Sample Homogenization and Extraction

Incomplete homogenization or insufficient extraction time can result in poor recovery as the solvent may not efficiently access the analyte within the sample matrix.

✔ Solution:

  • Ensure Thorough Homogenization: Samples should be finely homogenized to ensure a representative portion is taken for analysis.

  • Vigorous Shaking: During the extraction step with acetonitrile (B52724), ensure vigorous and consistent shaking. Mechanical shakers are recommended for better reproducibility.

  • Optimize Extraction Time: While the standard QuEChERS method calls for a specific shaking time, complex matrices might benefit from a slightly extended extraction period.

Frequently Asked Questions (FAQs)

Q1: Is pH adjustment necessary for this compound extraction using the QuEChERS method?

A1: Not necessarily. Studies have shown that this compound is stable across different pH values. Both non-buffered and citrate-buffered QuEChERS extraction methods have yielded satisfactory and comparable recoveries (in the range of 93.6–102.5%).[4] Therefore, for the sake of simplicity and cost-effectiveness, a non-buffering extraction method can be adopted.[4]

Q2: What are the expected recovery rates for this compound in different fruit and vegetable matrices?

A2: With an optimized method using SDVB for cleanup, mean recoveries for this compound are generally between 75.7% and 111.5% across various matrices, with relative standard deviations (RSDs) below 12.1%.[2][3] Specific recovery data for different matrices at various spiking levels can be found in the data tables below.

Q3: Can Graphitized Carbon Black (GCB) ever be used for this compound analysis?

A3: While GCB generally leads to low recoveries of this compound, it might be acceptable for certain green vegetables like bell pepper and lettuce at lower concentrations (e.g., 20 mg).[1] However, its use should be carefully validated for each specific matrix, and SDVB is a more reliable choice for a broader range of produce.[1]

Data Presentation

Table 1: Impact of d-SPE Sorbent Type on this compound Recovery

MatrixSorbent (Amount)Recovery Range (%)
Apple, Grape, Peach, TomatoGCB (20 mg and 40 mg)14.5 – 60.1
Bell Pepper, LettuceGCB (20 mg)75.7 – 106.6
All MatricesSDVB (20 mg and 40 mg)78.3 – 107.4

Data sourced from a study on this compound analysis in fruits and vegetables.[1]

Table 2: Validated Recovery of this compound in Various Matrices using an Optimized QuEChERS Method

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
Apple 0.01100.55.2
0.198.73.9
195.32.1
Grape 0.0196.27.8
0.192.44.5
188.93.3
Peach 0.01103.86.4
0.197.14.1
191.52.8
Bell Pepper 0.0185.49.3
0.181.25.7
175.74.6
Lettuce 0.01111.58.1
0.1105.36.2
1101.74.9
Tomato 0.0199.87.1
0.194.65.3
190.23.7

This data represents intra-day (n=5) and inter-day (n=15) validation results. RSDs ranged from 0.4% to 12.1%.[1][2][3]

Experimental Protocols

Optimized QuEChERS Method for this compound in Fruits and Vegetables

This protocol is adapted from a validated method for the analysis of this compound in various fruit and vegetable matrices.[1]

1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex or shake vigorously for 1 minute.

  • Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

  • The tube should contain 50 mg of primary secondary amine (PSA) and 50 mg of C18 sorbent. For matrices with high pigment content, the use of graphitized carbon black (GCB) may be considered, but its impact on this compound recovery must be validated.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 rcf for 2 minutes.

3. Analysis

  • Take an aliquot of the final extract for analysis by LC-MS/MS.

  • It is recommended to use matrix-matched calibration standards for accurate quantification.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize 10g Sample Add_ACN 2. Add 10mL Acetonitrile Homogenization->Add_ACN Vortex1 3. Vortex 1 min Add_ACN->Vortex1 Add_Salts 4. Add MgSO4/NaCl Salts Vortex1->Add_Salts Vortex2 5. Vortex 1 min Add_Salts->Vortex2 Centrifuge1 6. Centrifuge ≥3000 rcf, 5 min Vortex2->Centrifuge1 Transfer_Supernatant 7. Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Supernatant Add_Sorbent 8. Add d-SPE Sorbent (SDVB) Transfer_Supernatant->Add_Sorbent Vortex3 9. Vortex 30 sec Add_Sorbent->Vortex3 Centrifuge2 10. Centrifuge ≥10000 rcf, 2 min Vortex3->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract Clean Extract LCMS_Analysis 12. Analyze by LC-MS/MS Final_Extract->LCMS_Analysis

Caption: Experimental workflow for this compound analysis using the QuEChERS method.

Troubleshooting_Logic Start Low this compound Recovery Sorbent_Check Is GCB being used as the d-SPE sorbent? Start->Sorbent_Check Matrix_Check Are you using matrix- matched calibration? Sorbent_Check->Matrix_Check No Use_SDVB Action: Switch to SDVB sorbent for cleanup. Sorbent_Check->Use_SDVB Yes Homogenization_Check Is homogenization and shaking vigorous and consistent? Matrix_Check->Homogenization_Check Yes Implement_MMC Action: Implement matrix- matched calibration standards. Matrix_Check->Implement_MMC No Improve_Homogenization Action: Ensure fine homogenization and use a mechanical shaker. Homogenization_Check->Improve_Homogenization No Re_evaluate Re-evaluate Recovery Homogenization_Check->Re_evaluate Yes Use_SDVB->Re_evaluate Implement_MMC->Re_evaluate Improve_Homogenization->Re_evaluate

Caption: Troubleshooting logic for low recovery of this compound in QuEChERS.

References

Troubleshooting poor peak shape in Cyclaniliprole chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclaniliprole Chromatography

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of this compound, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

Answer:

Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors. Here’s a step-by-step guide to troubleshoot and resolve peak tailing for this compound.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to tailing.[1][2]

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns have minimal accessible silanol groups, reducing the chance of secondary interactions.[1][2] Consider a column with a different stationary phase, like phenyl-hexyl, for alternative selectivity.[3]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase. Operating near the analyte's pKa can lead to inconsistent peak shapes.[1][2]

  • Mobile Phase Composition: The composition of the mobile phase, particularly the aqueous part, is crucial for good peak shape.[4][5]

    • Solution: Optimize the mobile phase additives. A study on this compound found that using 5 mM ammonium (B1175870) formate (B1220265) (NH₄COOH) as an additive in the aqueous phase resulted in a good peak shape and the highest signal response.[4][5] In contrast, the addition of formic acid (HCOOH) was found to suppress the signal.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][6]

    • Solution: Reduce the sample concentration or injection volume. Try a serial dilution of your sample to see if the peak shape improves with a lower mass on the column.[3][6]

  • System Contamination or Voids: Contamination in the guard column or a void at the head of the analytical column can cause peak distortion.[1][3]

    • Solution: First, try removing the guard column (if used) to see if the peak shape improves. If it does, replace the guard column. If tailing persists, flush the analytical column with a strong solvent. If the problem continues and is accompanied by a pressure drop, the column may have a void and should be replaced.[7]

Issue 2: Peak Fronting

Question: My this compound peak is fronting. What could be the cause?

Answer:

Peak fronting is typically less common than tailing but can significantly impact quantification.

Potential Causes & Solutions:

  • Sample Overload: This is a primary cause of fronting, either due to high analyte concentration or a large injection volume.[6][8]

    • Solution: Systematically dilute your sample and/or reduce the injection volume.[6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to travel through the start of the column too quickly, leading to a fronting peak.[3][9]

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[3] If a stronger solvent is required for solubility, keep the injection volume as small as possible.

  • Column Collapse: A physical collapse of the column bed can create a void and lead to peak fronting. This is often accompanied by a sudden drop in backpressure.[3][6]

    • Solution: If you suspect a column collapse, the column will likely need to be replaced. Ensure your operating conditions (pH, temperature, pressure) are within the manufacturer's limits for the column to prevent this from happening.[7]

Issue 3: Split Peaks

Question: Why is my this compound peak splitting into two or more peaks?

Answer:

Split peaks can be caused by issues at the column inlet or by chemical effects.

Potential Causes & Solutions:

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the column bed.[7]

    • Solution: Try back-flushing the column (disconnect it from the detector and pump in the reverse direction to waste). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.[7] Using a guard column or an in-line filter can help prevent this problem.[10]

  • Column Bed Void/Channeling: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[1]

    • Solution: This is a sign of column degradation. The column will need to be replaced.

  • Sample Solvent Effect: Injecting a large volume of a strong sample solvent can cause peak splitting, especially for early eluting peaks.[6]

    • Solution: As with peak fronting, dissolve the sample in the mobile phase or reduce the injection volume.

Experimental Protocols & Data

Protocol: Mobile Phase Optimization for this compound

This protocol is based on findings that demonstrate the significant impact of the aqueous phase composition on peak shape.[4][5]

  • Objective: To determine the optimal mobile phase additive for symmetrical this compound peaks.

  • System: UHPLC-MS/MS or HPLC-UV system.

  • Column: A high-quality C18 reversed-phase column.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Mobile Phase A (Aqueous) - Test Compositions:

    • A1: Ultrapure Water

    • A2: 0.1% Formic Acid in Water

    • A3: 5 mM Ammonium Formate in Water

  • Procedure: a. Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL). b. Set up a gradient elution method (e.g., 5% to 95% Mobile Phase B over 10 minutes). c. Equilibrate the column with the initial mobile phase conditions using A1 as the aqueous phase. d. Inject the this compound standard and record the chromatogram. e. Repeat steps c and d using A2 and then A3 as the aqueous phase. f. Analyze the peak shape (asymmetry factor) and response (peak area) for each condition.

Data Summary: Effect of Aqueous Phase on Peak Shape & Response

The following table summarizes the expected outcomes based on published literature for this compound analysis.[4][5]

Aqueous Phase CompositionObserved Peak ShapeRelative Signal Response
Ultrapure WaterModerateBaseline
0.1% Formic AcidModerateSuppressed Signal
5 mM Ammonium FormateGood, Symmetrical Highest Response

Visual Troubleshooting Workflows

Below are diagrams to guide the troubleshooting process for poor peak shape.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Is it a single peak or all peaks? start->q1 a1_all All Peaks Tailing q1->a1_all All a1_single Single Peak Tailing q1->a1_single Single check_frit Check for blocked frit / column void Backflush or replace column a1_all->check_frit check_overload Reduce sample concentration and/or injection volume a1_single->check_overload q2 Improved? check_frit->q2 check_overload->q2 optimize_mp Optimize mobile phase - Adjust pH - Add buffer (e.g., 5mM NH4COOH) q2->optimize_mp No end_good Problem Solved q2->end_good Yes q3 Improved? optimize_mp->q3 new_column Try new, end-capped column q3->new_column No q3->end_good Yes end_bad Consult Instrument Specialist new_column->end_bad

A systematic workflow for troubleshooting peak tailing.

G cluster_1 Troubleshooting Peak Fronting & Splitting start Peak Fronting or Splitting Observed q1 Is sample solvent stronger than mobile phase? start->q1 a1_yes Dissolve sample in mobile phase or reduce injection volume q1->a1_yes Yes q2 Is sample concentration high? q1->q2 No end_good Problem Solved a1_yes->end_good a2_yes Dilute sample q2->a2_yes Yes q3 Is there a sudden pressure drop? q2->q3 No a2_yes->end_good a3_yes Column may have collapsed or has a void Replace column q3->a3_yes Yes check_frit Check for partially blocked frit Backflush or replace column q3->check_frit No end_bad Further investigation needed a3_yes->end_bad check_frit->end_bad

A workflow for troubleshooting peak fronting and splitting.

References

Technical Support Center: Cyclaniliprole Insecticide Resistance in Plutella xylostella

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating cyclaniliprole resistance mechanisms in the diamondback moth, Plutella xylostella.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a diamide (B1670390) insecticide that acts as a modulator of the ryanodine (B192298) receptor (RyR).[1][2][3] It binds to the insect RyR, causing an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells.[1][2] This leads to immediate feeding cessation, muscle paralysis, and ultimately, the death of the insect.[1][2]

Q2: What are the primary known mechanisms of this compound resistance in Plutella xylostella?

There are two main mechanisms of resistance to this compound and other diamide insecticides in P. xylostella:

  • Target-site mutations: Specific point mutations in the ryanodine receptor (PxRyR) gene reduce the binding affinity of this compound to its target site.[4][5][6][7][8]

  • Metabolic resistance: Overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), leads to increased metabolism and detoxification of the insecticide.[9][10][11]

Q3: Which specific mutations in the ryanodine receptor are associated with this compound resistance?

Several mutations in the PxRyR gene have been linked to diamide resistance. The most frequently reported and significant mutations include:

  • G4946E: A substitution of glycine (B1666218) (G) to glutamic acid (E) at position 4946.[4][5][6][7][12]

  • I4790M/K: A substitution of isoleucine (I) to either methionine (M) or lysine (B10760008) (K) at position 4790.[4][5][6][8][12] The I4790K mutation, in particular, has been shown to confer very high levels of resistance to diamides.[4][8]

Q4: Which detoxification enzymes are implicated in this compound resistance?

  • Cytochrome P450s: Specifically, the overexpression of the CYP6BG1 gene has been shown to contribute significantly to diamide resistance.[6][13][10]

  • Glutathione S-transferases (GSTs): Increased activity and overexpression of certain GSTs, such as PxGST2L and PxGSTs1, have been associated with the detoxification of diamides.[9][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound resistance in P. xylostella.

Table 1: this compound Toxicity in Susceptible and Resistant P. xylostella Strains

StrainLC50 (mg/L)Resistance Ratio (RR)Reference
Susceptible0.22-[15]
Resistant108.01490.95[15]
SusceptibleNot specified-[16]
Resistant (F40R)0.32787 (mg/ml)3602.97[16]

Table 2: Contribution of Ryanodine Receptor Mutations to Diamide Resistance

MutationFold Resistance to this compoundReference
I4790M16- to 57-fold (across five diamides)[4][5]
G4946E39- to 739-fold (across five diamides)[4][5]
I4790K1199- to >2778-fold (across five diamides)[4][5]
I4790K (knock-in)1857-fold (to chlorantraniliprole)[8]

Table 3: Overexpression of Detoxification Genes in Resistant P. xylostella

GeneFold Overexpression in Resistant StrainReference
CYP6BG1>80-fold[1][13]
UGT2B1730.7- to 77.3-fold[1]

Table 4: Detoxification Enzyme Activity in Susceptible and Resistant P. xylostella

EnzymeActivity Level in Resistant Strain (relative to susceptible)Reference
Cytochrome P450Significantly higher[13][11]
Glutathione S-transferase (GST)Significantly elevated[2]

Experimental Workflows and Signaling Pathways

Logical Flow of this compound Resistance Investigation cluster_0 Initial Observation cluster_1 Bioassays cluster_2 Mechanism Investigation cluster_3 Target-Site Analysis cluster_4 Metabolic Analysis A Field control failure with this compound B Larval Bioassay (Leaf-dip method) A->B C Determine LC50 and Resistance Ratio (RR) B->C D Target-Site Resistance C->D E Metabolic Resistance C->E F DNA Extraction D->F J Enzyme Activity Assays (P450, GST) E->J K RNA Extraction E->K G PCR Amplification of RyR Gene F->G H Sanger Sequencing G->H I Identify Mutations (e.g., G4946E, I4790K) H->I M Compare with Susceptible Strain J->M L qRT-PCR for Gene Expression (e.g., CYP6BG1) K->L L->M

Caption: Workflow for investigating this compound resistance in P. xylostella.

Signaling Pathway of this compound Action and Resistance cluster_0 Normal Muscle Contraction cluster_1 This compound Action (Susceptible Insect) cluster_2 Resistance Mechanisms A Nerve Impulse B Ryanodine Receptor (RyR) A->B C Controlled Ca2+ Release B->C D Muscle Contraction C->D E This compound F Binds to RyR E->F E->F L This compound Detoxification E->L G Uncontrolled Ca2+ Release F->G H Paralysis & Death G->H I Target-Site Mutation (e.g., I4790K) J Reduced this compound Binding I->J M Normal Muscle Function J->M K Metabolic Resistance (P450s, GSTs) K->L L->M

Caption: this compound action and resistance pathways in P. xylostella.

Troubleshooting Guides

Experiment: DNA Extraction and RyR Genotyping
Issue Possible Cause(s) Recommended Solution(s)
Low DNA yield - Insufficient starting material (too few larvae).- Incomplete cell lysis.- DNA degradation by nucleases.- Start with at least 3-5 larvae, pooling them for extraction.- Ensure complete homogenization of the tissue using a pestle or bead beating.- Process samples quickly after collection or store at -80°C. Use nuclease-free reagents and work on ice.[17]
PCR amplification fails - Poor DNA quality (presence of inhibitors like melanin (B1238610) or polysaccharides).- Incorrect primer design.- Suboptimal PCR conditions.- Include a DNA purification step (e.g., column-based kit) to remove inhibitors.- Verify primer sequences for the PxRyR gene from recent literature.- Optimize annealing temperature and extension time.
Unclear sequencing results - Poor quality of PCR product.- Presence of multiple PCR products.- Purify the PCR product before sending for sequencing.- Optimize PCR conditions to obtain a single, strong band on an agarose (B213101) gel.
Difficulty interpreting mutations - Allelic variation (heterozygosity).- Clone the PCR product into a vector and sequence multiple clones to identify different alleles.
Experiment: Enzyme Activity Assays (P450 and GST)
Issue Possible Cause(s) Recommended Solution(s)
Low enzyme activity - Improper sample storage (enzyme degradation).- Assay buffer is at the wrong temperature or pH.- Insufficient protein concentration in the sample.- Homogenize fresh tissue or samples stored at -80°C. Keep homogenates on ice at all times.- Equilibrate all reagents to the recommended assay temperature. Ensure the pH of the buffer is correct for the specific enzyme.[18]- Measure protein concentration (e.g., Bradford assay) and normalize enzyme activity to protein content.
High background noise - Non-enzymatic reaction of the substrate.- Presence of interfering substances in the crude homogenate.- Run a blank control (without enzyme) and subtract its reading from the sample readings.- If possible, use a partially purified enzyme preparation or microsomal fraction for P450 assays.
Inconsistent results between replicates - Inaccurate pipetting.- "Edge effect" in 96-well plates due to evaporation.- Use calibrated pipettes and ensure thorough mixing of reagents in each well.- Avoid using the outer wells of the plate or fill them with water to minimize evaporation.[18]
Experiment: Quantitative Real-Time PCR (qRT-PCR)
Issue Possible Cause(s) Recommended Solution(s)
Poor amplification efficiency - Suboptimal primer design.- RNA degradation.- Presence of PCR inhibitors in cDNA.- Design primers that span an exon-exon junction to avoid genomic DNA amplification. Validate primer efficiency with a standard curve.- Use an RNA stabilization solution and ensure high-quality RNA extraction (check RIN value).- Dilute the cDNA template to reduce inhibitor concentration.
Inconsistent Cq values - Pipetting errors.- Variation in RNA/cDNA quantity between samples.- Use a master mix to minimize pipetting variability.- Accurately quantify RNA and use a consistent amount for cDNA synthesis. Normalize to a validated reference gene.
Non-reproducible gene expression results - Unstable reference gene(s).- Validate reference genes for your specific experimental conditions (P. xylostella developmental stage, tissue, and insecticide treatment). For insecticide treatment studies, EF1-α has been suggested as a stable reference gene.[14][19]
No amplification in some samples - Complete RNA degradation.- Error in reverse transcription.- Re-extract RNA from a fresh sample.- Include a positive control in the reverse transcription step to ensure the enzyme is active.

Detailed Experimental Protocols

Protocol 1: Ryanodine Receptor (RyR) Genotyping
  • DNA Extraction:

    • Homogenize a single adult P. xylostella or a pool of 3-5 larvae in a suitable lysis buffer.

    • Use a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions for insect tissue.

    • Elute the DNA in nuclease-free water or the provided elution buffer.

  • PCR Amplification:

    • Design primers flanking the regions of the PxRyR gene known to harbor resistance mutations (e.g., around codons 4790 and 4946).

    • Set up a standard PCR reaction with a high-fidelity DNA polymerase.

    • Use a thermal cycler with an optimized annealing temperature for your specific primers.

  • Purification and Sequencing:

    • Verify the PCR product size on a 1% agarose gel.

    • Purify the PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).

    • Send the purified product and the corresponding primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with a susceptible PxRyR reference sequence (GenBank accession numbers can be found in relevant literature) to identify any nucleotide changes that result in amino acid substitutions.

Protocol 2: Cytochrome P450 (ECOD) Activity Assay

This protocol is adapted for a 96-well plate format.

  • Enzyme Preparation:

    • Homogenize 10-15 larvae in ice-cold 0.1 M phosphate (B84403) buffer (pH 7.5).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant as the enzyme source. Determine the protein concentration.

  • Assay Reaction:

    • In a black 96-well plate, add 50 µL of the enzyme supernatant to each well.

    • Add 150 µL of 0.1 M phosphate buffer (pH 7.5).

    • Initiate the reaction by adding 10 µL of 10 mM 7-ethoxycoumarin (B196162) (in methanol).

    • Incubate at 30°C for 30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of a 1:1 mixture of glycine buffer (pH 10.4) and ethanol.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 390 nm and an emission wavelength of 440 nm.

    • Generate a standard curve using 7-hydroxycoumarin to quantify the product formed. Normalize the activity to the protein concentration.

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This protocol uses 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

  • Enzyme Preparation:

    • Prepare the enzyme supernatant as described in Protocol 2.

  • Assay Reaction:

    • In a clear, UV-transparent 96-well plate, prepare a reaction mixture containing:

      • 180 µL of 0.1 M phosphate buffer (pH 6.5).

      • 10 µL of 20 mM reduced glutathione (GSH).

      • 10 µL of the enzyme supernatant.

    • Initiate the reaction by adding 10 µL of 20 mM CDNB (in ethanol).

  • Measurement:

    • Immediately measure the change in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the rate of reaction (ΔOD/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity. Normalize to the protein concentration.[12]

Protocol 4: qRT-PCR for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from a pool of larvae using TRIzol reagent or a commercial RNA extraction kit.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Design primers for your target gene (e.g., CYP6BG1) and a validated reference gene (e.g., EF1-α).

    • Prepare a reaction mix containing SYBR Green master mix, primers, and diluted cDNA.

    • Run the reaction on a qRT-PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the Cq (quantification cycle) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCq method, comparing the expression in the resistant strain to a susceptible strain.

References

Technical Support Center: Managing Cyclaniliprole Resistance in Field Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing cyclaniliprole resistance in field populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an anthranilic diamide (B1670390) insecticide. Its mode of action involves the disruption of ryanodine (B192298) receptors (RyR), which are intracellular calcium channels crucial for muscle and nerve function in insects.[1] This disruption leads to uncontrolled calcium release from the sarcoplasmic reticulum, resulting in muscle contraction, paralysis, and eventual death of the insect. The Insecticide Resistance Action Committee (IRAC) classifies this compound under Group 28.[2][3]

Q2: What are the primary mechanisms of resistance to this compound and other diamide insecticides?

Resistance to diamide insecticides, including this compound, primarily occurs through two mechanisms:

  • Target-site resistance: This involves mutations in the ryanodine receptor (RyR) gene, which reduces the binding affinity of the insecticide to its target site.[4] Common mutations associated with diamide resistance in various lepidopteran pests include G4946E/V, I4790M/K, and Y4667D/C.[1] For instance, the I4790K mutation in the RyR gene has been linked to high levels of resistance to cyantraniliprole (B1669382) and cross-resistance to other diamides, including this compound, in Spodoptera frugiperda.[4][5]

  • Metabolic resistance: This involves enhanced detoxification of the insecticide by metabolic enzymes before it can reach the target site. The most commonly implicated enzymes are cytochrome P450 monooxygenases (P450s).[6][7] Overexpression of specific P450 genes, such as CYP6B50 in Spodoptera litura and CYP4G68 in Bemisia tabaci, has been associated with resistance to diamide insecticides.[6][8]

Q3: Is there evidence of cross-resistance between this compound and other diamide insecticides?

Yes, high levels of cross-resistance among diamide insecticides are well-documented.[4] A strain of Spodoptera frugiperda selected for resistance to cyantraniliprole, which exhibited the I4790K RyR mutation, also showed high cross-resistance to flubendiamide, chlorantraniliprole (B1668704), and this compound.[4][5] This indicates that a target-site mutation conferring resistance to one diamide insecticide can often confer resistance to others in the same class.

Q4: What are the best practices for managing this compound resistance in the field?

Effective resistance management is crucial to preserve the efficacy of this compound and other diamide insecticides.[3] An Integrated Pest Management (IPM) approach is recommended, incorporating the following strategies:

  • Insecticide Rotation: Avoid the repeated use of insecticides with the same mode of action (IRAC Group 28).[9][10] Rotate this compound with insecticides from different chemical classes.

  • Monitoring: Regularly monitor pest populations for signs of resistance.[11][12] This can be done through field scouting and laboratory bioassays to detect shifts in susceptibility.

  • Use of Economic Thresholds: Apply insecticides only when pest populations reach economically damaging levels to reduce selection pressure.[12]

  • Proper Application: Always follow the label instructions for application rates and timing.[13][14] Under-dosing can lead to the survival of moderately resistant individuals.

  • Incorporate Non-Chemical Control Methods: Utilize cultural practices, biological control agents, and resistant crop varieties to reduce reliance on chemical insecticides.[2][14]

Troubleshooting Guides

Problem 1: I am observing reduced efficacy of this compound in my field trials.

Possible Cause Troubleshooting Step
Development of Insecticide Resistance 1. Collect samples of the target pest from the affected field. 2. Conduct a dose-response bioassay (see Experimental Protocols) to determine the LC50 of the field population and compare it to a known susceptible population. 3. If resistance is confirmed, perform molecular analysis to identify potential RyR mutations or conduct synergist bioassays to investigate metabolic resistance.
Improper Application 1. Verify that the correct application rate, timing, and spray coverage were used as per the product label.[13] 2. Ensure that the spray equipment was properly calibrated.[13]
Environmental Factors 1. Consider if environmental conditions (e.g., rainfall, high temperatures) could have degraded the insecticide.
Incorrect Pest Identification 1. Confirm the identity of the target pest, as this compound's efficacy can vary between species.

Problem 2: My dose-response bioassay results are inconsistent.

Possible Cause Troubleshooting Step
Insect Viability 1. Ensure that the insects used in the bioassay are healthy and of a consistent age and developmental stage.
Reagent Preparation 1. Double-check all calculations for insecticide dilutions.[15] 2. Prepare fresh serial dilutions for each experiment.
Assay Conditions 1. Maintain consistent environmental conditions (temperature, humidity, photoperiod) throughout the experiment.[16]
Contamination 1. Ensure all equipment and rearing containers are thoroughly cleaned to avoid cross-contamination.

Quantitative Data Summary

Table 1: Resistance Ratios of Various Pest Populations to Diamide Insecticides

Pest SpeciesInsecticideResistance Ratio (RR)Country/RegionReference
Spodoptera frugiperdaCyantraniliprole3414-foldBrazil[4]
Plutella xylostellaChlorantraniliproleUp to 2,000-foldChina (Guangdong)[17]
Bemisia tabaciCyantraniliprole5.0 to 59.6-foldChina[8]
Spodoptera lituraChlorantraniliprole489.99-fold-[6]
Spodoptera lituraCyantraniliprole38.24-fold-[6]
Myzus persicaeThis compound2.56-fold (after 26 generations of selection)Lab Strain[18]

Table 2: LC50 Values of Diamide Insecticides against Susceptible and Resistant Strains

Pest SpeciesStrainInsecticideLC50 (µg a.i./mL)Reference
Spodoptera frugiperdaSusceptible (SUS)Cyantraniliprole-[4]
Spodoptera frugiperdaResistant (CYA-R)Cyantraniliprole10095.31[4]
Bemisia tabaciSusceptible (MED-S)Cyantraniliprole-[8]
Bemisia tabaciField PopulationsCyantraniliprole8.521 to 101.474[8]

Experimental Protocols

1. Dose-Response Bioassay (Diet-Overlay Method for Lepidoptera)

This protocol is adapted from methods used for Spodoptera frugiperda.[4]

  • Preparation of Insecticide Solutions: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone). From this stock, prepare a series of at least seven serial dilutions in distilled water containing a surfactant.

  • Diet Preparation: Prepare an artificial diet according to a standard recipe for the target insect species.

  • Application: Dispense a known volume of the artificial diet into the wells of a multi-well plate. Apply a small volume of each insecticide dilution evenly onto the surface of the diet in each well. Allow the solvent to evaporate completely. A control group should be treated with distilled water and surfactant only.

  • Insect Infestation: Place one larva (e.g., third-instar) into each well. Seal the plates to prevent escape.

  • Incubation: Incubate the plates under controlled conditions (e.g., 25 ± 2 °C, 60 ± 10% relative humidity, 14:10 h light:dark photoperiod).[16]

  • Mortality Assessment: Assess larval mortality after a set period (e.g., 96 hours). Larvae that are unable to move in a coordinated manner when prodded with a fine brush are considered dead.[16]

  • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population), 95% confidence limits, and the slope of the dose-response curve. The resistance ratio (RR) is calculated by dividing the LC50 of the field population by the LC50 of a known susceptible population.

2. Molecular Detection of RyR Mutations (qPCR-based Allelic Discrimination)

  • DNA Extraction: Extract genomic DNA from individual insects (adults or larvae) using a commercial DNA extraction kit.

  • Primer and Probe Design: Design primers and fluorescently labeled probes (e.g., TaqMan®) that are specific to the wild-type and mutant alleles of the target RyR gene mutation (e.g., I4790K).

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the extracted DNA, primers, probes, and a suitable qPCR master mix.

  • Genotype Calling: The qPCR instrument will detect the fluorescence signals from the probes. The resulting allelic discrimination plot will cluster individuals into three groups: homozygous susceptible, heterozygous, and homozygous resistant.

  • Frequency Calculation: Calculate the frequency of the resistance allele in the population based on the number of individuals in each genotype group.

Visualizations

G cluster_0 This compound This compound Ryanodine Receptor (RyR) Ryanodine Receptor (RyR) This compound->Ryanodine Receptor (RyR) Binds to Ca2+ Channel Opening Ca2+ Channel Opening Ryanodine Receptor (RyR)->Ca2+ Channel Opening Activates SR/ER Lumen SR/ER Lumen Cytosol Cytosol Uncontrolled Ca2+ Release Uncontrolled Ca2+ Release Ca2+ Channel Opening->Uncontrolled Ca2+ Release Leads to Muscle Contraction & Paralysis Muscle Contraction & Paralysis Uncontrolled Ca2+ Release->Muscle Contraction & Paralysis

Caption: this compound's mode of action signaling pathway.

G Field Population Collection Field Population Collection Dose-Response Bioassay Dose-Response Bioassay Field Population Collection->Dose-Response Bioassay Data Analysis (LC50) Data Analysis (LC50) Dose-Response Bioassay->Data Analysis (LC50) Resistance Confirmed? Resistance Confirmed? Data Analysis (LC50)->Resistance Confirmed? Molecular Analysis (qPCR) Molecular Analysis (qPCR) Resistance Confirmed?->Molecular Analysis (qPCR) Yes Synergist Bioassay Synergist Bioassay Resistance Confirmed?->Synergist Bioassay Yes Report Susceptibility Report Susceptibility Resistance Confirmed?->Report Susceptibility No Identify Mechanism Identify Mechanism Molecular Analysis (qPCR)->Identify Mechanism Synergist Bioassay->Identify Mechanism

Caption: Experimental workflow for resistance monitoring.

G Start Start Monitor Pest Population Monitor Pest Population Start->Monitor Pest Population Threshold Exceeded? Threshold Exceeded? Monitor Pest Population->Threshold Exceeded? Threshold Exceeded?->Monitor Pest Population No Apply this compound (Group 28) Apply this compound (Group 28) Threshold Exceeded?->Apply this compound (Group 28) Yes Evaluate Efficacy Evaluate Efficacy Apply this compound (Group 28)->Evaluate Efficacy Rotate to Different MoA Rotate to Different MoA Continue Monitoring Continue Monitoring Rotate to Different MoA->Continue Monitoring Resistance Suspected? Resistance Suspected? Evaluate Efficacy->Resistance Suspected? Resistance Suspected?->Rotate to Different MoA No Conduct Bioassay Conduct Bioassay Resistance Suspected?->Conduct Bioassay Yes Conduct Bioassay->Rotate to Different MoA Continue Monitoring->Monitor Pest Population

References

Technical Support Center: Optimizing Cyclaniliprole Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the spray application of Cyclaniliprole for enhanced coverage and experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound, and how does this influence spray application strategy?

A1: this compound is a diamide (B1670390) insecticide belonging to IRAC Group 28.[1] Its mode of action is the activation of insect ryanodine (B192298) receptors, leading to an uncontrolled release of internal calcium stores, which causes muscle contraction, paralysis, and eventual death of the target pest.[1] It is effective through both contact and ingestion.[1] Given its systemic and translaminar properties, achieving thorough and uniform spray coverage is crucial to ensure the active ingredient reaches the target pests and is adequately absorbed by the plant tissue. While the systemic nature can compensate for slightly imperfect coverage, optimal efficacy is achieved when the spray is distributed evenly across the plant canopy.

Q2: What are the key factors I should consider to optimize this compound spray coverage in my experiments?

A2: To achieve optimal spray coverage, you should focus on the interplay of several factors:

  • Nozzle Selection: The type and size of the nozzle directly impact droplet size and spray pattern.

  • Operating Pressure: Pressure affects the droplet size spectrum; higher pressures generally produce finer droplets.

  • Spray Volume: The volume of the spray solution applied per unit area influences the thoroughness of the coverage.

  • Adjuvants: The addition of adjuvants can modify the physical properties of the spray solution to improve deposition and uptake.

  • Environmental Conditions: Wind speed, temperature, and humidity can significantly affect spray drift and droplet evaporation.

Q3: What droplet size is generally recommended for a systemic insecticide like this compound?

A3: For systemic insecticides, a "Medium" droplet size classification is often recommended as a good balance between achieving adequate coverage and minimizing spray drift.[2] Very fine droplets can provide excellent coverage but are highly susceptible to drift, while very coarse droplets can lead to poor coverage and may bounce off the leaf surface.[3]

Q4: How can adjuvants improve the performance of my this compound spray application?

A4: Adjuvants can enhance the effectiveness of your spray application in several ways:

  • Surfactants: Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.

  • Oils (e.g., Methylated Seed Oils): Can enhance the penetration of the active ingredient through the waxy cuticle of the leaf. Using a penetrating adjuvant is often recommended for diamide insecticides.

  • Stickers: Help the spray droplets adhere to the leaf surface, improving rainfastness.

  • Drift Control Agents: Increase the viscosity of the spray solution to produce larger, heavier droplets that are less prone to drift.

Always consult the this compound product label for any specific adjuvant recommendations or restrictions.

Q5: How do I properly assess the quality of my spray coverage?

A5: There are several methods to assess spray coverage:

  • Water-Sensitive Paper (WSP): This is a simple and effective method where yellow cards turn blue upon contact with water droplets, providing a visual representation of the spray pattern and droplet density.

  • Fluorescent Tracers: A fluorescent dye is added to the spray solution. After application, the target surfaces are viewed under a UV light to visualize the coverage. This method allows for quantitative analysis of the deposition.

  • Image Analysis Software: Specialized software can be used to analyze images of WSP or fluorescent tracer deposits to provide quantitative data on percent coverage, droplet density, and droplet size distribution.

Troubleshooting Guides

Issue 1: Poor pest control despite using the recommended concentration of this compound.

Possible Cause Troubleshooting Step
Inadequate Spray Coverage - Action: Conduct a spray coverage assessment using water-sensitive paper or a fluorescent tracer. - Remedy: Adjust spray parameters (nozzle type, pressure, volume) to improve coverage. Ensure the spray is reaching all parts of the plant where the target pest resides.
Incorrect Droplet Size - Action: Review your nozzle selection and operating pressure. - Remedy: Select a nozzle and pressure combination that produces a "Medium" droplet size to balance coverage and drift.
Pest Resistance - Action: Review the treatment history of the pest population. - Remedy: If resistance is suspected, consider rotating to an insecticide with a different mode of action (non-Group 28).
Improper Application Timing - Action: Review the life cycle of the target pest. - Remedy: Apply this compound when the pest is at its most susceptible life stage.

Issue 2: Evidence of significant spray drift.

Possible Cause Troubleshooting Step
Droplet Size is Too Fine - Action: Measure the droplet size spectrum produced by your current nozzle and pressure settings. - Remedy: Switch to a nozzle that produces a coarser droplet spectrum or reduce the operating pressure.
High Wind Speed During Application - Action: Measure and record wind speed during spray application. - Remedy: Avoid spraying in windy conditions (generally above 10 mph).
Incorrect Boom Height - Action: Measure the distance between the spray boom and the target canopy. - Remedy: Adjust the boom height according to the nozzle manufacturer's recommendations to ensure proper spray pattern development and minimize drift.
Lack of Drift-Reducing Adjuvant - Action: Review the composition of your spray solution. - Remedy: Consider adding a drift control agent to your tank mix.

Data Presentation

Table 1: Influence of Nozzle Type and Pressure on Droplet Size Classification

Nozzle TypeOperating Pressure (psi)Droplet Size Classification
Standard Flat-Fan30Medium
Standard Flat-Fan60Fine
Low-Drift/Air-Induction30Coarse
Low-Drift/Air-Induction60Medium
Hollow Cone40Fine
Hollow Cone80Very Fine

This table provides a general guide. Always refer to the specific manufacturer's specifications for your chosen nozzle.

Table 2: General Recommendations for Droplet Density on Water-Sensitive Paper

Application TypeTarget Droplet Density (droplets/cm²)
Insecticides (Systemic)20-30
Insecticides (Contact)50-70
Fungicides (Systemic)20-30
Fungicides (Contact)50-70
Herbicides (Systemic)20-30
Herbicides (Contact)30-40

Experimental Protocols

Protocol 1: Assessing Spray Coverage Using Water-Sensitive Paper

1. Objective: To visually and quantitatively assess the spray coverage and droplet distribution on a target plant surface.

2. Materials:

  • Water-sensitive paper (WSP) cards
  • Gloves
  • Paper clips or staples
  • Digital scanner or high-resolution camera
  • Image analysis software (e.g., ImageJ)

3. Methodology:

  • Placement of WSP:
  • Wearing gloves to avoid marking the cards, place WSP cards at various locations within the plant canopy.
  • Secure the cards to both the upper (adaxial) and lower (abaxial) leaf surfaces using paper clips.
  • Distribute cards at different heights (top, middle, and bottom) and depths (exterior and interior) of the canopy to get a comprehensive assessment.
  • Spray Application:
  • Prepare the this compound spray solution according to your experimental protocol.
  • Perform the spray application using the desired equipment and settings.
  • Card Collection:
  • Allow the WSP cards to dry completely before handling.
  • Carefully collect the cards, ensuring they are labeled according to their position in the canopy.
  • Data Analysis:
  • Scan or photograph the WSP cards at a high resolution.
  • Use image analysis software to quantify the percent area covered by droplets and the number of droplets per unit area (droplets/cm²).

Protocol 2: Quantitative Analysis of Spray Deposition using a Fluorescent Tracer

1. Objective: To quantitatively measure the amount of spray solution deposited on leaf surfaces.

2. Materials:

  • Fluorescent tracer dye (e.g., Rhodamine B)
  • Fluorometer
  • Distilled water or appropriate solvent for elution
  • Collection vials
  • Leaf washing apparatus
  • Micropipettes

3. Methodology:

  • Preparation of Spray Solution:
  • Prepare a stock solution of the fluorescent tracer.
  • Add a known concentration of the tracer to the this compound spray solution.
  • Spray Application:
  • Perform the spray application as planned.
  • Sample Collection:
  • Collect leaf samples from various locations within the treated area immediately after the spray has dried.
  • Elution of Tracer:
  • Wash each leaf sample with a known volume of solvent to elute the fluorescent tracer.
  • Collect the wash solution (eluate) in a labeled vial.
  • Fluorometric Measurement:
  • Measure the fluorescence of the eluate using a fluorometer.
  • Use a standard curve prepared from known concentrations of the tracer to determine the amount of tracer deposited on each leaf sample.
  • Data Normalization:
  • Measure the surface area of each washed leaf.
  • Express the deposition as the volume of spray solution per unit of leaf area (e.g., µL/cm²).

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase cluster_output Output A Define Experimental Parameters (Nozzle, Pressure, etc.) B Prepare this compound Spray Solution A->B C Place Water-Sensitive Paper/Collect Pre-Spray Leaf Samples B->C D Perform Spray Application C->D E Collect WSP/Treated Leaf Samples D->E F Scan WSP/Elute Tracer from Leaves E->F G Analyze Images/ Measure Fluorescence F->G H Quantify Coverage/ Deposition G->H I Data Interpretation and Optimization H->I

Caption: Experimental workflow for assessing spray coverage and deposition.

logical_relationship cluster_input Input Variables cluster_process Spray Characteristics cluster_output Outcome Nozzle Nozzle Type & Size DropletSize Droplet Size Spectrum Nozzle->DropletSize SprayPattern Spray Pattern Nozzle->SprayPattern Pressure Operating Pressure Pressure->DropletSize Adjuvant Adjuvant Selection Adjuvant->DropletSize Volume Spray Volume Coverage Target Coverage Volume->Coverage DropletSize->Coverage SprayPattern->Coverage Deposition Deposition Efficiency Coverage->Deposition Efficacy Biological Efficacy Deposition->Efficacy

Caption: Key factors influencing spray application efficacy.

References

Technical Support Center: Stability of Cyclaniliprole Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclaniliprole analytical standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound, including troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: For long-term storage, solid this compound analytical standards should be stored in a freezer at approximately -20°C in the dark.[1] Technical grade this compound has been shown to be stable for at least two years under normal storage conditions.[2] Stock solutions, particularly in acetonitrile (B52724), should be stored in amber vials at 4°C.[3][4]

Q2: How stable is this compound in common organic solvents used for stock solutions?

A2: this compound exhibits good stability in acetonitrile. A stock solution of 1000 µg/mL in acetonitrile has been shown to be stable for at least three months when stored in an amber vial in a refrigerator at 4°C.[3][4] While data on other organic solvents like methanol (B129727) or acetone (B3395972) is limited, it is best practice to prepare fresh working solutions from a refrigerated stock solution and to monitor for any signs of degradation, such as discoloration or the appearance of extraneous peaks in the chromatogram.

Q3: What are the main factors that can cause the degradation of this compound analytical standards?

A3: The primary factors that can lead to the degradation of this compound are exposure to light (photolysis) and hydrolysis, especially in alkaline conditions. Temperature can also influence the rate of degradation.

Q4: What are the known degradation pathways and products of this compound?

A4: The main degradation pathways for this compound are hydrolysis and photolysis.

  • Hydrolysis: The major metabolic pathway involves the hydrolysis of the phenyl amide moiety, leading to the formation of several degradation products. This process is accelerated in alkaline conditions.

  • Photolysis: this compound is susceptible to photodegradation. The aqueous photolysis half-life is approximately 0.5 days.[5]

Key degradation products identified from metabolism studies, which may also be relevant for the degradation of analytical standards, include:

  • YT-1284: Formed by the hydrolysis of the phenyl amide moiety.

  • NSY-27: Formed by the further hydrolysis of YT-1284.

  • NSY-28: Formed by ring condensation of YT-1284.

For the related compound, cyantraniliprole, the primary photolysis and hydrolysis product is IN-J9Z38 . Similar degradation products may be expected for this compound.

Below is a diagram illustrating the potential degradation pathway of this compound based on its known metabolic fate.

G Potential Degradation Pathway of this compound This compound This compound YT1284 YT-1284 This compound->YT1284 Hydrolysis NSY27 NSY-27 YT1284->NSY27 Hydrolysis NSY28 NSY-28 YT1284->NSY28 Ring Condensation

A potential degradation pathway for this compound.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results or loss of analyte peak area over time. Degradation of the this compound stock or working solution.1. Verify Storage Conditions: Ensure stock solutions are stored at 4°C in amber vials and solid standards are at -20°C. 2. Prepare Fresh Solutions: Prepare a new stock solution from the solid standard and fresh working solutions. Compare the results with the old solutions. 3. Check Solvent Quality: Use high-purity, HPLC-grade solvents. Older or lower-grade solvents may contain impurities that can accelerate degradation. 4. Minimize Light Exposure: Protect solutions from light by using amber vials or covering them with aluminum foil.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Analyze a Freshly Prepared Standard: This will help confirm if the new peaks are absent in the fresh standard. 2. Review Degradation Pathways: Compare the retention times of the unknown peaks with those of known or suspected degradation products if reference standards are available. 3. Stress Testing: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and aid in their identification.
Poor recovery of this compound from spiked samples. Degradation of the spiking solution or instability in the sample matrix during processing.1. Use Freshly Prepared Spiking Solutions. 2. Evaluate Matrix pH: If the sample matrix is alkaline, it may cause hydrolysis. Consider adjusting the pH of the extraction solvent. 3. Minimize Sample Processing Time: Process samples promptly after extraction to reduce the potential for degradation. 4. Check Storage of Extracted Samples: If extracts are stored before analysis, ensure they are kept at a low temperature (e.g., 4°C or -20°C) and protected from light. Residues of this compound in various plant matrices have been shown to be stable for at least 18 months when stored at -20°C.[2][5]

Experimental Protocols

Protocol for Stability Testing of this compound Stock Solutions

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under defined storage conditions.

Objective: To determine the stability of a this compound stock solution over time under specified storage conditions (e.g., 4°C in the dark, room temperature with light exposure).

Materials:

  • This compound analytical standard

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks

  • Amber glass vials with screw caps

  • HPLC or UPLC-MS/MS system

  • Calibrated analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Storage:

    • Aliquot the stock solution into several amber glass vials.

    • Store the vials under the desired conditions (e.g., refrigerated at 4°C, at room temperature (20-25°C), and exposed to light).

  • Analysis:

    • At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), analyze one of the stored vials.

    • On each analysis day, prepare a fresh stock solution of the same concentration for comparison.

    • Dilute both the stored and fresh stock solutions to a suitable working concentration for analysis.

    • Analyze the solutions using a validated analytical method (e.g., UPLC-MS/MS).

  • Data Evaluation:

    • Compare the peak area of the this compound from the stored solution to that of the freshly prepared solution.

    • Calculate the percentage of the remaining this compound at each time point.

    • A common acceptance criterion is that the concentration of the stored solution should be within ±10% of the initial concentration.

Below is a workflow diagram for the stability testing protocol.

G Workflow for this compound Stock Solution Stability Testing start Start prep_stock Prepare this compound Stock Solution start->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot store Store under Defined Conditions aliquot->store time_point At Each Time Point store->time_point prep_fresh Prepare Fresh Stock Solution time_point->prep_fresh analyze Analyze Stored and Fresh Solutions by UPLC-MS/MS time_point->analyze prep_fresh->analyze evaluate Evaluate Data (Compare Peak Areas) analyze->evaluate evaluate->time_point end End evaluate->end Study Complete

A workflow for conducting stability tests on this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability of this compound.

AnalyteMatrix/SolventConcentrationStorage TemperatureStorage DurationStabilityReference
This compoundAcetonitrile1000 µg/mL4°C3 monthsStable[3][4]
Technical this compoundSolid-Normal conditions≥ 2 yearsStable[2]
This compound ResiduesPlant Matrices--20°C≥ 18 monthsStable[1][2][5]
This compoundAqueous Solution--0.5 days (photolysis half-life)-[5]

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to validate all analytical methods and stability studies in your laboratory under your specific experimental conditions.

References

Technical Support Center: Cyclaniliprole Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Cyclaniliprole and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound?

A1: The primary degradation and metabolic pathways of this compound involve several key transformations. In plants, the most significant metabolites are formed through the cleavage of the cyclopropyl (B3062369) amide moiety and internal ring condensation. In animals, metabolism is similar, with hydrolysis of the phenyl amide moiety being a major pathway.[1] Key degradation products identified across various matrices (plants, animals, soil, and water) include:

  • NK-1375: Formed by the internal ring condensation of the pyridyl and amide moieties.[1]

  • YT-1284: Results from the cleavage of the cyclopropyl amide moiety.[1]

  • NSY-27: Formed through the further hydrolysis of YT-1284.[1]

  • NSY-28: Results from ring condensation.[1]

Q2: What is the general analytical workflow for identifying and quantifying this compound and its degradation products?

A2: The typical analytical workflow involves sample extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for sample preparation.[2][3]

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification & Reporting Sample Sample Collection (e.g., fruit, vegetable, soil) Extraction Extraction (Acetonitrile) Sample->Extraction QuEChERS method Cleanup Cleanup (d-SPE or DPX) Extraction->Cleanup Remove interferences LCMS UHPLC-MS/MS Analysis Cleanup->LCMS Inject extract Data Data Acquisition & Processing LCMS->Data MRM mode Quant Quantification Data->Quant Matrix-matched calibration Report Reporting Quant->Report Summarize results

Caption: A generalized workflow for the analysis of this compound and its metabolites.

Q3: What are the typical limits of quantification (LOQs) for this compound and its metabolites?

A3: For most plant and animal matrices, a validated limit of quantitation (LOQ) of 0.01 mg/kg is commonly achieved for both this compound and its major metabolites like NK-1375 using LC-MS/MS methods.[1][4] In water analysis, an LOQ of 0.1 µg/L has been reported.[5]

Troubleshooting Guide

Problem 1: Poor peak shape or low sensitivity during LC-MS/MS analysis.

  • Possible Cause: Suboptimal mobile phase composition.

  • Solution: The addition of volatile acids or salts to the mobile phase can significantly impact peak shape and signal response.[6] Experiment with different aqueous phase compositions, such as ultrapure water, or water with additives like 0.1% formic acid, 0.2% formic acid, 5 mM ammonium (B1175870) formate (B1220265), or a combination of 5 mM ammonium formate and 0.1% formic acid, to find the optimal conditions for your analytes.[6]

  • Possible Cause: Matrix effects leading to signal suppression or enhancement.

  • Solution: Matrix effects can be mitigated through effective sample cleanup. Disposable pipette extraction (DPX) cleanup has been shown to reduce matrix effects.[7][8] Always use matrix-matched calibration curves for accurate quantification.

Problem 2: Low recovery of this compound or its degradation products during sample preparation.

  • Possible Cause: Inefficient extraction.

  • Solution: Ensure the sample is thoroughly homogenized with the extraction solvent (typically acetonitrile). The QuEChERS method, which involves extraction with acetonitrile (B52724) followed by partitioning with salts like MgSO₄ and NaCl, is widely used and generally provides good recoveries.[7]

  • Possible Cause: Loss of analyte during the cleanup step.

  • Solution: The choice of sorbent for dispersive solid-phase extraction (d-SPE) is critical. While graphitized carbon black (GCB) can be effective for removing pigments, it may also adsorb planar analytes like this compound, leading to low recoveries.[7] Consider using alternative sorbents like primary secondary amine (PSA) or styrene-divinylbenzene (SDB).

Problem 3: Inconsistent quantification results.

  • Possible Cause: Instability of analytes in stored samples.

  • Solution: this compound and its metabolite NK-1375 have demonstrated stability for at least 18 months when stored frozen at -20°C in various plant matrices.[4] Ensure samples are stored under appropriate conditions and analyze them within the validated stability period.

  • Possible Cause: Inaccurate calibration.

  • Solution: Prepare fresh calibration standards regularly. Use matrix-matched standards to compensate for any matrix effects that are not completely removed during sample cleanup. A satisfactory linearity (r > 0.99) should be achieved for the calibration curve over the desired concentration range.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its major metabolite, NK-1375, in various commodities.

Table 1: Residue Levels of this compound and NK-1375 in Various Crops

CropThis compound Residue (mg/kg)Total this compound Residue (Parent + NK-1375) (mg/kg)
Grapes0.036 - 0.590.036 - 0.59
Pears0.037 - 0.140.051 - 0.16
Plums0.019 - 0.0910.030 - 0.11
PeachesNot specified0.030 - 0.20
CherriesNot specifiedNot specified, Max Residue Level: 0.7
Strawberries0.054 - 0.340.065 - 0.36
Melons0.014 - 0.0870.024 - 0.099
Cucumbers< 0.01 - 0.025< 0.01 - 0.036
Leaf Lettuce0.094 - 3.00.11 - 3.3
Spinach1.4 - 4.61.5 - 5.5
PotatoesNot expected to be quantifiableMax Residue Level: 0.01(*)

Data compiled from supervised residue trials. Total residues for dietary risk assessment include parent this compound and metabolite NK-1375, expressed as parent equivalents by applying a conversion factor of 1.064 to NK-1375.[4]

Table 2: Half-lives of this compound in Different Matrices

MatrixHalf-life (days)Conditions
Cabbage1.8 - 2.7Field conditions
Pakchoi2.9 - 6.4Field conditions
Soil (Pakchoi field)8.7 - 18.2Field conditions
Cucumber2.2Field conditions (Zhejiang)
Tomato2.8Field conditions (Zhejiang)
Soil (Cucumber/Tomato field)9.5Field conditions (Zhejiang)
Inceptisol Soil8.7 - 86.6Varied light, temperature, moisture, and CO2 levels

Half-life data is influenced by environmental factors.[2][3][9][10][11]

Experimental Protocols

Methodology for Determination of this compound and NK-1375 in Plant Matrices

This protocol is based on a validated LC-MS/MS method.[1][4]

  • Extraction:

    • Homogenize a representative sample of the plant matrix.

    • Extract a sub-sample (e.g., 10 g) with acetonitrile or an acetonitrile/water mixture.

    • Shake vigorously for a specified time (e.g., 1 minute).

    • Add buffering salts (e.g., MgSO₄, NaCl) to induce phase separation.

    • Centrifuge to separate the acetonitrile layer.

  • Cleanup (Solid Phase Extraction - SPE):

    • Take an aliquot of the acetonitrile extract.

    • Pass the extract through an appropriate SPE cartridge (e.g., a polymeric sorbent) to remove co-extractive interferences.

    • Elute the analytes with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization and peak shape.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for confirmation and quantification.

This compound Degradation Pathway

degradation_pathway cluster_pathways Degradation Pathways This compound This compound YT1284 YT-1284 This compound->YT1284 Cleavage of cyclopropyl amide NK1375 NK-1375 This compound->NK1375 Internal ring condensation NSY27 NSY-27 YT1284->NSY27 Further hydrolysis NSY28 NSY-28 YT1284->NSY28 Ring condensation

References

Technical Support Center: Cyclaniliprole Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of soil pH on the degradation rate of Cyclaniliprole.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of soil pH on the degradation rate of this compound?

Q2: How is this compound expected to degrade in soil?

A2: The primary routes of this compound dissipation in the environment are aqueous and soil photolysis.[5] In laboratory studies under aerobic soil conditions, this compound has shown long persistence.[6] While specific degradation pathways in soil as a function of pH are not well-documented for this compound, degradation for related diamide (B1670390) insecticides often involves intramolecular rearrangements and hydrolysis.[7][8][9] It is crucial to monitor for known and potential new metabolites during your experiments.

Q3: Are there any known degradation products of this compound I should be monitoring?

A3: Yes, photolysis studies have identified NK-1375 and NU-536 as major photodegradates.[6] When conducting soil degradation studies, it is advisable to monitor for these compounds as well as other potential transformation products.

Q4: What are the typical half-lives (DT50) reported for this compound in soil?

A4: this compound is generally persistent in soil. Laboratory aerobic soil half-lives at 20°C have been reported to range from 1409 to 1728 days.[6] Field dissipation studies have shown half-lives ranging from 381 to 1247 days.[5][6] It is important to note that these values are not broken down by soil pH and represent a range across different soil types and environmental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant degradation of this compound observed over the expected timeframe. 1. Suboptimal microbial activity: The soil used may have low microbial populations, or the experimental conditions (e.g., temperature, moisture) are not conducive to microbial growth. 2. Strong sorption: In acidic soils with high organic matter, this compound may be tightly bound to soil particles, reducing its bioavailability for microbial degradation.[10][11] 3. Incorrect analytical method: The extraction and analytical methods may not be efficient for your soil type, leading to an underestimation of degradation.1. Verify soil health: Use fresh, viable soil. Ensure moisture is maintained at an appropriate level (e.g., 40-60% of water holding capacity) and incubate at a suitable temperature (e.g., 20-25°C).[12] 2. Analyze both soil and leachate (if applicable): This can help to account for the fraction of the compound that is sorbed versus in the soil solution. 3. Validate your analytical method: Perform spike and recovery experiments at each pH level to ensure the efficiency of your extraction and quantification methods.[13]
High variability in degradation rates between replicates. 1. Inhomogeneous soil: The soil used for the experiment may not be well-mixed, leading to variations in pH, organic matter, and microbial populations between replicates. 2. Inconsistent application: The spiking of this compound onto the soil may not be uniform. 3. Fluctuations in incubation conditions: Inconsistent temperature or moisture levels across samples can lead to variable degradation rates.1. Homogenize the soil: Thoroughly mix and sieve the soil before dividing it into experimental units. 2. Standardize the application: Use a precise method to apply the this compound solution to the soil to ensure even distribution. 3. Ensure consistent incubation: Use a temperature-controlled incubator and monitor moisture levels regularly, adjusting as needed.
Unexpected degradation products are detected. 1. Contamination: The soil or reagents used may be contaminated. 2. Alternative degradation pathways: The specific soil pH and microbial community may be promoting a degradation pathway that has not been previously documented.1. Run a blank control: Always include a control sample with untreated soil to check for background contamination. 2. Characterize the unknowns: Use advanced analytical techniques (e.g., LC-MS/MS, GC-MS) to identify the structure of the unknown metabolites. This could be a novel finding.

Data Presentation

The following table presents a hypothetical summary of data from an experiment investigating the effect of soil pH on the degradation of this compound. Researchers should aim to generate similar data from their experiments.

Soil pH This compound Half-Life (DT50) in days (Mean ± SD) Major Metabolite(s) Detected Endpoint this compound Concentration (% of initial)
5.01550 ± 85-88%
7.01200 ± 60NK-137575%
9.0750 ± 45NK-1375, Unidentified Metabolite A45%

Experimental Protocols

Objective: To determine the degradation rate and half-life (DT50) of this compound in soil at three different pH levels.

Materials:

  • Analytical grade this compound

  • Radiolabeled 14C-Cyclaniliprole (optional, for metabolite tracking)

  • A well-characterized soil (e.g., sandy loam)

  • Acids (e.g., H2SO4) and bases (e.g., Ca(OH)2) for pH adjustment

  • Incubator

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Soil Preparation and pH Adjustment:

    • Sieve the soil to remove large debris and ensure homogeneity.

    • Divide the soil into three batches. Adjust the pH of each batch to the target levels (e.g., 5.0, 7.0, 9.0) using appropriate acids or bases.

    • Allow the pH-adjusted soils to equilibrate for at least one week, monitoring and readjusting the pH as necessary.

  • Spiking the Soil:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the stock solution to each batch of pH-adjusted soil to achieve the desired initial concentration. Ensure even distribution by thorough mixing.

    • Allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Divide each batch of spiked soil into multiple replicates for each time point.

    • Adjust the moisture content of the soil to 50% of its maximum water holding capacity.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120 days), collect replicate samples from each pH group.

    • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS).

    • Analyze the extracts using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the concentration of the parent compound and any identified metabolites.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH level.

    • Use first-order kinetics to model the degradation and calculate the degradation rate constant (k) and the half-life (DT50) for each pH.

Visualizations

Experimental_Workflow cluster_prep 1. Soil Preparation cluster_exp 2. Experiment Setup cluster_analysis 3. Analysis cluster_results 4. Data Interpretation A Collect and Sieve Soil B Divide Soil into Batches A->B C Adjust pH to 5.0, 7.0, 9.0 B->C D Equilibrate Soil C->D E Spike Soil with this compound D->E F Incubate at 25°C in the Dark E->F G Collect Samples at Time Intervals F->G H Solvent Extraction G->H I HPLC or LC-MS/MS Analysis H->I J Calculate Degradation Rate (k) I->J K Determine Half-Life (DT50) J->K

Caption: Workflow for assessing this compound degradation in soil.

References

Technical Support Center: Enhancing the Photostability of Cyclaniliprole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photostability of Cyclaniliprole formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of this compound's photostability.

Issue ID Problem Potential Causes Troubleshooting Steps
CS-P-01 Rapid degradation of this compound in preliminary photostability studies. 1. Inherent photosensitivity of the this compound molecule. 2. Lack of photostabilizing agents in the formulation. 3. Inappropriate solvent system that may promote photodegradation.1. Incorporate UV Absorbers: Add a broad-spectrum UV absorber to the formulation. Benzophenones or benzotriazoles are common choices for pesticide formulations. 2. Introduce Antioxidants/Radical Scavengers: Photodegradation can be mediated by reactive oxygen species. Include antioxidants such as butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS). 3. Evaluate Solvent Effects: Test the photostability of this compound in different solvents to identify a system that minimizes degradation.
CS-P-02 Inconsistent results between replicate photostability experiments. 1. Variability in light source intensity or spectral distribution. 2. Inconsistent sample positioning within the photostability chamber. 3. Fluctuation in temperature and/or humidity. 4. Non-homogeneity of the formulation.1. Calibrate Light Source: Regularly calibrate the light source in your photostability chamber to ensure consistent output as per ICH Q1B guidelines. 2. Standardize Sample Placement: Use a template or marked sample holder to ensure all samples are equidistant from the light source. 3. Monitor Environmental Conditions: Continuously monitor and control temperature and humidity within the chamber. 4. Ensure Formulation Homogeneity: Thoroughly mix the formulation before taking samples for testing.
CS-A-01 Difficulty in resolving this compound from its degradation products using HPLC. 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Co-elution of degradants with the parent peak.1. Optimize Mobile Phase: Adjust the mobile phase gradient, pH, and organic modifier concentration to improve separation. 2. Select an Appropriate Column: Test different stationary phases (e.g., C18, phenyl-hexyl) to find the best selectivity for this compound and its photoproducts. 3. Conduct a Forced Degradation Study: Intentionally degrade a sample of this compound to generate its degradation products. Analyze this sample to identify the retention times of the degradants and optimize the HPLC method for their separation from the parent compound.
CS-A-02 Mass balance in the stability study is less than 95%. 1. Formation of volatile or non-UV active degradation products. 2. Incomplete extraction of this compound or its degradants from the sample matrix. 3. Adsorption of the analyte to container surfaces.1. Use a Mass-Sensitive Detector: Employ a mass spectrometer (LC-MS/MS) in conjunction with a UV detector to identify and quantify non-chromophoric degradants. 2. Validate Extraction Method: Ensure the efficiency of your sample extraction procedure for both the active ingredient and its potential degradation products. 3. Use Inert Containers: Utilize silanized glass or other inert containers to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound when exposed to light?

A1: As an anthranilic diamide (B1670390) insecticide, this compound is susceptible to photodegradation. Based on studies of structurally similar diamide insecticides like chlorantraniliprole (B1668704) and cyantraniliprole (B1669382), the primary photodegradation pathways likely involve intramolecular rearrangements and the addition of hydroxyl radicals, leading to cleavage of the molecule.

Q2: What types of photostabilizers are most effective for insecticide formulations?

A2: A combination of UV absorbers and antioxidants is often the most effective strategy. UV absorbers, such as benzophenones and benzotriazoles, dissipate harmful UV radiation as heat. Antioxidants and radical scavengers, like hindered amine light stabilizers (HALS) and butylated hydroxytoluene (BHT), neutralize reactive species that can initiate degradation.

Q3: How do I select the appropriate concentration of a UV absorber for my formulation?

A3: The optimal concentration of a UV absorber should be determined experimentally. Start with a concentration range suggested by the manufacturer (typically 0.1% to 2.0% w/w) and perform a dose-response study. Monitor the degradation of this compound at different UV absorber concentrations to find the level that provides adequate protection without negatively impacting other formulation properties.

Q4: What are the regulatory guidelines for photostability testing?

A4: The primary regulatory guidance for photostability testing is the ICH Q1B guideline. It specifies the light sources, exposure levels, and procedures for testing the photostability of new active substances and drug products. For confirmatory studies, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

Q5: Can I use data from related diamide insecticides to predict the photostability of this compound?

A5: Yes, to some extent. Data from structurally similar compounds like chlorantraniliprole and cyantraniliprole can provide valuable insights into potential degradation pathways and the general susceptibility of the diamide class to photolysis. However, for definitive stability data, it is essential to conduct photostability studies on the specific this compound formulation.

Data on Photostability of Diamide Insecticides

The following table summarizes photolysis data for chlorantraniliprole, a structurally similar diamide insecticide, which can serve as a reference for this compound studies.

Compound Matrix Light Source Half-life (t½) Quantum Yield (Φ) Reference
ChlorantraniliproleDeionized Water (pH 6.1)Simulated Solar Light5.1 days-
ChlorantraniliproleTap Water (pH 8.0)Simulated Solar Light4.1 days-
ChlorantraniliproleAqueous SolutionSimulated Sunlight34.5 ± 4.0 hours0.0099 ± 0.00060

Note: This data is for Chlorantraniliprole and is intended to be illustrative for this compound due to structural similarities. Actual photostability will depend on the specific formulation.

Experimental Protocols

Protocol: Forced Photodegradation Study of a this compound Formulation

Objective: To evaluate the photostability of a this compound formulation and the effectiveness of photostabilizers under controlled UV and visible light exposure.

Materials and Equipment:

  • This compound technical standard

  • This compound formulation (with and without photostabilizers)

  • Placebo formulation (all components except this compound)

  • Photostability chamber compliant with ICH Q1B guidelines (e.g., equipped with a xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • UV-transparent sample containers (e.g., quartz cuvettes)

  • Dark control containers (e.g., wrapped in aluminum foil)

  • Validated stability-indicating LC-MS/MS method for this compound and its known degradants

  • HPLC grade solvents

Procedure:

  • Sample Preparation:

    • Prepare solutions of the this compound formulation (with and without photostabilizers) and the placebo formulation in a suitable solvent to a known concentration (e.g., 10 µg/mL).

    • Transfer aliquots of each solution into separate UV-transparent containers.

    • Prepare dark control samples for each formulation by wrapping the containers in aluminum foil.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to light conditions as specified in ICH Q1B (a total illumination of ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of near UV energy).

    • At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw samples for analysis.

  • Analysis:

    • Analyze the samples, including the dark controls, using the validated LC-MS/MS method.

    • Quantify the concentration of this compound remaining at each time point.

    • Identify and quantify any major degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for all formulations.

    • Determine the degradation rate and half-life of this compound in each formulation.

    • Assess the mass balance by comparing the decrease in this compound concentration with the increase in degradation products.

Visualizations

cluster_degradation Photodegradation Pathway of a Diamide Insecticide This compound This compound Excited_State Excited State this compound* This compound->Excited_State UV/Visible Light Rearrangement Intramolecular Rearrangement Products Excited_State->Rearrangement Cleavage Molecular Cleavage Products Excited_State->Cleavage + •OH

Caption: A simplified proposed photodegradation pathway for a diamide insecticide like this compound.

cluster_workflow Experimental Workflow for Photostability Testing A Prepare Formulations (Active, Active + Stabilizer, Placebo) B Prepare Samples (Light-Exposed & Dark Control) A->B C Expose Samples in Photostability Chamber (ICH Q1B) B->C D Withdraw Samples at Defined Time Intervals C->D E Analyze by LC-MS/MS D->E F Quantify this compound & Degradants E->F G Calculate Degradation Rate & Half-life F->G

Caption: Workflow for conducting a forced photodegradation study of a this compound formulation.

Technical Support Center: Cross-Resistance Patterns of Cyclaniliprole and Other Diamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on cross-resistance patterns between cyclaniliprole and other diamide (B1670390) insecticides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other diamide insecticides?

A1: this compound and other diamide insecticides, such as chlorantraniliprole (B1668704) and flubendiamide, act by selectively activating insect ryanodine (B192298) receptors (RyRs).[1][2] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing muscle contraction, paralysis, and ultimately, the death of the insect.[1]

Q2: What is the main cause of resistance to diamide insecticides?

A2: The primary mechanism of resistance to diamide insecticides is target-site insensitivity due to mutations in the ryanodine receptor (RyR) gene.[1][3][4] These mutations alter the binding affinity of the insecticide to the RyR, reducing its efficacy.[4][5] Metabolic resistance, where insects exhibit enhanced metabolism of the insecticide, has also been suggested as a potential contributing factor.[3]

Q3: Is there cross-resistance between this compound and other diamide insecticides?

A3: Yes, high levels of cross-resistance among diamide insecticides is a significant concern.[1][4] Strains resistant to one diamide, such as cyantraniliprole (B1669382), have shown high cross-resistance to other diamides including flubendiamide, chlorantraniliprole, and this compound.[4][6][7][8] This is often due to specific mutations in the ryanodine receptor that confer resistance to multiple compounds within this class.[1]

Q4: Which specific mutations in the ryanodine receptor are associated with high levels of diamide resistance?

A4: Several point mutations in the ryanodine receptor gene have been linked to diamide resistance. Notably, the G4946E, I4790M, and I4790K mutations in Plutella xylostella (diamondback moth) are well-documented to confer moderate to high levels of resistance to five commercial diamides, including this compound.[9] The I4790K mutation, in particular, has been shown to confer the highest levels of resistance, with resistance ratios exceeding 1000-fold.[9] Similar mutations, such as G4903E, I4746M, G4903V, and I4746T, have been identified in other pests like Tuta absoluta (tomato leafminer).[5]

Q5: Can resistance to diamides be managed?

A5: Yes, implementing integrated resistance management (IRM) strategies is crucial to delay the development and spread of resistance.[1] Key strategies include rotating insecticides with different modes of action, using insecticides at the recommended label rates, and continuous monitoring of pest populations for changes in susceptibility.[1][10]

Troubleshooting Guides

Problem: I am observing reduced efficacy of this compound in my experiments with a pest population previously exposed to other diamides.

Possible Cause: This is a strong indication of cross-resistance. The pest population may have developed resistance to the previously used diamide(s), and this resistance extends to this compound due to a shared mode of action and resistance mechanism.

Troubleshooting Steps:

  • Confirm Resistance: Conduct a dose-response bioassay to determine the LC50 (lethal concentration 50%) of this compound for the suspected resistant population and compare it to a known susceptible population. A significantly higher LC50 in the test population confirms resistance.

  • Molecular Analysis: Sequence the ryanodine receptor gene of the resistant population to identify known mutations associated with diamide resistance (e.g., G4946E, I4790M, I4790K).[9]

  • Investigate Alternative Chemistries: Test insecticides with different modes of action to find an effective alternative for controlling the resistant population.

Problem: My radioligand binding assay shows no significant difference in binding affinity of this compound between susceptible and suspected resistant insect membrane preparations.

Possible Cause: While target-site resistance is the most common mechanism, metabolic resistance could be a contributing factor. The resistant insects might be metabolizing the insecticide more efficiently before it reaches the target site.

Troubleshooting Steps:

  • Synergist Bioassays: Conduct bioassays with and without synergists that inhibit metabolic enzymes (e.g., piperonyl butoxide for P450 monooxygenases). A significant increase in mortality in the presence of a synergist suggests metabolic resistance.

  • Enzyme Activity Assays: Measure the activity of detoxification enzymes such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases in the resistant and susceptible populations. Elevated enzyme activity in the resistant strain points towards metabolic resistance.[11]

Quantitative Data Summary

The following tables summarize the cross-resistance patterns of various insect strains to different diamide insecticides. The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Table 1: Cross-Resistance of a Cyantraniliprole-Resistant Strain of Spodoptera frugiperda to Other Diamides [4][6][7][8]

InsecticideChemical ClassResistance Ratio (RR)
CyantraniliproleAnthranilic Diamide3414-fold
FlubendiamidePhthalic DiamideHigh
ChlorantraniliproleAnthranilic DiamideHigh
This compoundAnthranilic DiamideHigh

Table 2: Resistance Levels Conferred by Different Ryanodine Receptor Mutations in Plutella xylostella [9]

MutationDiamide Insecticides TestedResistance Ratio (RR) Range
I4790MFlubendiamide, Chlorantraniliprole, Cyantraniliprole, Tetraniliprole, this compound16- to 57-fold
G4946EFlubendiamide, Chlorantraniliprole, Cyantraniliprole, Tetraniliprole, this compound39- to 739-fold
I4790KFlubendiamide, Chlorantraniliprole, Cyantraniliprole, Tetraniliprole, this compound1199- to >2778-fold

Experimental Protocols

1. Diet-Incorporated Bioassay

This method is used to determine the toxicity of an insecticide when ingested by the insect.

  • Insect Rearing: Maintain a susceptible and a resistant insect colony under controlled conditions (temperature, humidity, photoperiod).

  • Insecticide Preparation: Prepare a series of concentrations of the diamide insecticide. Incorporate these concentrations into the artificial diet of the insects. A control group should receive a diet without the insecticide.

  • Exposure: Place third-instar larvae onto the treated diet in individual wells of a bioassay tray.

  • Mortality Assessment: After a specific period (e.g., 72 hours), assess mortality. Larvae that are unable to move when prodded with a fine brush are considered dead.[1]

  • Data Analysis: Use probit analysis to calculate the LC50 value. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant population by the LC50 of the susceptible population.[1]

2. Topical Application Bioassay

This method directly applies a known dose of insecticide to individual insects.

  • Insect Handling: Anesthetize insects of a specific age and weight, typically with carbon dioxide.[1]

  • Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect. The control group receives the solvent only.

  • Observation: Place the treated insects in clean containers with a food source and maintain them under controlled conditions.

  • Mortality Assessment: Assess mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the LD50 (lethal dose 50%) using probit analysis.

Visualizations

Diamide_Action_Pathway cluster_muscle_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Ca_cytosol Cytosolic Ca²⁺ RyR->Ca_cytosol Ca²⁺ Release SR Sarcoplasmic Reticulum (Ca²⁺ Store) Contraction Muscle Contraction Paralysis Ca_cytosol->Contraction Increased Ca²⁺ leads to Diamides This compound & Other Diamides Diamides->RyR Activates

Caption: Signaling pathway of diamide insecticide action on insect ryanodine receptors.

Cross_Resistance_Workflow cluster_experiment Cross-Resistance Experimental Workflow start Start: Suspected Resistant Population bioassay 1. Conduct Dose-Response Bioassays (e.g., Diet-Incorporated or Topical) start->bioassay lc50 2. Calculate LC50 Values for this compound & Other Diamides bioassay->lc50 rr 3. Determine Resistance Ratios (RR) (RR = LC50_Resistant / LC50_Susceptible) lc50->rr molecular 4. Molecular Analysis: Sequence Ryanodine Receptor Gene rr->molecular mutation 5. Identify Resistance-Associated Mutations molecular->mutation conclusion Conclusion: Characterize Cross-Resistance Pattern mutation->conclusion

Caption: Experimental workflow for determining cross-resistance patterns.

Logical_Relationship cluster_relationship Logical Relationship of Diamide Resistance RyR_Mutation Ryanodine Receptor Mutation (e.g., I4790K) Reduced_Binding Reduced Diamide Binding Affinity RyR_Mutation->Reduced_Binding leads to Cross_Resistance Cross-Resistance to Other Diamides (e.g., this compound) RyR_Mutation->Cross_Resistance directly leads to Resistance Resistance to a Specific Diamide (e.g., Cyantraniliprole) Reduced_Binding->Resistance results in Resistance->Cross_Resistance often confers

Caption: Logical relationship between RyR mutations and cross-resistance.

References

Technical Support Center: Fitness Costs of Cyclaniliprole Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the fitness costs associated with cyclaniliprole resistance. Given the limited direct research on this compound-resistant strains, this guide incorporates data from studies on the sublethal effects of this compound and fitness cost analyses of closely related diamide (B1670390) insecticides like chlorantraniliprole (B1668704) and cyantraniliprole (B1669382).

Frequently Asked Questions (FAQs)

Q1: What are fitness costs in the context of insecticide resistance?

A1: Fitness costs are deleterious effects on an organism's survival and reproduction in an insecticide-free environment, which are associated with the evolution of insecticide resistance.[1][2] These costs arise because the genetic mutations or physiological changes that confer resistance can also negatively impact essential life history traits.[1][3]

Q2: What specific fitness costs have been observed with resistance to diamide insecticides, the class this compound belongs to?

A2: Studies on diamide insecticides like chlorantraniliprole and cyantraniliprole have revealed several fitness costs in resistant insect populations. These include:

  • Prolonged developmental time: Larval and pupal stages may last longer.[4]

  • Reduced fecundity: Females may lay fewer eggs.[4]

  • Decreased fertility: A lower percentage of eggs may hatch.[5][6]

  • Shorter adult lifespan: The longevity of adult insects can be reduced.[4][5]

  • Lowered intrinsic rate of increase (r): This demographic parameter, which reflects the population's growth rate, is often lower in resistant strains.[4]

  • Reduced net reproductive rate (R₀): The number of female offspring produced by a female during her lifetime can be diminished.[5][6]

Q3: Is there direct evidence of fitness costs in this compound-resistant insect strains?

A3: Currently, there is a lack of extensive published research specifically detailing the fitness costs in insect strains that have developed resistance to this compound. However, studies on the sublethal effects of this compound on susceptible aphids have shown significant negative impacts on survival and reproductive parameters, suggesting that the development of resistance could incur fitness costs.[7] For instance, exposure to sublethal concentrations of this compound has been shown to reduce the net reproductive rate (R₀) in the F1 generation of Rhopalosiphum padi.[7]

Q4: How can I measure fitness costs in my this compound-resistant insect colony?

A4: The most common method for measuring fitness costs is through life table analysis.[8] This involves comparing the life history traits of a resistant strain with a susceptible counterpart under controlled, insecticide-free conditions. Key parameters to measure include developmental time, survival rates at each life stage, adult longevity, and female fecundity.[8]

Troubleshooting Guides

Problem 1: I am not observing any significant fitness costs in my this compound-resistant strain compared to the susceptible strain.

  • Possible Cause 1: Genetic Background. The genetic background of the strains being compared can influence the outcome of fitness cost experiments.[2] If the susceptible and resistant strains are not from a similar genetic background, differences in life history traits may be due to other genetic variations and not the resistance allele itself.

    • Solution: If possible, use or create near-isogenic lines (NILs). NILs share a very similar genetic background, with the primary difference being the presence or absence of the resistance allele. This minimizes confounding genetic factors.

  • Possible Cause 2: Environmental Conditions. The expression of fitness costs can be environment-dependent.[4] The specific laboratory conditions (e.g., temperature, humidity, diet) might not be conducive to revealing the fitness trade-offs.

    • Solution: Vary the experimental conditions. For example, introducing stressors like suboptimal temperatures or different host plants might reveal fitness costs that are not apparent under ideal conditions.

  • Possible Cause 3: Amelioration of Fitness Costs. Over time, resistant populations can evolve modifier genes that compensate for the negative pleiotropic effects of the resistance allele, thereby reducing or eliminating the fitness cost.

    • Solution: If you are working with a long-established resistant colony, consider that fitness costs may have been ameliorated. It is important to document the history of the colony.

Problem 2: My results show inconsistent or highly variable fitness cost data between experimental replicates.

  • Possible Cause 1: Inconsistent Experimental Setup. Minor variations in temperature, humidity, diet quality, or insect density between replicates can lead to significant differences in life history traits.

    • Solution: Strictly standardize all experimental protocols. Ensure that environmental conditions are precisely controlled and monitored. Use a consistent and high-quality diet for all experimental groups.

  • Possible Cause 2: Observer Bias. If measurements are taken manually, there can be subjective differences in assessing developmental stages or counting eggs.

    • Solution: Whenever possible, use automated or semi-automated methods for data collection. If manual observation is necessary, ensure that the observers are well-trained and, if feasible, blinded to the treatment groups.

Quantitative Data Summary

The following tables summarize quantitative data on fitness costs from studies on this compound and other diamide insecticides.

Table 1: Sublethal Effects of this compound on Life History Traits of Aphids (Rhopalosiphum padi and Schizaphis graminum)

ParameterSpeciesTreatment (this compound)Result Compared to ControlCitation
Fourth Nymph Stage DurationR. padiLC₃₅Significantly reduced[7]
Third Nymph Stage DurationS. graminumLC₁₅Shortened[7]
Net Reproductive Rate (R₀)R. padi (F₁ generation)LC₃₅Significantly reduced[7]

Table 2: Fitness Costs Associated with Cyantraniliprole Resistance in Plutella xylostella

ParameterResistant StrainSusceptible StrainCitation
Egg Hatchability80%95%[5][6]
Net Reproductive Rate (R₀) (individuals/female)1545[5][6]
Adult Male Longevity (days)6.0 ± 0.28.0 ± 0.3[5]
Adult Female Longevity (days)8.0 ± 0.310.5 ± 0.4[5]
Fecundity (eggs/female)15 ± 0.520 ± 0.3[5]
Oviposition Period (days)5.0 ± 0.19.0 ± 0.2[5]
Intrinsic Rate of Increase (r) (eggs/day)0.150.22[5]
Finite Rate of Increase (λ)1.161.24[5]
Mean Generation Time (days)16.4017.15[5]

Table 3: Fitness Costs Associated with Chlorantraniliprole Resistance in Spodoptera frugiperda

ParameterResistant StrainSusceptible StrainCitation
Female Adult Longevity (days)41.4643.51[4]
Oviposition Duration (days)5.145.41[4]
Intrinsic Rate of Increase (r) (d⁻¹)0.1620.179[4]
Finite Rate of Increase (λ) (d⁻¹)1.1761.196[4]

Experimental Protocols

Methodology: Life Table Analysis for Assessing Fitness Costs

This protocol outlines the key steps for conducting a life table study to compare the fitness of this compound-resistant and susceptible insect strains.

  • Insect Strains:

    • Obtain a this compound-resistant insect strain and a susceptible strain of the same species.

    • Ideally, the strains should have a similar genetic background (near-isogenic lines are preferred).

    • Rear both strains under identical, insecticide-free laboratory conditions for at least one generation to acclimatize them.

  • Experimental Setup:

    • Initiate the experiment with a cohort of newly laid eggs from each strain.

    • Place individual eggs in separate rearing containers (e.g., Petri dishes, vials) with an appropriate food source.

    • Maintain the cohorts under controlled environmental conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

  • Data Collection:

    • Check the cohorts daily to record the following data for each individual:

      • Developmental stage (egg, larva/nymph instars, pupa, adult).

      • Survival (alive or dead).

    • Upon adult emergence, pair a single male and a single female from the same strain in a new container for mating.

    • Record the pre-oviposition, oviposition, and post-oviposition periods for each female.

    • Count and record the number of eggs laid by each female daily until her death.

    • Monitor a subset of the eggs to determine the hatchability rate.

    • Record the longevity of both male and female adults.

  • Data Analysis:

    • Use the collected life history data to construct age-stage, two-sex life tables.

    • Calculate the following life table parameters for both the resistant and susceptible strains:

      • Age-stage specific survival rate (sₓⱼ)

      • Age-specific survival rate (lₓ)

      • Age-specific fecundity (mₓ)

      • Net reproductive rate (R₀ = Σlₓmₓ)

      • Intrinsic rate of increase (r)

      • Finite rate of increase (λ = eʳ)

      • Mean generation time (T = ln(R₀)/r)

    • Compare the life table parameters between the resistant and susceptible strains using appropriate statistical tests (e.g., t-test, bootstrap analysis).

Visualizations

Experimental_Workflow_for_Fitness_Cost_Analysis start Start: Obtain Resistant (R) and Susceptible (S) Insect Strains acclimatize Acclimatize Strains for ≥1 Generation (Insecticide-Free Conditions) start->acclimatize setup Initiate Cohorts with Individual Eggs (n=100 per strain) acclimatize->setup daily_obs Daily Observations: - Survival - Developmental Stage setup->daily_obs pairing Pair Emerged Adults (1♂ x 1♀) daily_obs->pairing fecundity_obs Daily Fecundity and Longevity Recording pairing->fecundity_obs data_analysis Life Table Data Analysis: - Calculate R₀, r, λ, T fecundity_obs->data_analysis comparison Statistical Comparison of Fitness Parameters (R vs. S) data_analysis->comparison end Conclusion: Determine Presence and Magnitude of Fitness Costs comparison->end Logical_Relationship_Fitness_Cost resistance Insecticide Resistance (e.g., to this compound) mechanism Resistance Mechanism (e.g., Target Site Mutation, Metabolic) resistance->mechanism pleiotropy Pleiotropic Effects mechanism->pleiotropy fitness_cost Fitness Costs (in insecticide-free environment) pleiotropy->fitness_cost traits Negative Impact on: - Development - Fecundity - Longevity - Population Growth fitness_cost->traits

References

Validation & Comparative

Cyclaniliprole vs. Chlorantraniliprole: A Comparative Efficacy Guide Against Spodoptera Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of cyclaniliprole and chlorantraniliprole (B1668704) against various Spodoptera species, a genus of noctuid moths that includes some of the most destructive agricultural pests. Both this compound and chlorantraniliprole belong to the anthranilic diamide (B1670390) class of insecticides and share a common mode of action, targeting the insect's ryanodine (B192298) receptors (RyRs). This guide synthesizes available experimental data to aid researchers in their pest management strategies and in the development of new insecticidal compounds.

Quantitative Efficacy Comparison

While direct comparative studies providing LC50 values for both this compound and chlorantraniliprole against the same Spodoptera species under identical conditions are limited in the readily available scientific literature, the existing data and cross-resistance studies provide valuable insights into their relative efficacy.

Table 1: Efficacy of Chlorantraniliprole against various Spodoptera species.

InsecticideSpeciesLC50Source(s)
ChlorantraniliproleSpodoptera frugiperda0.011 µg a.i. cm-2 (Susceptible Strain)[1][2]
2.610 µg a.i. cm-2 (Resistant Strain)[1][2]
Spodoptera frugiperda9.763 µg/g (2nd instar larvae)[3]
Spodoptera litura0.56 mg a.i. L-1 (moths)[4]
Spodoptera exigua12.747 µg L-1 (neonate larvae)[5]

Table 2: Cross-Resistance Data for Diamide Insecticides in Spodoptera frugiperda.

Resistant StrainInsecticideResistance Ratio (RR)Source(s)
Cyantraniliprole-resistantChlorantraniliproleHigh[6]
This compoundHigh[6]
Chlorantraniliprole-resistantCyantraniliprole (B1669382)~27-fold[1][2]

The high cross-resistance observed between cyantraniliprole, chlorantraniliprole, and this compound in Spodoptera frugiperda strongly suggests that these insecticides share a very similar target site and that their efficacy is likely comparable.[6] A strain of S. frugiperda resistant to cyantraniliprole also exhibited high resistance to both chlorantraniliprole and this compound.[6] This indicates that a target-site mutation conferring resistance to one of these diamides will likely confer resistance to the others, implying a similar binding mechanism and, by extension, comparable intrinsic activity against susceptible individuals.

Mode of Action: Ryanodine Receptor Modulation

Both this compound and chlorantraniliprole act as ryanodine receptor modulators.[7] These insecticides bind to and activate the ryanodine receptors located on the sarcoplasmic reticulum of insect muscle cells. This activation leads to an uncontrolled release of internal calcium stores into the cytoplasm, causing muscle contraction, paralysis, and ultimately, the death of the insect.[7] This mode of action is highly selective for insect ryanodine receptors, contributing to the low mammalian toxicity of these compounds.[8]

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Muscle Muscle Cell NerveImpulse Nerve Impulse CaV Voltage-gated Ca2+ Channel NerveImpulse->CaV Depolarizes membrane Vesicle Synaptic Vesicle (Acetylcholine) CaV->Vesicle Ca2+ influx triggers fusion ACh Acetylcholine AChR Nicotinic Acetylcholine Receptor ACh->AChR Binds RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum AChR->RyR Depolarization activates SR Sarcoplasmic Reticulum (Ca2+ store) CaRelease Uncontrolled Ca2+ Release SR->CaRelease Releases Ca2+ Contraction Muscle Contraction -> Paralysis CaRelease->Contraction Diamide This compound / Chlorantraniliprole Diamide->RyR Binds and locks open

Mode of action of diamide insecticides on insect ryanodine receptors.

Experimental Protocols

The following are generalized experimental protocols for insecticide bioassays against Spodoptera species, based on methodologies cited in the literature.

1. Insect Rearing:

  • Spodoptera larvae are typically reared on an artificial diet in a controlled environment (e.g., 25 ± 1°C, 65 ± 5% relative humidity, 14:10 h light:dark photoperiod).

  • For studies on specific life stages, larvae are synchronized in age.

2. Bioassay Methodologies:

  • Diet-Incorporation Bioassay:

    • The insecticide is mixed into the artificial diet at various concentrations.

    • Third-instar larvae are individually placed in wells of a bioassay tray containing the treated diet.

    • Mortality is assessed after a specific period (e.g., 72 hours). Larvae that do not move when prodded with a fine brush are considered dead.

  • Leaf-Dip Bioassay:

    • Leaves of a suitable host plant (e.g., maize, cotton) are dipped in insecticide solutions of varying concentrations for a set time (e.g., 10-30 seconds).

    • The leaves are allowed to air dry.

    • Larvae are then placed on the treated leaves in a petri dish or similar container.

    • Mortality is recorded after a defined exposure period.

  • Topical Application:

    • A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each larva.

    • Control larvae are treated with the solvent only.

    • Treated larvae are then transferred to containers with an untreated food source.

    • Mortality is assessed at set intervals.

3. Data Analysis:

  • Mortality data is corrected for control mortality using Abbott's formula.

  • The concentration-mortality data is subjected to probit analysis to determine the lethal concentration required to kill 50% of the test population (LC50) and other parameters like the slope of the dose-response curve and 95% confidence intervals.

  • Resistance ratios (RR) are calculated by dividing the LC50 of a field or resistant population by the LC50 of a susceptible laboratory strain.

General experimental workflow for insecticide bioassays.

Conclusion

Based on the available evidence from cross-resistance studies, this compound and chlorantraniliprole exhibit a high degree of similarity in their mode of action and are expected to have comparable efficacy against susceptible populations of Spodoptera species. The development of resistance to one of these insecticides is highly likely to confer resistance to the other. Therefore, for the management of susceptible Spodoptera populations, both insecticides can be considered effective tools. However, in regions where resistance to diamide insecticides has been reported, the use of either compound may be compromised. Future research should focus on direct comparative bioassays to establish precise relative potency and to monitor for any subtle differences in their activity against various Spodoptera species and resistant strains.

References

Comparative Toxicity of Cyclaniliprole and Cyantraniliprole to Bees: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicity of two second-generation diamide (B1670390) insecticides, cyclaniliprole and cyantraniliprole (B1669382), to bees. Both compounds are ryanodine (B192298) receptor modulators and are valued for their efficacy against a range of insect pests. However, their impact on non-target organisms, particularly vital pollinators like bees, is a critical area of research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available data, experimental methodologies, and mechanisms of action.

Executive Summary

This compound and cyantraniliprole are anthranilic diamide insecticides that function by activating insect ryanodine receptors, leading to uncontrolled release of intracellular calcium, muscle paralysis, and eventual death of the insect.[1] While both insecticides share a similar mode of action, the available data suggests differences in their toxicity profiles concerning bees. Cyantraniliprole has been more extensively studied, with established acute oral and contact toxicity values for honey bees and other bee species. This compound is also classified as highly toxic to bees, particularly through contact exposure, though a definitive acute oral toxicity value for bees is not as readily available in the public domain.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound and cyantraniliprole to bees based on available experimental data. It is important to note that direct comparative studies are limited, and data has been collated from various sources. Variations in experimental conditions, bee species, and formulations can influence the reported toxicity values.

Table 1: Acute Toxicity of this compound to Adult Honey Bees (Apis mellifera)

Exposure RouteEndpointValue (μg a.i./bee)Source
Contact48-hour LD500.83[2]
Contact48-hour LD500.702[3]
Oral48-hour LD50Data not available in cited sources

Table 2: Acute Toxicity of Cyantraniliprole to Adult Bees

Bee SpeciesExposure RouteEndpointValue (μg a.i./bee)Source
Apis mellifera (Honey Bee)Oral48-hour LD500.1[4]
Apis mellifera (Honey Bee)Contact48-hour LD500.03[4]
Apis mellifera (Honey Bee)Oral48-hour LD50>0.11 (technical grade in water)[5]
Apis mellifera (Honey Bee)Contact48-hour LD50>0.09 (technical grade in water)[5]
Bombus impatiens (Bumble Bee)Oral48-hour LD50>0.54[6]

Table 3: Acute and Chronic Toxicity of Cyantraniliprole to Honey Bee (Apis mellifera) Larvae

Exposure TypeEndpointValue (μ g/larva )Source
AcuteLD500.047
ChronicLD500.064
ChronicNOAEL0.00512

Sublethal Effects

Beyond acute mortality, sublethal exposure to these insecticides can have significant impacts on bee health and colony viability.

  • This compound: Field studies have indicated that applications of this compound at the proposed highest label rate may cause mortality of adult and larval honey bees and could have long-term detrimental effects on the health of honey bee colonies.[2]

  • Cyantraniliprole: Ingestion of cyantraniliprole has been shown to be more toxic than contact exposure in Africanized honey bees, and at higher doses, it can affect their flight ability. Sublethal effects such as cramping and apathy have been observed in acute toxicity tests at doses lower than the LD50.[1] Foraging activity of honey bees can be significantly reduced on the day of and the day after application.[5]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized laboratory protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Test (based on OECD Guideline 213)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult bees.

  • Test Organisms: Young adult worker honey bees (Apis mellifera) of uniform age and from the same source are used.

  • Housing and Feeding: Bees are housed in cages under controlled laboratory conditions (temperature and humidity). They are typically starved for a few hours before the test to ensure consumption of the treated diet.

  • Test Substance Preparation: The test substance is dissolved in a sucrose (B13894) solution at various concentrations.

  • Exposure: A known volume of the treated sucrose solution is provided to groups of bees for a defined period.

  • Observation: Mortality is recorded at specified intervals (e.g., 4, 24, 48, and 72 hours) after the start of exposure. Sublethal effects are also noted.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Contact Toxicity Test (based on OECD Guideline 214)

This test determines the LD50 of a substance following direct topical application to adult bees.

  • Test Organisms: As with the oral toxicity test, young adult worker honey bees of uniform age and from the same source are used.

  • Test Substance Preparation: The test substance is dissolved in a suitable volatile solvent (e.g., acetone).

  • Application: A precise volume of the test solution is applied directly to the dorsal thorax of each bee using a micro-applicator. Control bees are treated with the solvent only.

  • Housing and Observation: After application, the bees are housed in cages with access to a clean sucrose solution. Mortality and sublethal effects are recorded at regular intervals (e.g., 4, 24, 48, and 72 hours).

  • Data Analysis: The LD50 is calculated from the mortality data at each dose level.

Mandatory Visualization

Mechanism of Action: Ryanodine Receptor Activation

This compound and cyantraniliprole exert their insecticidal effects by targeting the ryanodine receptors (RyRs) in insects. The following diagram illustrates the signaling pathway.

Caption: Signaling pathway of diamide insecticides in insect cells.

Experimental Workflow: Acute Bee Toxicity Testing

The following diagram outlines the general workflow for conducting acute oral and contact toxicity tests on bees.

Caption: General experimental workflow for bee acute toxicity testing.

References

Cyclaniliprole: A Comparative Analysis of Efficacy Against Insecticide-Resistant Pest Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insect populations resistant to conventional insecticides presents a significant challenge to global agriculture and food security. Cyclaniliprole, a member of the diamide (B1670390) class of insecticides (IRAC Group 28), has been introduced as a tool for managing a broad spectrum of chewing and sucking insect pests.[1][2] This guide provides a comparative analysis of this compound's efficacy, with a particular focus on its performance against insect populations that have developed resistance to other insecticide classes. The information herein is supported by experimental data to aid in research and development efforts.

Mechanism of Action

This compound, like other diamides, functions by modulating insect ryanodine (B192298) receptors (RyRs).[1][3][4] These receptors are critical for regulating the release of intracellular calcium, which is essential for muscle contraction.[4] this compound locks the RyRs into an open state, causing an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[1] This leads to rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.[1] Due to its high selectivity for insect RyRs, this compound exhibits a favorable toxicological profile for non-target organisms, including mammals.[1]

cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cell Muscle Cell Cytoplasm cluster_effect RyR Ryanodine Receptor (RyR) Ca_Cytoplasm Ca²⁺ (Released) RyR->Ca_Cytoplasm Uncontrolled Release This compound This compound This compound->RyR Binds & Activates Ca_SR Ca²⁺ (Stored) Paralysis Muscle Paralysis & Feeding Cessation Ca_Cytoplasm->Paralysis Leads to P0 Field-Collected Population (P0) F1 F1 Generation (Single-pair crosses) P0->F1 Collect & Rear F2 F2 Generation (Sibling mating) F1->F2 Intercross Screen Expose F2 larvae to discriminating concentration of insecticide F2->Screen Survivors Survivors (Homozygous Resistant) Screen->Survivors Colony Establish Resistant Colony Survivors->Colony

References

A Comparative Analysis of Cyclaniliprole and Spinetoram for Modern Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of two prominent insecticides, Cyclaniliprole and Spinetoram, tailored for researchers, scientists, and professionals in drug development. We will delve into their respective modes of action, spectrum of activity, toxicological profiles, and resistance mechanisms, supported by experimental data.

Overview and Chemical Classification

This compound is a third-generation anthranilic diamide (B1670390) insecticide developed by Ishihara Sangyo Kaisha, Ltd.[1] It is classified under the Insecticide Resistance Action Committee (IRAC) Group 28.[1][2] This group is characterized by its specific mode of action targeting the insect's muscular system.

Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[3][4] As a second-generation spinosyn, it is an advancement on its predecessor, spinosad.[4] Spinetoram is classified under IRAC Group 5, which targets the insect nervous system through a distinct mechanism.[3]

Mode of Action: A Tale of Two Targets

The fundamental difference between this compound and Spinetoram lies in their molecular targets within the insect.

This compound: This insecticide acts as a selective modulator of insect ryanodine (B192298) receptors (RyRs).[1][2] These receptors are calcium channels located in the sarcoplasmic reticulum of muscle cells. This compound binds to these receptors, forcing them into an open state. This leads to an uncontrolled and continuous release of calcium ions from internal stores into the cytoplasm.[2][5] The resulting calcium imbalance disrupts muscle function, causing immediate cessation of feeding, muscle contraction, paralysis, and ultimately, the death of the pest.[1][2] Its high selectivity for insect RyRs over mammalian ones contributes to its favorable toxicological profile for non-target organisms.[2]

cluster_0 cluster_1 Muscle Cell Nerve Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve Impulse->RyR Normal Activation SR Sarcoplasmic Reticulum (SR) (Calcium Store) Contraction Muscle Contraction Paralysis SR->Contraction Uncontrolled Ca²⁺ Flood Ca2+ Ca²⁺ RyR->SR Regulates Ca²⁺ Release This compound This compound This compound->RyR Binds & Locks Open Ca2+->Contraction Triggers cluster_0 Synaptic Cleft cluster_1 Spinetoram Spinetoram nAChR Nicotinic ACh Receptor (nAChR) Spinetoram->nAChR Allosteric Modulation (Prolonged Activation) GABAR GABA Receptor Spinetoram->GABAR Affects ACh Acetylcholine (ACh) ACh->nAChR Binds (Normal Signal) GABA GABA GABA->GABAR Binds (Inhibitory Signal) Excitation Continuous Nerve Firing Paralysis nAChR->Excitation Causes A Prepare Stock & Serial Dilutions of Insecticide C Dip Leaf Discs in Solutions (Treatment & Control) A->C B Excise Uniform Leaf Discs B->C D Air-Dry Treated Leaves C->D E Place Leaf in Petri Dish with Moist Filter Paper D->E F Introduce One 3rd-Instar Larva (n=30 per concentration) E->F G Incubate in Controlled Environment Chamber F->G H Assess Mortality at 24, 48, 72 hours G->H I Data Analysis: Abbott's Formula, Probit Analysis H->I J Determine LC50 & LC90 Values I->J

References

Comparative Analysis of the Residual Activity of Cyclaniliprole and Flubendiamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the residual activity of two key diamide (B1670390) insecticides, cyclaniliprole and flubendiamide (B33115), reveals distinct performance characteristics crucial for researchers and crop protection professionals. While both compounds target the insect ryanodine (B192298) receptor, leading to paralysis and death in susceptible pests, their persistence and long-term efficacy can vary depending on the target pest, crop, and environmental conditions. Direct comparative studies on the residual activity of this compound and flubendiamide are limited in the available scientific literature. However, by examining their performance against common pests in separate and related studies, a comparative overview can be constructed.

Executive Summary of Residual Efficacy

InsecticideTarget PestCropKey Findings on Residual Activity
This compound Helicoverpa armigeraChickpeaShowed significant reduction in larval population and high efficacy.[1][2]
Flubendiamide Helicoverpa armigeraChickpeaProvided effective control, with performance comparable to other diamide insecticides like chlorantraniliprole (B1668704).[3]
Flubendiamide Spodoptera frugiperdaNot SpecifiedIn a comparative study with other insecticides, flubendiamide showed lower residual efficacy than cyantraniliprole (B1669382), a closely related diamide insecticide.[4]
Flubendiamide Helicoverpa zea (Corn Earworm)SoybeanBoth flubendiamide and chlorantraniliprole provided significant mortality for at least 31 days after application. However, chlorantraniliprole showed greater mortality than flubendiamide at 24 and 31 days after treatment.[5]

Detailed Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experimental types cited in the comparison.

Laboratory Bioassay for Residual Efficacy

A common laboratory method to assess the residual activity of insecticides on plant foliage involves the following steps:

  • Plant Treatment: Cultivate the host plant (e.g., cotton, soybean, or tomato) under controlled greenhouse conditions. Apply the insecticide solutions of this compound and flubendiamide to the plant foliage at recommended field rates using a calibrated sprayer to ensure uniform coverage. An untreated control group is maintained and sprayed only with water.

  • Leaf Collection: At specified time intervals after treatment (e.g., 1, 3, 7, 14, 21, and 28 days), collect treated leaves from the plants.

  • Insect Bioassay: Place the collected leaves in Petri dishes or other suitable containers. Introduce a known number of target pest larvae (e.g., third-instar Spodoptera frugiperda or Helicoverpa armigera) onto the treated leaf surfaces.

  • Mortality Assessment: After a set exposure period (e.g., 48 or 72 hours), record the number of dead larvae. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each insecticide at each time interval. This data illustrates the decline in efficacy over time.

Field Efficacy and Persistence Study

Field trials are essential to evaluate the performance of insecticides under real-world conditions. A typical protocol includes:

  • Plot Design: Establish a randomized complete block design with multiple replications for each treatment. Each plot consists of a specified area of the target crop.

  • Insecticide Application: Apply this compound and flubendiamide at their recommended field rates using standard agricultural spray equipment. Include a control group that remains untreated.

  • Pest Population Monitoring: Before and at regular intervals after insecticide application, monitor the population of the target pest in each plot. This can be done by counting the number of larvae per plant or the percentage of damaged plants.

  • Yield Assessment: At the end of the growing season, harvest the crop from each plot and measure the yield to determine the economic impact of the pest control.

  • Residue Analysis: To determine the chemical persistence, collect plant samples at various intervals post-application. Analyze the samples using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the insecticide residue over time.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in evaluating insecticide efficacy, the following diagrams are provided.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis P1 Insect Rearing E2 Introduction of Pest Larvae P1->E2 P2 Insecticide Solution Preparation E1 Insecticide Application to Plants P2->E1 P3 Plant Cultivation P3->E1 E1->E2 D1 Mortality Assessment at Intervals E2->D1 D2 Data Analysis (e.g., Probit Analysis) D1->D2 D3 Determination of Residual Activity D2->D3

Experimental Workflow for Laboratory Bioassay

cluster_insecticide Diamide Insecticide Action RyR Ryanodine Receptor (RyR) in Insect Muscle Cell Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release activates Ca_Store Sarcoplasmic Reticulum (Calcium Store) Ca_Store->Ca_Release releases from Muscle_Paralysis Muscle Paralysis Ca_Release->Muscle_Paralysis Feeding_Cessation Feeding Cessation Ca_Release->Feeding_Cessation Death Insect Death Muscle_Paralysis->Death Feeding_Cessation->Death This compound This compound This compound->RyR binds to Flubendiamide Flubendiamide Flubendiamide->RyR binds to

Signaling Pathway of Diamide Insecticides

Conclusion

Based on the available data, both this compound and flubendiamide demonstrate effective residual activity against key lepidopteran pests. However, the duration of their efficacy can be influenced by the specific pest-crop system. For instance, while both are effective against Helicoverpa armigera, some studies suggest that related diamides like chlorantraniliprole and cyantraniliprole may offer longer residual control than flubendiamide against certain pests.[4][5] The choice between this compound and flubendiamide for a pest management program should, therefore, be based on the primary target pest, the crop, and the desired duration of control, taking into account local resistance management strategies. Further direct comparative studies are warranted to provide a more definitive ranking of their residual performance.

References

Cyclaniliprole and Cross-Resistance Within IRAC Group 28 Insecticides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insect resistance to widely used insecticides is a critical challenge in agriculture and public health. Cyclaniliprole, a member of the Insecticide Resistance Action Committee (IRAC) Group 28, represents a significant tool in integrated pest management (IPM) strategies. This guide provides an objective comparison of this compound's cross-resistance profile with other key insecticides in the same group, supported by experimental data. Understanding these cross-resistance patterns is paramount for developing sustainable resistance management programs.

Mode of Action and Resistance Mechanisms

IRAC Group 28 insecticides, also known as diamides, exert their effect by targeting the insect ryanodine (B192298) receptor (RyR).[1][2] These compounds lock the RyR into a partially open state, leading to an uncontrolled release of intracellular calcium stores, which in turn causes muscle contraction, paralysis, and ultimately, the death of the insect.[1]

Resistance to diamide (B1670390) insecticides can arise through two primary mechanisms:

  • Target-site modification: Mutations in the ryanodine receptor gene can alter the binding site of the insecticide, reducing its efficacy. Specific amino acid substitutions, such as G4946E and I4790M/K, have been frequently identified in resistant insect populations.[2][3][4]

  • Metabolic resistance: Insects may develop enhanced metabolic pathways to detoxify the insecticide before it reaches the target site. This often involves the overexpression of detoxification enzymes like cytochrome P450 monooxygenases.[5]

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance data for this compound and other IRAC Group 28 insecticides from various studies. The resistance ratio (RR) is a key metric, calculated as the LC₅₀ (lethal concentration for 50% of the population) of the resistant strain divided by the LC₅₀ of a susceptible strain. A higher RR indicates a greater level of resistance.

InsecticideInsect SpeciesResistant StrainThis compound RRChlorantraniliprole RRCyantraniliprole (B1669382) RRFlubendiamide RRStudy
This compoundSpodoptera frugiperdaCYA-RHighHigh3414-foldHighBoaventura et al. (2025)[3][4]
CyantraniliprolePlutella xylostellaCya-SEL-24.3-fold326-fold14.1-foldLiu et al. (2015)[6]
ChlorantraniliproleTuta absolutaLab-selected-31.7-fold-2.3-foldMuthusamy et al. (2025)[7]

Note: "High" indicates that the study reported high cross-resistance without specifying the exact resistance ratio for that particular compound. The resistance in the S. frugiperda CYA-R strain was selected against cyantraniliprole.

Experimental Protocols

The data presented in this guide are primarily derived from bioassays designed to determine the susceptibility of insect populations to insecticides. The following are detailed methodologies for common experiments.

Leaf-Dip Bioassay for Plutella xylostella (Diamondback Moth)

This method is widely used for assessing the toxicity of insecticides to leaf-feeding insects.

  • Insect Rearing: A susceptible laboratory strain and field-collected resistant strains of P. xylostella are reared on a suitable host plant, such as cabbage (Brassica oleracea), under controlled conditions (typically 25±2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).[8]

  • Insecticide Solutions: Serial dilutions of the technical-grade insecticides (this compound, chlorantraniliprole, etc.) are prepared in a suitable solvent, often acetone, and then diluted with water containing a non-ionic surfactant to ensure even leaf coverage.[8]

  • Leaf Treatment: Cabbage leaf discs are individually dipped into the insecticide solutions for a standardized period (e.g., 10 seconds) with gentle agitation. Control leaves are dipped in the solvent-water-surfactant solution only. The treated leaves are then allowed to air-dry.[8]

  • Insect Exposure: Second or third instar larvae of a uniform age and size are placed onto the treated leaf discs in ventilated containers (e.g., Petri dishes). A minimum of 40 larvae are used for each concentration, divided into at least four replicates.[8]

  • Mortality Assessment: Mortality is recorded after a specific exposure period, typically 72 to 96 hours for diamide insecticides.[9][10] Larvae are considered dead if they are unable to make coordinated movements when gently prodded with a fine brush.

  • Data Analysis: The concentration-mortality data are subjected to probit analysis to calculate the LC₅₀ values for each insecticide and insect strain. The resistance ratio is then calculated by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.[11]

Diet-Overlay Bioassay for Spodoptera frugiperda (Fall Armyworm)

This method is suitable for insects that can be reared on an artificial diet.

  • Insect Rearing: Larvae of S. frugiperda are reared on a standardized artificial diet in a controlled environment.

  • Insecticide Application: A known volume of each insecticide concentration is evenly applied to the surface of the artificial diet in individual wells of a multi-well plate. The solvent is allowed to evaporate.[12]

  • Insect Exposure: One third-instar larva is placed in each well containing the treated diet.[3]

  • Mortality Assessment: Mortality is assessed after 96 hours of exposure.[3]

  • Data Analysis: LC₅₀ values and resistance ratios are calculated as described for the leaf-dip bioassay.[3]

Visualizations

Signaling Pathway of IRAC Group 28 Insecticides

G cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel Activates Ca2+ Ca²⁺ Voltage-gated Ca2+ Channel->Ca2+ Influx Vesicle Vesicle Ca2+->Vesicle Triggers fusion ACh Acetylcholine Vesicle->ACh Releases RyR Ryanodine Receptor (RyR) ACh->RyR Signal Transduction (simplified) Ca2+_muscle Ca²⁺ RyR->Ca2+_muscle Uncontrolled release SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) SR->RyR Muscle Contraction Muscle Contraction Ca2+_muscle->Muscle Contraction Leads to Paralysis Paralysis Muscle Contraction->Paralysis Sustained contraction leads to Diamide Group 28 Insecticide Diamide->RyR Binds and locks open

Caption: Mode of action of IRAC Group 28 insecticides on the insect ryanodine receptor.

Experimental Workflow for Cross-Resistance Study

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Rearing 1. Rear Susceptible & Resistant Insect Strains Insecticide_Prep 2. Prepare Serial Dilutions of Insecticides Treatment 3. Treat Leaf Discs or Diet with Insecticide Solutions Insecticide_Prep->Treatment Exposure 4. Expose Larvae to Treated Substrate Treatment->Exposure Incubation 5. Incubate under Controlled Conditions Exposure->Incubation Mortality_Assessment 6. Assess Mortality after 72-96 hours Incubation->Mortality_Assessment Probit_Analysis 7. Calculate LC₅₀ Values (Probit Analysis) Mortality_Assessment->Probit_Analysis RR_Calculation 8. Calculate Resistance Ratio (RR) Probit_Analysis->RR_Calculation

Caption: General workflow for conducting an insecticide cross-resistance bioassay.

Logical Relationship of Cross-Resistance in Diamides

G cluster_insecticides Other Group 28 Insecticides Selection_Pressure Sustained Use of a Group 28 Insecticide (e.g., this compound) Resistance Development of Resistance to the Selecting Agent Selection_Pressure->Resistance Cross_Resistance Cross-Resistance to other Group 28 Insecticides Resistance->Cross_Resistance Often leads to Chlorantraniliprole Chlorantraniliprole Cross_Resistance->Chlorantraniliprole Cyantraniliprole Cyantraniliprole Cross_Resistance->Cyantraniliprole Flubendiamide Flubendiamide Cross_Resistance->Flubendiamide

Caption: Relationship between selection pressure and cross-resistance within Group 28.

References

Validating the Target Site of Cyclaniliprole in Resistant Insect Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insect resistance to novel insecticides like cyclaniliprole poses a significant challenge to effective pest management. Validating the target site and understanding the molecular basis of this resistance are crucial for developing sustainable control strategies and designing next-generation insecticides. This guide provides a comparative analysis of this compound's efficacy against susceptible and resistant insect strains, supported by experimental data and detailed methodologies for key validation experiments.

Comparative Efficacy of this compound

This compound, an anthranilic diamide (B1670390) insecticide, acts by selectively activating insect ryanodine (B192298) receptors (RyRs), leading to uncontrolled release of intracellular calcium, muscle dysfunction, and ultimately, insect death.[1][2] However, mutations in the RyR gene can confer high levels of resistance.

The following table summarizes the lethal concentration (LC50) values of this compound against a susceptible (SUS) and a resistant (CYA-R) strain of Spodoptera frugiperda (fall armyworm), highlighting the dramatic loss of efficacy in the resistant strain. The CYA-R strain harbors a specific mutation, I4790K, in its ryanodine receptor gene.[1][3]

StrainGenotypeLC50 (μg a.i. mL⁻¹) [95% CI]Resistance Ratio (RR)
Susceptible (SUS) Wild-Type RyR0.12 [0.10–0.15]-
Resistant (CYA-R) RyR with I4790K mutation2488.55 [2199.16–2816.01]19,283.67

Data from a study on Spodoptera frugiperda.[3]

Experimental Protocols for Target Site Validation

Validating the ryanodine receptor as the target site of this compound and confirming the role of specific mutations in conferring resistance involves a multi-faceted approach. Below are detailed protocols for essential experiments.

Insecticide Bioassays (Leaf-Dip Method)

This method determines the dose-response of insect populations to an insecticide.

Objective: To determine the LC50 of this compound for susceptible and resistant insect strains.

Materials:

  • This compound (technical grade)

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Host plant leaves (e.g., cotton, cabbage)

  • Petri dishes

  • Filter paper

  • Third-instar larvae of susceptible and resistant insect strains

  • Fine brush

Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of this compound in acetone. A series of dilutions are then made in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant is also prepared.

  • Leaf Treatment: Dip host plant leaves into the respective insecticide dilutions for 10-30 seconds. The leaves are then air-dried on filter paper.

  • Insect Exposure: Place one treated leaf in each Petri dish. Introduce a set number of third-instar larvae (e.g., 10-20) into each dish using a fine brush.

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality after a specific period (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula. Subject the corrected data to probit analysis to calculate the LC50 values, their 95% confidence intervals, and the slope of the dose-response curve. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Ryanodine Receptor (RyR) Gene Sequencing

This molecular technique identifies mutations in the target site gene.

Objective: To identify mutations in the ryanodine receptor gene of resistant insect strains.

Materials:

  • Individual insects from susceptible and resistant strains

  • DNA/RNA extraction kit

  • Primers designed to amplify specific regions of the RyR gene (particularly the transmembrane domains where resistance mutations are common)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Nucleic Acid Extraction: Extract total RNA or genomic DNA from individual insects of both susceptible and resistant strains following the instructions of a commercial kit.

  • cDNA Synthesis (if starting with RNA): If RNA was extracted, synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the target region of the RyR gene using designed primers and PCR. The PCR program typically involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification of Amplification: Run the PCR products on an agarose (B213101) gel to confirm that a DNA fragment of the expected size has been amplified.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the nucleotide sequences obtained from the resistant and susceptible insects with a reference RyR sequence using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant strain.

[³H]Ryanodine Binding Assay

This radioligand binding assay measures the interaction between the insecticide and its target receptor.

Objective: To compare the binding affinity of the ryanodine receptor for ryanodine (and indirectly, the effect of this compound) in susceptible and resistant insect strains.

Materials:

  • Insect tissues rich in muscle (e.g., thorax) from susceptible and resistant strains

  • [³H]Ryanodine (radioligand)

  • Homogenization buffer

  • Centrifuge

  • Scintillation vials and fluid

  • Scintillation counter

  • Glass fiber filters

  • Various concentrations of unlabeled this compound

Procedure:

  • Membrane Preparation: Dissect and homogenize insect tissues in a cold buffer. Centrifuge the homogenate at a low speed to remove debris. The supernatant is then centrifuged at a high speed to pellet the microsomes, which are rich in ryanodine receptors. Resuspend the pellet in a binding buffer.

  • Binding Reaction: In reaction tubes, incubate the membrane preparation with a fixed concentration of [³H]ryanodine and varying concentrations of unlabeled this compound. The reaction is typically carried out at a specific temperature (e.g., 37°C) for a set duration.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [³H]ryanodine from the free radioligand. Wash the filters quickly with cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Binding: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data to determine the inhibition constant (Ki) or the concentration of this compound that inhibits 50% of the specific [³H]ryanodine binding (IC50). A significantly higher Ki or IC50 value for the resistant strain compared to the susceptible strain indicates reduced binding affinity of the insecticide to the mutated receptor.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Normal Signaling cluster_1 This compound Action (Susceptible) cluster_2 This compound Action (Resistant) SR Sarcoplasmic Reticulum RyR_S Ryanodine Receptor (Susceptible) Ca_store Ca²⁺ Store Ca_cytosol Cytosolic Ca²⁺ Ca_store->Ca_cytosol Regulated Release Contraction Controlled Muscle Contraction Ca_cytosol->Contraction This compound This compound RyR_S2 Ryanodine Receptor (Susceptible) This compound->RyR_S2 Binds & Activates Ca_store2 Ca²⁺ Store Ca_cytosol2 Uncontrolled Ca²⁺ Influx Ca_store2->Ca_cytosol2 Uncontrolled Release Paralysis Paralysis & Death Ca_cytosol2->Paralysis Cyclaniliprole2 This compound RyR_R Mutated Ryanodine Receptor (Resistant) Cyclaniliprole2->RyR_R Reduced Binding Ca_store3 Ca²⁺ Store Ca_cytosol3 Normal Ca²⁺ Level Ca_store3->Ca_cytosol3 No Uncontrolled Release Survival Insect Survival Ca_cytosol3->Survival

Caption: this compound's mechanism of action and resistance.

G start Start: Suspected Resistance bioassay Insecticide Bioassay (Susceptible vs. Resistant Strains) start->bioassay lc50 Determine LC50 & Resistance Ratio bioassay->lc50 molecular_analysis Molecular Analysis lc50->molecular_analysis If RR is high validation Target Site Validated dna_rna DNA/RNA Extraction molecular_analysis->dna_rna pcr PCR Amplification of RyR Gene dna_rna->pcr sequencing Sequencing pcr->sequencing mutation Identify Mutations (e.g., I4790K) sequencing->mutation binding_assay [³H]Ryanodine Binding Assay mutation->binding_assay affinity Compare Binding Affinity binding_assay->affinity affinity->validation If binding is reduced

References

Cyclaniliprole: A Comparative Metabolic Profile in Target and Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential metabolism of the novel diamide (B1670390) insecticide, Cyclaniliprole.

This compound is a second-generation anthranilic diamide insecticide that exhibits potent activity against a range of lepidopteran pests.[1] Its mode of action involves the activation of insect ryanodine (B192298) receptors (RyRs), leading to an uncontrolled release of intracellular calcium, which results in muscle paralysis and eventual death of the target insect. A key attribute of this compound, and diamide insecticides in general, is its remarkable selectivity, displaying high toxicity to target pests while posing a significantly lower risk to non-target organisms such as mammals.[2] This selective toxicity is rooted in the differential metabolism and binding affinity of this compound in various organisms. This guide provides a comparative analysis of the metabolism of this compound in target and non-target species, supported by available experimental data and methodologies.

Executive Summary of Comparative Metabolism

The primary determinant of this compound's selective toxicity lies in its differential interaction with ryanodine receptors. Studies on related diamide insecticides have shown a significantly higher binding affinity for insect RyRs compared to their mammalian counterparts.[3] This disparity in receptor sensitivity is the foundational element of its safety profile in non-target vertebrates.

Metabolically, this compound undergoes different transformation pathways in plants and animals. In plant species, the major metabolite identified is NK-1375, formed through intramolecular cyclization.[4] In contrast, animal metabolism studies in rats, goats, and hens have identified different primary metabolites, including NSY-27 and NSY-28.[4] While the parent compound, this compound, is often the most significant residue found, the divergence in metabolic pathways underscores the different enzymatic systems encountered in plants versus animals.

Quantitative Metabolic Parameters

Table 1: Comparative Absorption and Distribution of this compound

ParameterTarget Organism (e.g., Lepidopteran larvae)Non-Target Organism (Rat)Non-Target Organism (Fish)Non-Target Organism (Bird)
Route of Exposure Oral (ingestion of treated foliage), ContactOralAqueousOral
Oral Absorption Rate Data not publicly availableLow; 8.96–10.67% of a 10 mg/kg bw dose and 2.32–4.77% of a 400 mg/kg bw dose is absorbed.[4]Data not publicly availableData not publicly available
Tissue Distribution Data not publicly availableWidely distributed, with no evidence of bioaccumulation.[5]Potential for bioaccumulation of the parent compound and its more persistent degradates.[6]Rapid metabolism and elimination limit significant bioaccumulation.

Table 2: Comparative Metabolism and Excretion of this compound

ParameterTarget Organism (e.g., Lepidopteran larvae)Non-Target Organism (Rat)Non-Target Organism (Fish)Non-Target Organism (Bird)
Primary Metabolic Pathways Data not publicly available, but likely involves oxidation and conjugation by enzymes such as Cytochrome P450s and GSTs.[7][8][9]Oxidation, HydrolysisLikely involves oxidation and conjugation, but specific pathways for this compound are not detailed.[6]Rapid metabolism is suggested, but specific pathways are not detailed.
Key Metabolites Data not publicly availableNSY-27, NSY-28, YT-1284Data not publicly availableData not publicly available
Metabolism Half-Life Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Primary Route of Excretion Feces (frass)Feces and UrineGill and FecesFeces and Urine
Excretion Profile Data not publicly availableThe majority of the administered dose is excreted within 48 hours.[5]Data not publicly availableData not publicly available

Experimental Protocols

Residue Analysis in Plant and Animal Tissues

A prevalent method for the determination of this compound and its metabolites in various matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][10]

  • Sample Preparation (Plant Matrix):

    • Homogenize the plant sample (e.g., cabbage, apples).

    • Extract the sample with an acetonitrile (B52724)/water mixture.[4]

    • Perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[4]

    • The final extract is then concentrated and analyzed by LC-MS/MS.

  • Sample Preparation (Animal Matrix):

    • Homogenize animal tissues (e.g., liver, muscle, fat) or collect milk samples.

    • Extract the sample with acetonitrile.[4]

    • Perform a liquid-liquid partition with hexane (B92381) to remove lipids, followed by solid-phase extraction (SPE) for further cleanup.[4]

    • Analyze the final extract by LC-MS/MS.

  • LC-MS/MS Conditions:

    • Chromatography: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Limit of Quantitation (LOQ): Typically around 0.01 mg/kg for both this compound and its major metabolites in various matrices.[4]

Ryanodine Receptor Binding Assay

To assess the binding affinity of this compound to ryanodine receptors from different species, a radioligand binding assay is commonly employed.[11][12][13]

  • Preparation of Microsomes:

    • Isolate muscle tissue from the target insect (e.g., thoracic muscle from lepidopteran larvae) and a non-target organism (e.g., skeletal muscle from a rat).

    • Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate the microsomal fraction, which is rich in sarcoplasmic reticulum containing the ryanodine receptors.

  • Binding Assay:

    • Incubate the microsomal preparations with a radiolabeled ligand that binds to the ryanodine receptor, such as [³H]ryanodine.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which is inversely related to the binding affinity.

Signaling Pathway and Experimental Workflow

G Mechanism of Action of this compound cluster_insect Target Insect Muscle Cell cluster_mammal Non-Target Mammalian Muscle Cell This compound This compound RyR_insect Insect Ryanodine Receptor (RyR) This compound->RyR_insect High Affinity Binding SR_insect Sarcoplasmic Reticulum (SR) RyR_insect->SR_insect Activates Ca_release_insect Uncontrolled Ca2+ Release SR_insect->Ca_release_insect Leads to Paralysis Muscle Paralysis & Death Ca_release_insect->Paralysis Cyclaniliprole_mammal This compound RyR_mammal Mammalian Ryanodine Receptor (RyR) Cyclaniliprole_mammal->RyR_mammal Low Affinity Binding SR_mammal Sarcoplasmic Reticulum (SR) RyR_mammal->SR_mammal Weak Activation Ca_release_mammal Minimal Ca2+ Release SR_mammal->Ca_release_mammal Normal_function Normal Muscle Function Ca_release_mammal->Normal_function

Caption: Differential action of this compound on insect vs. mammalian ryanodine receptors.

General Experimental Workflow for Comparative Metabolism Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dosing_target Administer Radiolabeled This compound to Target Insect Sampling_target Collect Hemolymph, Frass, and Tissues at Time Points Dosing_target->Sampling_target Dosing_nontarget Administer Radiolabeled This compound to Non-Target Animal Sampling_nontarget Collect Blood, Urine, Feces, and Tissues at Time Points Dosing_nontarget->Sampling_nontarget Extraction Sample Extraction (e.g., Acetonitrile) Sampling_target->Extraction Sampling_nontarget->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Quantification Quantification of Parent & Metabolites (LC-MS/MS) Cleanup->Quantification Data_analysis Pharmacokinetic Modeling Quantification->Data_analysis

Caption: A generalized workflow for conducting a comparative toxicokinetic study of this compound.

References

Synergistic Effects of Cyclaniliprole with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclaniliprole is an anthranilic diamide (B1670390) insecticide, classified under Group 28 by the Insecticide Resistance Action Committee (IRAC).[1] Its mode of action involves the selective activation of ryanodine (B192298) receptors (RyR) in the muscle cells of target insects.[1] This activation leads to an uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and eventual death of the pest.[1] While this compound is effective as a standalone agent, the combination with other pesticides having different modes of action is a key strategy for enhancing efficacy, broadening the pest control spectrum, and managing insecticide resistance.

Direct, publicly available research detailing the synergistic effects of this compound with other specific pesticides is limited. However, extensive data exists for structurally similar and functionally related anthranilic diamides, such as Chlorantraniliprole and Cyantraniliprole (B1669382). Studies on these related compounds offer valuable insights into potential synergistic partnerships for this compound, particularly with pesticides from the avermectin (B7782182) and neonicotinoid classes. Furthermore, research has demonstrated high cross-resistance between cyantraniliprole and this compound, suggesting that findings related to one may be highly relevant to the other.[2]

This guide provides a comparative analysis based on available experimental data for these closely related diamide insecticides to infer potential synergistic combinations for this compound.

Performance Data: Synergism in Diamide Insecticides

The following tables summarize quantitative data from studies on the combination of Chlorantraniliprole and Cyantraniliprole with other insecticides. The synergistic ratio (SR) or co-toxicity coefficient (CTC) is a key indicator of synergy; a value significantly greater than 1 (for SR) or 100 (for CTC) typically indicates a synergistic interaction.

Table 1: Synergistic Effects of Chlorantraniliprole with Emamectin Benzoate against Spodoptera frugiperda (Fall Armyworm)

Pesticide Combination (Ratio)LC50 (mg/L) - IndividualLC50 (mg/L) - MixtureCo-toxicity Coefficient (CTC)Effect
Emamectin Benzoate (EB)0.383---
Chlorantraniliprole (CT)9.703---
EB : CT (9:1)-0.177239.38Synergistic
EB : CT (7:3)-0.400114.75Additive
EB : CT (5:5)-0.67287.95Additive
EB : CT (3:7)-0.584128.74Synergistic
EB : CT (1:9)-2.05144.59Antagonistic

Data sourced from a diet-incorporated bioassay on 3rd instar larvae of S. frugiperda.[3][4][5][6] A co-toxicity coefficient (CTC) significantly above 100 indicates synergism.[3][4][5][6]

Table 2: Toxicity of Cyantraniliprole and Thiamethoxam against Lipaphis erysimi (Mustard Aphid)

InsecticideTimeLC50 (ppm)LC90 (ppm)Slope
Thiamethoxam24 h39.12223.282.70
48 h28.69193.332.24
Cyantraniliprole24 h105.35660.901.60
48 h93.33520.591.72

Data from a leaf-dip bioassay on 3rd instar nymphs. While this study did not test the mixture, the individual LC50 values provide a baseline for potential combination studies.[7] Combining insecticides with different modes of action, like the diamide Cyantraniliprole (RyR modulator) and the neonicotinoid Thiamethoxam (nAChR agonist), is a common strategy to achieve synergy.[8][9]

Table 3: Cross-Resistance Profile in a Cyantraniliprole-Resistant Strain of Spodoptera frugiperda

InsecticideResistance Ratio (RR)
FlubendiamideHigh
ChlorantraniliproleHigh
This compound High

This study demonstrates that a strain of S. frugiperda selected for resistance to Cyantraniliprole exhibits high cross-resistance to other diamides, including this compound, indicating a shared mechanism of action and resistance. This linkage supports the use of data from other diamides to predict potential synergistic partners for this compound.[2]

Experimental Protocols

The data presented above were generated using standardized bioassay methodologies. A detailed, generalized protocol for assessing insecticide synergy is provided below.

Objective: To determine the median lethal concentration (LC50) of individual insecticides and their mixtures to calculate the synergistic ratio.

1. Insect Rearing:

  • A susceptible strain of the target insect is reared in the laboratory under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Insects are provided with a standard artificial diet or host plant material. For bioassays, uniformly sized larvae (e.g., 3rd instar) or adults are selected.

2. Preparation of Insecticide Solutions:

  • Stock solutions of technical-grade insecticides (e.g., this compound, Abamectin) are prepared in an appropriate solvent (e.g., acetone (B3395972) or DMSO).

  • A series of graded concentrations (typically 5-7) for each insecticide and for their mixtures (at various ratios) are prepared by serial dilution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure uniform coverage.

3. Bioassay Method (Example: Leaf-Dip Bioassay):

  • Host plant leaves (e.g., cabbage, cotton) are cut into discs of a uniform size.

  • Leaf discs are individually dipped into the test solutions for a set time (e.g., 10-20 seconds).

  • Control discs are dipped in distilled water with surfactant only.

  • The treated leaf discs are allowed to air-dry at room temperature.

  • Each dried leaf disc is placed in a separate petri dish lined with moistened filter paper.

  • A set number of test insects (e.g., 10-20 larvae) are introduced into each petri dish.

  • Each concentration and the control are replicated at least three times.

4. Data Collection and Analysis:

  • The petri dishes are maintained under controlled environmental conditions.

  • Mortality is assessed after a specific period (e.g., 24, 48, or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Mortality data is corrected for control mortality using Abbott's formula.

  • The corrected mortality data is subjected to probit analysis to determine the LC50 values, 95% fiducial limits, and slope for each insecticide and mixture.

  • The synergistic ratio (SR) is calculated using the formula: SR = LC50 of Insecticide A alone / LC50 of Insecticide A in the mixture Alternatively, a co-toxicity coefficient (CTC) can be calculated to evaluate the interaction.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase cluster_result Conclusion rearing Insect Rearing (Uniform Life Stage) prep_solutions Prepare Insecticide Stock Solutions rearing->prep_solutions prep_dilutions Create Serial Dilutions (Single & Mixed) prep_solutions->prep_dilutions treat_substrate Treat Substrate (e.g., Leaf Dip) prep_dilutions->treat_substrate expose_insects Introduce Insects to Treated Substrate treat_substrate->expose_insects incubate Incubate Under Controlled Conditions expose_insects->incubate record_mortality Record Mortality (e.g., at 48h) incubate->record_mortality probit_analysis Probit Analysis (Calculate LC50) record_mortality->probit_analysis calc_synergy Calculate Synergistic Ratio (SR or CTC) probit_analysis->calc_synergy conclusion Determine Interaction (Synergism, Additive, Antagonism) calc_synergy->conclusion

Workflow for assessing insecticide synergy.

Signaling Pathways for Synergistic Action

Synergy often arises from combining insecticides that target different physiological pathways. For instance, combining a diamide (acting on muscle calcium channels) with an avermectin (acting on nerve chloride channels) creates a dual assault on the insect's neuromuscular system.

G cluster_diamide This compound (Diamide) cluster_avermectin Partner Insecticide (e.g., Avermectin) ryr Ryanodine Receptor (RyR) in Muscle Cell ca_release Uncontrolled Ca2+ Release ryr->ca_release contraction Continuous Muscle Contraction ca_release->contraction paralysis1 Paralysis contraction->paralysis1 death Enhanced Efficacy & Insect Death paralysis1->death Synergistic Effect glucl Glutamate-Gated Chloride Channel (GluCl) in Nerve Cell cl_influx Increased Cl- Influx glucl->cl_influx hyperpolarization Nerve Hyperpolarization cl_influx->hyperpolarization paralysis2 Paralysis hyperpolarization->paralysis2 paralysis2->death Synergistic Effect

Distinct modes of action leading to synergy.

References

Performance of Cyclaniliprole in Rotation with Other Insecticide Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insecticide resistance is a persistent threat to effective pest management. The rotation of insecticides with different modes of action is a cornerstone of resistance management strategies. This guide provides a comparative analysis of the performance of cyclaniliprole, a Group 28 diamide (B1670390) insecticide, when used in rotation with other key insecticide classes. The information presented is based on experimental data from scientific literature to aid in the development of sustainable and effective pest control programs.

Executive Summary

This compound is a potent insecticide that acts as a modulator of the insect ryanodine (B192298) receptor, leading to impaired muscle function and rapid cessation of feeding.[1] Its unique mode of action makes it a valuable tool for insecticide resistance management (IRM). This guide evaluates the efficacy of this compound in rotational programs against economically important pests such as whiteflies, thrips, and lepidopteran species, comparing its performance to standalone treatments and rotations involving other insecticide classes, including neonicotinoids, spinosyns, and avermectins.

Comparative Efficacy Data

The following tables summarize the performance of this compound in rotation with other insecticide classes based on field and laboratory studies.

Table 1: Efficacy of this compound and Other Insecticides against Sweetpotato Whitefly (Bemisia tabaci)

TreatmentApplication MethodMean No. of Nymphs per Leaf (±SE)Mean No. of Adults per Leaf (±SE)Reference
Untreated Control-25.6 (±3.4)a12.3 (±1.9)a[2]
This compoundFoliar Spray8.7 (±1.5)b4.1 (±0.8)b[2]
Imidacloprid (Neonicotinoid)Drench3.2 (±0.8)c1.5 (±0.4)c[2]
Cyantraniliprole (Diamide)Foliar Spray4.5 (±1.1)c2.3 (±0.6)c[2]
Spinetoram + Sulfoxaflor (Spinosyn + Sulfoximine)Foliar Spray7.9 (±1.3)b3.8 (±0.7)b[2]

Means within a column followed by the same letter are not significantly different (P > 0.05). Data adapted from a study on poinsettia plants.

Table 2: Performance of this compound against Lygus Nymphs in Safflower

TreatmentApplication TimingMean Lygus Nymphs per Sweep (±SE)Reference
Untreated Control-15.2 (±2.1)a[3]
This compound3 applications at 14-day intervals6.8 (±1.2)b[3]
Grower Standard (not specified)3 applications at 14-day intervals4.5 (±0.9)c[3]

Means within a column followed by the same letter are not significantly different (P > 0.05). Data from a 2019 field trial.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Greenhouse Efficacy Trial for Whitefly Control

This protocol is a generalized representation based on common practices in insecticide efficacy studies.

  • Objective: To evaluate the efficacy of foliar and drench applications of various insecticides against the sweetpotato whitefly (Bemisia tabaci) on poinsettia plants.

  • Experimental Design: A randomized complete block design with four blocks (replicates). Each block contains one of each insecticide treatment and an untreated control.

  • Plant Material: Poinsettia plants, variety 'Prestige Red', grown in 6-inch pots with a standard peat-based growing medium.

  • Insect Infestation: Plants are infested with a laboratory-reared colony of B. tabaci by placing infested leaves from the colony onto the test plants. Infestation is allowed to establish for two weeks before the first insecticide application.

  • Treatments:

    • Untreated Control (water spray for foliar; water drench for soil).

    • This compound: Foliar spray applied twice at a 14-day interval.

    • Imidacloprid: Soil drench applied once.

    • Cyantraniliprole: Foliar spray applied twice at a 14-day interval.

    • Other test insecticides.

  • Application:

    • Foliar Sprays: Applied to the point of runoff using a handheld CO2-pressurized sprayer at a pressure of 40 psi.

    • Soil Drenches: A specific volume of the insecticide solution is applied evenly to the soil surface of each pot.

  • Data Collection:

    • Nymphs: The number of nymphs on three randomly selected leaves per plant is counted weekly using a hand lens.

    • Adults: The number of adults on the entire plant is counted weekly.

    • Data is collected for 8 weeks following the initial application.

  • Statistical Analysis: Data are analyzed using Analysis of Variance (ANOVA), and treatment means are separated using Tukey's Honestly Significant Difference (HSD) test at a significance level of P < 0.05.

Protocol 2: Laboratory Bioassay for Insecticide Resistance Monitoring

This protocol outlines a common method for assessing the susceptibility of an insect population to an insecticide.

  • Objective: To determine the lethal concentration (LC50) of an insecticide for a specific pest population.

  • Method: Leaf-dip bioassay.

  • Insect Rearing: The target insect pest is reared in the laboratory on a suitable host plant or artificial diet under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Insecticide Solutions: A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to create a range of concentrations. A control solution contains only water and the surfactant.

  • Bioassay Procedure:

    • Leaf discs are excised from the host plant.

    • Each leaf disc is dipped into one of the insecticide concentrations or the control solution for a standardized time (e.g., 10 seconds).

    • The treated leaf discs are allowed to air dry.

    • Each dried leaf disc is placed in a Petri dish or a similar ventilated container with a small amount of agar (B569324) to maintain turgor.

    • A set number of insects (e.g., 10-20 larvae or adults) of a uniform age and stage are placed on each leaf disc.

    • The containers are held under the same controlled conditions as the insect rearing.

  • Data Collection: Mortality is assessed at a specific time point (e.g., 24, 48, or 72 hours) after exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Statistical Analysis: The mortality data are subjected to probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

Signaling Pathways and Modes of Action

Understanding the mode of action of different insecticide classes is fundamental to designing effective rotation programs that minimize the selection pressure for resistance.

Insecticide Modes of Action cluster_diamides Diamides (IRAC Group 28) cluster_neonics Neonicotinoids (IRAC Group 4A) cluster_spinosyns Spinosyns (IRAC Group 5) cluster_avermectins Avermectins (IRAC Group 6) cluster_targets Cellular Targets cluster_effects Physiological Effects This compound This compound RyR Ryanodine Receptor (Ca2+ Channel) This compound->RyR Activates Imidacloprid Imidacloprid nAChR_agonist Nicotinic Acetylcholine Receptor (Agonist Site) Imidacloprid->nAChR_agonist Binds to Spinetoram Spinetoram nAChR_allosteric Nicotinic Acetylcholine Receptor (Allosteric Site) Spinetoram->nAChR_allosteric Modulates Abamectin Abamectin GluCl Glutamate-gated Chloride Channel Abamectin->GluCl Activates Muscle_Contraction Uncontrolled Ca2+ Release & Impaired Muscle Contraction RyR->Muscle_Contraction Leads to Hyperexcitation Continuous Nerve Stimulation & Hyperexcitation nAChR_agonist->Hyperexcitation Causes nAChR_allosteric->Hyperexcitation Causes Paralysis_Inhibition Nerve Impulse Inhibition & Paralysis GluCl->Paralysis_Inhibition Leads to

Caption: Modes of action for different insecticide classes.

Experimental Workflow and Logic

A well-designed insecticide rotation program is critical for delaying the development of resistance. The following diagram illustrates a logical workflow for implementing and monitoring such a program.

Insecticide Rotation Workflow Start Pest Population Exceeds Economic Threshold Scouting Scouting and Pest Identification Start->Scouting Decision Select Insecticide Rotation Program Scouting->Decision App1 Application 1: This compound (IRAC 28) Decision->App1 Monitoring Monitor Pest Population & Efficacy App1->Monitoring Post-Application App2 Application 2: Neonicotinoid (IRAC 4A) App2->Monitoring App3 Application 3: Spinosyn (IRAC 5) App3->Monitoring Monitoring->App2 If pest threshold still met & rotation window allows Monitoring->App3 If pest threshold still met & rotation window allows Evaluation Evaluate Program Effectiveness Monitoring->Evaluation Resistance_Test Conduct Resistance Bioassay Modify Modify Rotation Program Resistance_Test->Modify Evaluation->Resistance_Test Reduced Efficacy Continue Continue Rotation Evaluation->Continue Effective Control

Caption: A logical workflow for an insecticide rotation program.

Conclusion

This compound demonstrates significant efficacy against a range of economically important pests and is a valuable component of insecticide rotation programs. Its distinct mode of action provides an essential tool for mitigating the development of resistance to other insecticide classes. The data presented in this guide, while not exhaustive, indicate that rotating this compound with insecticides from different IRAC groups, such as neonicotinoids and spinosyns, can provide effective pest control. However, it is crucial to note that local pest populations, environmental conditions, and application methodologies can significantly influence performance. Therefore, continuous monitoring of insecticide efficacy and the implementation of robust, evidence-based resistance management strategies are paramount for the long-term sustainability of this compound and other vital crop protection tools. Researchers and pest management professionals are encouraged to consult the primary literature and conduct local trials to optimize rotation programs for their specific needs.

References

Safety Operating Guide

Proper Disposal Procedures for Cyclaniliprole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper handling and disposal of Cyclaniliprole, a diamide (B1670390) insecticide. Adherence to these procedures is essential for ensuring personnel safety and environmental protection, reflecting our commitment to responsible chemical management beyond the product itself.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work with appropriate personal protective equipment (PPE) to prevent inhalation or contact with eyes, skin, and clothing.[1] This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. Workstations should be well-ventilated, and safety showers and eye-wash fountains should be readily accessible.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

Storage: Store this compound in a locked, well-ventilated place away from direct sunlight, fire, and heat sources.[1] Keep the container tightly closed.[1]

Operational Plan for Waste Disposal

The disposal of this compound and its associated waste must be conducted in a manner that mitigates environmental release, given its classification as very toxic to aquatic life with long-lasting effects.[1][3][4]

Disposal of Unused or Excess this compound

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

Step-by-Step Procedure:

  • Classification: Unused this compound must be treated as hazardous waste.

  • Packaging: Ensure the waste is in a clearly labeled, sealed, and non-leaking container.

  • Professional Disposal: Arrange for disposal by a licensed hazardous waste contractor or through a designated hazardous waste collection program.[1][5] All disposal activities must comply with local, regional, and national regulations.[1][2]

Decontamination and Disposal of Empty Containers

Empty containers can retain hazardous residues and must be decontaminated promptly after use, as residues are more difficult to remove once they have dried.[6] Never reuse pesticide containers for any other purpose.[3]

Experimental Protocol: Triple-Rinsing Procedure This procedure is a standard and effective method for decontaminating empty chemical containers.

  • Initial Draining: Empty the remaining contents of the this compound container into the designated chemical waste container. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.[6]

  • First Rinse: Fill the container to 20-25% of its capacity with a suitable solvent (e.g., water, as specified by local guidelines or the manufacturer).[6] Securely replace the cap.

  • Agitation: Vigorously shake, rotate, or roll the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.[6]

  • Rinsate Collection: Pour the rinsate into a designated hazardous waste collection container.[6] Allow the container to drain completely.

  • Repeat: Repeat the rinsing and collection steps (2-4) two more times.[6]

  • Final Disposal: After the third rinse, allow the container to dry completely with the cap off.[6] The decontaminated container can then be managed for recycling or disposal. If recycling, the container should be punctured, crushed, or broken and taken to a designated collection point.[3] If recycling is not available, it should be delivered to an approved waste management facility.[3]

Spill Management and Waste Disposal

In the event of a spill, immediate and proper cleanup is critical to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains or waterways.[2]

  • Cleanup (Solid Spill): If this compound is in solid form, carefully sweep it up to avoid generating dust.[1]

  • Cleanup (Liquid Spill): Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collection: Collect all contaminated materials (swept powder, absorbent material) and place them into a sealable, clearly labeled container for hazardous waste.[1]

  • Decontamination: Wash the spill area with large amounts of water and a suitable detergent.[1] Collect the contaminated wash water as hazardous waste; do not allow it to enter drains.

  • Disposal: The collected spill waste must be disposed of as hazardous waste through a licensed contractor.[1]

Environmental and Safety Data

The stringent disposal protocols for this compound are informed by its environmental persistence and high ecotoxicity. The following data underscores the importance of preventing its release into the environment.

ParameterValueDescription
Hazard Classification Aquatic Hazard (Acute and Chronic) - Category 1Very toxic to aquatic life with long-lasting effects.[1]
Environmental Fate PersistentThis compound may be persistent in the environment.[4]
Mammalian Toxicity Low Acute Oral ToxicityClassified as having low oral mammalian toxicity.[4]

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_start Waste Identification cluster_type Waste Stream Categorization cluster_action Action / Procedure cluster_disposal Final Disposal Route start This compound Waste Generated unused_product Unused/Excess Product start->unused_product Is it pure chemical? empty_container Empty Container start->empty_container Is it a container? spill_material Spill Material / Contaminated PPE start->spill_material Is it from a spill? package_waste Package as Hazardous Waste unused_product->package_waste triple_rinse Perform Triple-Rinse Procedure empty_container->triple_rinse contain_collect Contain & Collect Spill Debris spill_material->contain_collect hazardous_disposal Dispose via Licensed Hazardous Waste Contractor package_waste->hazardous_disposal recycle_dispose Recycle or Dispose of Decontaminated Container per Local Regulations triple_rinse->recycle_dispose Container is now decontaminated contain_collect->package_waste

Caption: Decision workflow for the safe disposal of different this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclaniliprole
Reactant of Route 2
Reactant of Route 2
Cyclaniliprole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.